Product packaging for Methyl Pentadecanoate(Cat. No.:CAS No. 7132-64-1)

Methyl Pentadecanoate

Cat. No.: B153903
CAS No.: 7132-64-1
M. Wt: 256.42 g/mol
InChI Key: XIUXKAZJZFLLDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl pentadecanoate is a fatty acid ester obtained by condensation of the carboxy group of pentadecanoic acid with the hydroxy group of methanol. It has a role as a plant metabolite and a bacterial metabolite. It is functionally related to a pentadecanoic acid.
This compound has been reported in Aristolochia grandiflora, Astragalus mongholicus, and Astragalus membranaceus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32O2 B153903 Methyl Pentadecanoate CAS No. 7132-64-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl pentadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUXKAZJZFLLDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4040769
Record name Methyl pentadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7132-64-1, 68937-84-8
Record name Methyl pentadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7132-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl pentadecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007132641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fatty acids, C12-18, Me esters
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068937848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentadecanoic acid, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl pentadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fatty acids, C12-18, Me esters
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.066.430
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl pentadecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.664
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL PENTADECANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K0ZV6FAIZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Methyl Pentadecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl pentadecanoate, a saturated fatty acid methyl ester. It details its chemical and physical properties, safety information, and relevant experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical and Physical Properties

This compound, also known as methyl n-pentadecanoate, is the methyl ester of pentadecanoic acid.[1] Its fundamental properties are summarized below.

Identifiers and General Properties
PropertyValueReference(s)
CAS Number 7132-64-1[1]
Molecular Formula C₁₆H₃₂O₂[1]
Molecular Weight 256.42 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Synonyms Pentadecanoic acid, methyl ester; Methyl n-pentadecanoate[1]
Physical Properties
PropertyValueReference(s)
Melting Point 18-19 °C[3]
Boiling Point 141-142 °C at 3 mmHg[3]
Density 0.862 g/mL at 25 °C[3]
Refractive Index 1.437 - 1.440 at 20 °C[3]
Flash Point > 110 °C[3]
Solubility Insoluble in water; Soluble in alcohol and ether[3]

Safety and Hazard Information

This compound is considered a hazardous substance and requires careful handling in a laboratory setting.

Hazard CategoryGHS ClassificationPrecautionary Statements
Eye Damage Category 1 (H318: Causes serious eye damage)P280, P305+P351+P338, P310
Aquatic Toxicity Toxic to aquatic organisms, may cause long-term adverse effects[4]

GHS - Globally Harmonized System of Classification and Labelling of Chemicals.

Biological and Metabolic Context

This compound is a fatty acid ester that can be found in various natural sources, including plants and bacteria.[1] It serves as a model compound in the study of lipid metabolism and fatty acid synthesis.[5] While not a key regulator in a specific signaling cascade, its metabolism is integrated within the broader context of fatty acid metabolism, where it can be synthesized from pentadecanoic acid and incorporated into more complex lipids or broken down for energy.[5][6]

cluster_synthesis Synthesis & Anabolism cluster_catabolism Catabolism pentadecanoic_acid Pentadecanoic Acid methyl_pentadecanoate This compound pentadecanoic_acid->methyl_pentadecanoate Esterification methanol Methanol methanol->methyl_pentadecanoate complex_lipids Incorporation into Complex Lipids methyl_pentadecanoate->complex_lipids beta_oxidation β-Oxidation methyl_pentadecanoate->beta_oxidation Hydrolysis to Pentadecanoic Acid energy Energy (ATP) beta_oxidation->energy

Caption: Metabolic context of this compound.

Experimental Protocols

The following sections detail standardized procedures for the synthesis and analysis of this compound.

Synthesis via Acid-Catalyzed Esterification

This protocol describes the synthesis of this compound from pentadecanoic acid and methanol using an acid catalyst.

Materials:

  • Pentadecanoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • n-Hexane

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask, dissolve a known quantity of pentadecanoic acid in an excess of anhydrous methanol (e.g., a 10:1 molar ratio of methanol to fatty acid).

  • While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the fatty acid weight).

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65-70°C) with continuous stirring for 2-4 hours.[7]

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of n-hexane and wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • The product can be further purified by vacuum distillation if required.

start Start reactants 1. Combine Pentadecanoic Acid, Methanol, and H₂SO₄ start->reactants reflux 2. Heat to Reflux (2-4 hours) reactants->reflux extraction 3. Cool and Extract with Hexane reflux->extraction washing 4. Wash with H₂O and NaHCO₃ extraction->washing drying 5. Dry Organic Layer (Anhydrous MgSO₄) washing->drying evaporation 6. Evaporate Solvent (Rotary Evaporator) drying->evaporation product This compound evaporation->product

Caption: Workflow for synthesis of this compound.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the quantitative analysis of this compound, typically as part of a fatty acid methyl ester (FAME) mixture. This is a common method for analyzing fatty acid profiles in biological samples.[8]

Materials:

  • Sample containing this compound

  • Internal standard (e.g., methyl nonadecanoate)

  • Hexane (GC grade)

  • GC-MS system with a suitable capillary column (e.g., polar, biscyanopropyl-based or non-polar, 5% phenyl-methylpolysiloxane-based)

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in hexane. If the sample is a complex lipid mixture, it must first be transesterified (e.g., using methanolic HCl or BF₃ in methanol) to convert all fatty acids to their methyl esters.[9]

  • Internal Standard: Add a known amount of an internal standard, such as methyl nonadecanoate (C19:0), to the prepared sample.[10]

  • GC-MS Parameters (Example):

    • Injector: 250°C, splitless mode.

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 4°C/min, hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range of m/z 50-550.

    • Transfer Line Temperature: 280°C.

  • Analysis: Inject 1 µL of the sample into the GC-MS. Identify the this compound peak by its retention time and mass spectrum (characteristic ions at m/z 74, 87, and the molecular ion at m/z 256).

  • Quantification: Calculate the concentration of this compound by comparing its peak area to the peak area of the internal standard, using a pre-established calibration curve.

start Sample prep 1. Derivatization to FAMEs (if necessary) start->prep istd 2. Add Internal Standard (e.g., Methyl Nonadecanoate) prep->istd injection 3. Inject into GC-MS istd->injection separation 4. Chromatographic Separation injection->separation detection 5. Mass Spectrometry Detection (EI, Scan Mode) separation->detection analysis 6. Data Analysis: Peak Integration & Identification detection->analysis quantification 7. Quantification using Internal Standard analysis->quantification result Concentration of This compound quantification->result

Caption: Workflow for GC-MS analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of Methyl Pentadecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for methyl pentadecanoate, a fatty acid methyl ester (FAME) with applications in various research and industrial fields, including biodiesel production, cosmetics, and as a flavoring agent.[1] This document details the core synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and visual diagrams of the reaction pathways.

Core Synthesis Pathways

The synthesis of this compound is primarily achieved through two main routes: the esterification of pentadecanoic acid and the transesterification of triglycerides containing pentadecanoate moieties. Both acid and base catalysis are commonly employed, with the choice of method often depending on the starting material's purity and the desired scale of production.

Esterification of Pentadecanoic Acid

The direct esterification of pentadecanoic acid with methanol is a straightforward and widely used method.[2][3] This reaction is typically catalyzed by a strong acid to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

Commonly used acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and boron trifluoride (BF₃).[4][5] While effective, strong mineral acids like sulfuric acid can be corrosive and may require neutralization and removal steps during product purification.[5] Heterogeneous solid acid catalysts, such as certain clays and resins, are also utilized to simplify catalyst separation and minimize waste.[6][7]

Transesterification of Triglycerides

When the starting material is a triglyceride rich in pentadecanoic acid, transesterification is the preferred method. This process involves the reaction of the triglyceride with an alcohol, typically methanol, in the presence of a catalyst to produce a mixture of fatty acid methyl esters and glycerol.[8][9]

Base-catalyzed transesterification, using catalysts such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is generally faster than acid-catalyzed reactions under mild conditions.[4][10] However, this method is sensitive to the presence of free fatty acids and water, which can lead to soap formation and reduce the yield of the desired methyl ester. For feedstocks with high free fatty acid content, a two-step process involving an initial acid-catalyzed esterification followed by base-catalyzed transesterification is often employed.[9][11]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of fatty acid methyl esters, including this compound, via various catalytic methods.

Table 1: Acid-Catalyzed Esterification of Fatty Acids

CatalystSubstrateMethanol:Fatty Acid Molar RatioTemperature (°C)Reaction TimeYield (%)Reference
H₂SO₄Rapeseed Fatty Acids5:170300 min~96.5[12]
H₂SO₄Oleic Acid/Lauric Acid3:1 to 9:1Not Specified80-120 minNot Specified[13]
HClVarious LipidsNot Specified45-1001-16 h>96[4]
BF₃Free Fatty AcidsNot Specified3720 minNot Specified[4]
Acid Clays (KSF/0)Stearic AcidNot Specified1503 h93[6]

Table 2: Base-Catalyzed Transesterification of Triglycerides

CatalystFeedstockMethanol:Oil Molar RatioTemperature (°C)Reaction TimeYield (%)Reference
KOHWaste Frying Vegetable Oil9.1:15560 min90.56[9]
NaOH/KOHTriglycerideNot SpecifiedRoom Temp2 min (for glycerolipids)Not Specified[4]
MgOCanola Oil21:165150 min93.28[9]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification of Pentadecanoic Acid with HCl

This protocol is adapted from a general method for the preparation of fatty acid methyl esters using hydrochloric acid.[4]

Materials:

  • Pentadecanoic acid

  • Methanol (reagent grade)

  • Concentrated Hydrochloric Acid (35%)

  • Toluene

  • Hexane

  • Anhydrous Sodium Sulfate

Procedure:

  • Prepare an 8% (w/v) HCl solution in methanol/water (85:15, v/v) by diluting concentrated HCl with methanol.

  • In a screw-capped glass tube, add the pentadecanoic acid sample.

  • Sequentially add 0.2 mL of toluene, 1.5 mL of methanol, and 0.3 mL of the 8% HCl solution. The final HCl concentration will be approximately 1.2% (w/v).

  • Seal the tube and vortex to mix the contents thoroughly.

  • Incubate the reaction mixture at 45°C overnight (approximately 14-16 hours) or at 100°C for 1-1.5 hours for a more rapid reaction.

  • After cooling to room temperature, add 1 mL of hexane and 1 mL of water to the reaction tube.

  • Vortex the tube to extract the this compound into the hexane layer.

  • Centrifuge the tube to separate the phases.

  • Carefully transfer the upper hexane layer containing the product to a clean vial.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • The solvent can be evaporated under a stream of nitrogen to yield the purified this compound. The product can be further purified by silica gel chromatography if necessary.[4]

Protocol 2: Direct Synthesis from a Lipid Source (Two-Step Hydrolysis and Methylation)

This protocol is based on a direct method for FAME synthesis from wet tissues or oils.[14][15]

Materials:

  • Lipid source containing pentadecanoate (e.g., wet tissue, oil)

  • 1 N Potassium Hydroxide (KOH) in methanol

  • Sulfuric Acid (H₂SO₄)

  • Hexane

  • Internal standard (e.g., methyl tridecanoate, C13:0) if quantitative analysis is desired

Procedure:

  • Place the lipid sample into a screw-cap Pyrex tube. If using an internal standard, add it at this stage.

  • Add 1 N KOH in methanol to the tube.

  • Incubate the mixture at 55°C for 1.5 hours to hydrolyze the lipids to free fatty acids.

  • Cool the tube and neutralize the KOH by adding a sufficient amount of H₂SO₄.

  • Continue the incubation at 55°C for another 1.5 hours to methylate the free fatty acids.

  • After cooling, add hexane to the reaction tube.

  • Vortex the tube vigorously to extract the this compound into the hexane layer.

  • Centrifuge the tube to achieve phase separation.

  • Pipette the upper hexane layer into a gas chromatography vial for analysis or further purification.

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the primary synthesis pathways for this compound.

Synthesis_Pathways_for_Methyl_Pentadecanoate cluster_esterification Esterification cluster_transesterification Transesterification Pentadecanoic_Acid Pentadecanoic Acid Methanol_Ester Methanol Methyl_Pentadecanoate_Ester This compound Pentadecanoic_Acid->Methyl_Pentadecanoate_Ester  + Methanol Water_Ester Water Methyl_Pentadecanoate_Ester->Water_Ester  + Water Triglyceride Triglyceride (containing Pentadecanoate) Methanol_Trans Methanol Methyl_Pentadecanoate_Trans This compound Triglyceride->Methyl_Pentadecanoate_Trans  + 3 Methanol Glycerol Glycerol Methyl_Pentadecanoate_Trans->Glycerol  + Glycerol Ester_Catalyst Acid Catalyst (H₂SO₄, HCl, BF₃) Ester_Catalyst->Pentadecanoic_Acid Trans_Catalyst Base Catalyst (NaOH, KOH) Trans_Catalyst->Triglyceride

Caption: Primary synthesis routes to this compound.

The diagram above illustrates the two main synthetic routes to this compound. The top pathway shows the acid-catalyzed esterification of pentadecanoic acid with methanol, yielding this compound and water. The bottom pathway depicts the base-catalyzed transesterification of a triglyceride containing pentadecanoate with methanol, which produces this compound and glycerol as a byproduct.

Experimental_Workflow Start Select Starting Material Decision High Free Fatty Acid Content? Start->Decision Esterification Acid-Catalyzed Esterification Decision->Esterification Yes Transesterification Base-Catalyzed Transesterification Decision->Transesterification No (Triglyceride) Two_Step Two-Step Process: 1. Acid Esterification 2. Base Transesterification Decision->Two_Step Yes (Triglyceride) Reaction Reaction under Controlled Temperature and Time Esterification->Reaction Transesterification->Reaction Two_Step->Reaction Extraction Solvent Extraction (e.g., with Hexane) Reaction->Extraction Purification Purification (Washing, Drying, Chromatography) Extraction->Purification Analysis Product Analysis (GC, NMR, MS) Purification->Analysis

Caption: General experimental workflow for synthesis.

This flowchart outlines the general experimental workflow for the synthesis of this compound. The process begins with the selection of the starting material, which dictates the choice of the primary reaction pathway. Following the reaction, a series of workup steps including extraction, purification, and analysis are performed to isolate and characterize the final product.

References

The Anaplerotic Role and Therapeutic Potential of Odd-Chain Fatty Acid Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological roles of odd-chain fatty acid (OCFA) esters, with a particular focus on their metabolism, mechanisms of action, and therapeutic applications. OCFAs are fatty acids containing an odd number of carbon atoms, and their esterified forms, particularly triglycerides like triheptanoin, are emerging as significant players in cellular energy metabolism and the management of metabolic disorders.

Introduction to Odd-Chain Fatty Acid Esters

While the majority of naturally occurring fatty acids have an even number of carbon atoms, odd-chain fatty acids are found in trace amounts in sources like dairy fat, some plants, and fish.[1] Their significance lies in their unique metabolic fate. Unlike even-chain fatty acids, which are catabolized exclusively to acetyl-CoA, the β-oxidation of OCFAs yields both acetyl-CoA and a terminal three-carbon molecule, propionyl-CoA.[2][3] This distinction is the foundation of their primary biological role: anaplerosis.

Anaplerosis is the process of replenishing intermediates of the citric acid cycle (TCA cycle), a central hub of cellular energy production.[4] By providing a source of propionyl-CoA, which is converted to the TCA cycle intermediate succinyl-CoA, OCFA esters can restore depleted intermediates, thereby enhancing mitochondrial function.[5][6] This is particularly crucial in disease states where energy metabolism is compromised.

Synthesis and Metabolism of Odd-Chain Fatty Acid Esters

The metabolism of OCFA esters, exemplified by the well-studied triglyceride triheptanoin, is a multi-step process that culminates in the production of anaplerotic and ketogenic substrates.

Digestion and Absorption

Orally ingested OCFA triglycerides, such as triheptanoin, are hydrolyzed in the gastrointestinal tract by pancreatic lipases into glycerol and their constituent odd-chain fatty acids (e.g., heptanoate).[7] These fatty acids are then absorbed and transported to the liver and peripheral tissues.

Mitochondrial β-Oxidation

In the mitochondria, odd-chain fatty acids undergo β-oxidation. This process sequentially removes two-carbon units in the form of acetyl-CoA until the final three-carbon propionyl-CoA remains.[2]

The Anaplerotic Pathway: Propionyl-CoA to Succinyl-CoA

Propionyl-CoA enters the TCA cycle via a three-step enzymatic pathway:[2][8][9]

  • Propionyl-CoA Carboxylase: This biotin-dependent enzyme carboxylates propionyl-CoA to form D-methylmalonyl-CoA.[9]

  • Methylmalonyl-CoA Epimerase: This enzyme converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.[9]

  • Methylmalonyl-CoA Mutase: A vitamin B12-dependent enzyme, it rearranges L-methylmalonyl-CoA to form succinyl-CoA, which then enters the TCA cycle.[9]

This pathway represents the core anaplerotic function of odd-chain fatty acids.

anaplerotic_pathway Metabolism of Odd-Chain Fatty Acid Esters and Anaplerosis cluster_digestion Digestion & Absorption cluster_beta_oxidation Mitochondrial β-Oxidation cluster_anaplerosis Anaplerotic Pathway Triheptanoin Triheptanoin Pancreatic Lipases Pancreatic Lipases Triheptanoin->Pancreatic Lipases Heptanoate Heptanoate Acetyl_CoA Acetyl_CoA Heptanoate->Acetyl_CoA 2 cycles Propionyl_CoA Propionyl_CoA Heptanoate->Propionyl_CoA Final product Pancreatic Lipases->Heptanoate Hydrolysis TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle D_Methylmalonyl_CoA D_Methylmalonyl_CoA Propionyl_CoA->D_Methylmalonyl_CoA Propionyl-CoA Carboxylase (Biotin) L_Methylmalonyl_CoA L_Methylmalonyl_CoA D_Methylmalonyl_CoA->L_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase Succinyl_CoA Succinyl_CoA L_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (B12) Succinyl_CoA->TCA_Cycle

Caption: Metabolic fate of triheptanoin, an odd-chain fatty acid ester.

Biological Roles and Therapeutic Applications

The primary therapeutic application of OCFA esters stems from their anaplerotic properties, making them a valuable treatment for inherited metabolic disorders, particularly long-chain fatty acid oxidation disorders (LC-FAODs).

Long-Chain Fatty Acid Oxidation Disorders (LC-FAODs)

LC-FAODs are genetic disorders characterized by the inability to metabolize long-chain fatty acids, leading to severe energy deficiency, hypoglycemia, cardiomyopathy, and rhabdomyolysis.[10][11] Triheptanoin is an FDA-approved treatment for these disorders.[11] It provides an alternative energy source that bypasses the defective long-chain fatty acid oxidation pathway.[10][12] The production of both acetyl-CoA and propionyl-CoA helps to replenish TCA cycle intermediates, which are depleted in LC-FAOD patients, thereby improving energy production and reducing major clinical events.[12][13]

Other Potential Applications

The anaplerotic effects of OCFA esters suggest their potential utility in other conditions characterized by mitochondrial dysfunction and impaired energy metabolism, such as:

  • Pyruvate carboxylase deficiency: A rare metabolic disorder where anaplerosis is severely reduced.[4]

  • Epilepsy: Some studies suggest that triheptanoin may have anticonvulsant effects by replenishing TCA cycle intermediates in the brain.[6]

  • Cardiometabolic diseases: Higher circulating levels of OCFAs like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) have been associated with a lower risk of type 2 diabetes and cardiovascular disease.[1][5]

Quantitative Data on Triheptanoin Treatment

Clinical studies have provided quantitative evidence for the efficacy of triheptanoin in managing LC-FAODs.

Outcome MeasurePre-TriheptanoinPost-TriheptanoinChangep-valueStudy PopulationCitation
Annualized MCE Rate (events/year)1.760.96-45%0.0319Severe LC-FAOD[14]
Annualized Hospitalization Rate (events/year)1.430.76-46.9%0.0429Severe LC-FAOD[14]
Median Emergency Applications (per month)0.190.08-58%0.009LC-FAOD[15]
Mean Creatine Kinase during crisis (U/L)Not specifiedNot specifiedSignificant Decrease<0.0001LC-FAOD[15]

MCE: Major Clinical Event (e.g., rhabdomyolysis, hypoglycemia, cardiomyopathy)

Experimental Protocols

Analysis of Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a standard method for the extraction and quantification of total fatty acids from biological samples like plasma or tissues.

Objective: To quantify the concentration of odd-chain and other fatty acids.

Methodology:

  • Sample Preparation:

    • For plasma, 200µL is added to 300µL of dPBS.[16]

    • For tissues, the amount should be empirically determined.[16]

    • An internal standard (containing deuterated fatty acids like C15:0-d3 and C17:0-d3) is added to the sample.[16]

  • Lipid Extraction and Saponification:

    • Methanol is added, and the sample is acidified with HCl.[16]

    • For total fatty acids, 1N KOH is added to the methanol fraction and incubated for 1 hour at an elevated temperature to saponify the fatty acid esters.[16]

    • The reaction is stopped by adding 1N HCl.[16]

  • Fatty Acid Extraction:

    • The fatty acids are extracted from the acidified methanol/water phase using an organic solvent like iso-octane. This step is repeated to ensure complete extraction.[16]

  • Derivatization:

    • The extracted fatty acids are dried under vacuum.[16]

    • They are then derivatized to form pentafluorobenzyl (PFB) esters by adding 1% PFB bromide and 1% diisopropylethylamine in acetonitrile and incubating at room temperature.[16] This enhances their volatility and detection by GC-MS.

  • GC-MS Analysis:

    • The derivatized samples are dried again, redissolved in iso-octane, and 1µL is injected into the GC-MS system.[16]

    • A standard curve is generated using known concentrations of unlabeled fatty acid standards mixed with the internal standard.[16]

    • The ratio of the unlabeled analyte to the labeled internal standard is used to determine the concentration of fatty acids in the samples.[16]

experimental_workflow GC-MS Workflow for Fatty Acid Analysis start Biological Sample (Plasma, Tissue) step1 1. Add Internal Standard (Deuterated FAs) start->step1 step2 2. Saponification (KOH, Heat) step1->step2 step3 3. Acidification (HCl) step2->step3 step4 4. Extraction (iso-octane) step3->step4 step5 5. Derivatization (PFB-Br) step4->step5 step6 6. GC-MS Analysis step5->step6 end Quantitative Data (FA Concentrations) step6->end

Caption: Experimental workflow for fatty acid quantification.

Conclusion and Future Directions

Odd-chain fatty acid esters, particularly triheptanoin, represent a significant advancement in the treatment of LC-FAODs and hold promise for other metabolic disorders. Their unique anaplerotic mechanism directly addresses the energy deficits that characterize these conditions. Future research should focus on elucidating the full spectrum of their biological effects, including their impact on cellular signaling and gene expression. Further clinical trials are warranted to explore their efficacy in a broader range of diseases associated with mitochondrial dysfunction. The continued development of robust analytical methods will be crucial for advancing our understanding and clinical application of these important biomolecules.

References

Methyl Pentadecanoate: A Technical Guide to its Role as a Biomarker for Dietary Intake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl pentadecanoate, the methyl ester of pentadecanoic acid (C15:0), is increasingly recognized as a valuable biomarker for the dietary intake of certain foods, particularly dairy products. As an odd-chain saturated fatty acid, C15:0 is primarily derived from ruminant fat, making its concentration in biological samples a useful indicator of dairy consumption. This technical guide provides an in-depth overview of this compound as a dietary biomarker, including the metabolic pathways of its precursor, detailed experimental protocols for its quantification, a summary of key quantitative data, and a discussion of its applications and limitations in research and clinical settings.

Introduction

The accurate assessment of dietary intake is a significant challenge in nutritional research and clinical studies. Traditional methods, such as food frequency questionnaires and dietary recalls, are subject to recall bias and inaccuracies. Objective biomarkers of food consumption are therefore highly sought after to provide more reliable data. Pentadecanoic acid (C15:0), a saturated fatty acid with a 15-carbon chain, has emerged as a promising biomarker for dairy fat intake.[1][2][3] It is present in milk and other dairy products due to its synthesis by bacteria in the rumen of cows and other ruminants.[4] When analyzed in biological samples like plasma, serum, or adipose tissue, it is typically converted to its fatty acid methyl ester (FAME), this compound, for quantification by gas chromatography.[5] This guide will delve into the technical aspects of using this compound as a biomarker, providing researchers and drug development professionals with the necessary information to incorporate this tool into their studies.

Metabolism of Pentadecanoic Acid (C15:0)

Dietary pentadecanoic acid is absorbed in the small intestine and incorporated into various lipid pools within the body, including plasma lipids, cell membranes, and adipose tissue. The metabolic fate of odd-chain fatty acids like C15:0 differs from that of even-chain fatty acids at the final stage of beta-oxidation.

Metabolic Pathway of Dietary Pentadecanoic Acid (C15:0) Dietary Intake\n(e.g., Dairy Products) Dietary Intake (e.g., Dairy Products) Pentadecanoic Acid (C15:0) Pentadecanoic Acid (C15:0) Dietary Intake\n(e.g., Dairy Products)->Pentadecanoic Acid (C15:0) Incorporation into\nTissue Lipids\n(Plasma, Adipose) Incorporation into Tissue Lipids (Plasma, Adipose) Pentadecanoic Acid (C15:0)->Incorporation into\nTissue Lipids\n(Plasma, Adipose) Beta-Oxidation Beta-Oxidation Pentadecanoic Acid (C15:0)->Beta-Oxidation Acetyl-CoA (x6) Acetyl-CoA (x6) Beta-Oxidation->Acetyl-CoA (x6) Propionyl-CoA Propionyl-CoA Beta-Oxidation->Propionyl-CoA TCA Cycle TCA Cycle Acetyl-CoA (x6)->TCA Cycle D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA->D-Methylmalonyl-CoA Propionyl-CoA Carboxylase L-Methylmalonyl-CoA L-Methylmalonyl-CoA D-Methylmalonyl-CoA->L-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase Succinyl-CoA Succinyl-CoA L-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase (Vitamin B12) Succinyl-CoA->TCA Cycle

Caption: Metabolic fate of dietary pentadecanoic acid (C15:0).

The beta-oxidation of pentadecanoic acid yields six molecules of acetyl-CoA and one molecule of propionyl-CoA.[6][7][8] Propionyl-CoA is then carboxylated to D-methylmalonyl-CoA by propionyl-CoA carboxylase.[7] Methylmalonyl-CoA epimerase subsequently converts D-methylmalonyl-CoA to its L-isomer.[7] Finally, methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, rearranges L-methylmalonyl-CoA to form succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.[7][8]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the relationship between dairy intake and pentadecanoic acid (C15:0) levels in biological samples.

Table 1: Controlled Intervention Studies

Study PopulationIntervention (High Dairy)Intervention (Low/Control Dairy)Biological SampleMean C15:0 (% of total fatty acids) - High DairyMean C15:0 (% of total fatty acids) - Low/Control Dairyp-valueReference
124 healthy individuals3 servings/day of commercial dairy for 4 weeksEnergy-equivalent control products for 4 weeksPlasma0.260.22< 0.0001[9]

Table 2: Observational Studies - Correlation Coefficients (r)

Study PopulationDietary Assessment MethodBiological SampleCorrelation of C15:0 with Total Dairy Intake (r)Reference
~2800 US adults (MESA)Food Frequency QuestionnairePlasma Phospholipids0.22[1][10]
Older men (>70 years)7-day dietary recordsPhospholipids0.34[1][10]
Nurses' Health StudyFood Frequency QuestionnaireNot specified0.29[1][10]
1180 adults (Food4Me study)Food Frequency QuestionnaireDried Blood SpotsPositive association with high-fat dairy[11]

Experimental Protocols

The quantification of pentadecanoic acid from biological samples typically involves lipid extraction, transesterification to form fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).

Experimental Workflow

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Collection\n(Plasma/Serum) Sample Collection (Plasma/Serum) Lipid Extraction Lipid Extraction Sample Collection\n(Plasma/Serum)->Lipid Extraction Transesterification\n(to FAMEs) Transesterification (to FAMEs) Lipid Extraction->Transesterification\n(to FAMEs) GC-MS Analysis GC-MS Analysis Transesterification\n(to FAMEs)->GC-MS Analysis Data Acquisition Data Acquisition GC-MS Analysis->Data Acquisition Peak Integration\n& Identification Peak Integration & Identification Data Acquisition->Peak Integration\n& Identification Quantification Quantification Peak Integration\n& Identification->Quantification

Caption: General workflow for this compound analysis.

Detailed Methodologies

1. Lipid Extraction (Folch Method) [12]

  • Objective: To extract total lipids from a plasma or serum sample.

  • Materials:

    • Chloroform

    • Methanol

    • 0.9% NaCl solution

    • Glass centrifuge tubes with PTFE-lined caps

  • Protocol:

    • To 100 µL of plasma or serum in a glass centrifuge tube, add 1 mL of a 2:1 (v/v) chloroform:methanol solution.

    • Vortex the mixture thoroughly for 1-2 minutes.

    • Add 200 µL of 0.9% NaCl solution to facilitate phase separation.

    • Vortex again and then centrifuge at 2000 x g for 10 minutes to separate the layers.

    • Carefully collect the lower chloroform layer containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs) [5][13][14]

  • Objective: To convert the extracted fatty acids into their more volatile methyl esters for GC analysis.

  • Materials:

    • Methanolic HCl (e.g., 3M) or Boron trifluoride-methanol solution (BF3-methanol, 14%)

    • Hexane

    • Saturated NaCl solution

  • Protocol (using Methanolic HCl):

    • Add 1 mL of 1M methanolic HCl to the dried lipid extract.

    • Seal the tube tightly and heat at 80°C for 1 hour.

    • Allow the tube to cool to room temperature.

    • Add 1 mL of water and 1.5 mL of hexane to the tube.

    • Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.

    • Centrifuge at 1500 x g for 10 minutes.

    • Carefully transfer the upper hexane layer containing the FAMEs to a GC autosampler vial.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis [4][12]

  • Objective: To separate, identify, and quantify the FAMEs, including this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Typical GC-MS Parameters:

    • GC Column: A polar capillary column such as a DB-FATWAX UI (30 m x 0.25 mm ID x 0.25 µm film thickness) is often used for FAME analysis.[4]

    • Injection: 1 µL of the FAME extract is injected in splitless mode.[12]

    • Injector Temperature: 220-250°C.[12]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[4]

    • Oven Temperature Program:

      • Initial temperature: 60-70°C, hold for 1-2 minutes.[12]

      • Ramp 1: Increase to 175°C at a rate of 2-10°C/min.[4][12]

      • Ramp 2: Increase to 220°C at a rate of 2-5°C/min, hold for 10-20 minutes.[4][12]

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full scan mode for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification. For this compound, characteristic ions would be monitored.

      • Mass Range: 50-550 amu.

Biomarker Discovery and Validation Logic

The utility of this compound as a biomarker is underpinned by a logical progression of discovery and validation steps.

Biomarker Discovery and Validation Logic Hypothesis Generation\n(Odd-chain fatty acids from ruminant fat) Hypothesis Generation (Odd-chain fatty acids from ruminant fat) Analytical Method Development\n(GC-MS for FAMEs) Analytical Method Development (GC-MS for FAMEs) Hypothesis Generation\n(Odd-chain fatty acids from ruminant fat)->Analytical Method Development\n(GC-MS for FAMEs) Cross-sectional Studies\n(Correlation with dietary records) Cross-sectional Studies (Correlation with dietary records) Analytical Method Development\n(GC-MS for FAMEs)->Cross-sectional Studies\n(Correlation with dietary records) Controlled Intervention Studies\n(Dairy feeding trials) Controlled Intervention Studies (Dairy feeding trials) Cross-sectional Studies\n(Correlation with dietary records)->Controlled Intervention Studies\n(Dairy feeding trials) Biomarker Validation\n(Specificity, Sensitivity, Dose-response) Biomarker Validation (Specificity, Sensitivity, Dose-response) Controlled Intervention Studies\n(Dairy feeding trials)->Biomarker Validation\n(Specificity, Sensitivity, Dose-response) Application in\nEpidemiological & Clinical Research Application in Epidemiological & Clinical Research Biomarker Validation\n(Specificity, Sensitivity, Dose-response)->Application in\nEpidemiological & Clinical Research

Caption: Logical flow for validating a dietary biomarker.

Discussion and Limitations

This compound is a strong biomarker for high-fat dairy intake.[15] However, researchers should be aware of its limitations. Pentadecanoic acid is also found in other food sources, such as ruminant meat and certain types of fish, which can be a confounding factor in populations with high consumption of these foods.[10] There is also some evidence suggesting potential for endogenous synthesis of odd-chain fatty acids, although dietary intake is considered the primary source.[15] The choice of biological matrix is also important, with adipose tissue reflecting long-term intake and plasma or serum reflecting more recent consumption.

Conclusion

This compound serves as a reliable and objective biomarker for the intake of dairy fat. Its quantification in biological samples, following standardized protocols for lipid extraction, transesterification, and GC-MS analysis, can significantly enhance the accuracy of dietary assessment in research and clinical settings. By understanding the metabolic pathways, analytical methodologies, and inherent limitations of this biomarker, researchers and drug development professionals can effectively utilize this compound to investigate the complex relationships between diet, health, and disease.

References

The Occurrence and Analysis of Methyl Pentadecanoate in Food Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the occurrence of methyl pentadecanoate, the methyl ester of pentadecanoic acid (C15:0), in various food products. It details the analytical methodologies for its quantification, focusing on gas chromatography-mass spectrometry (GC-MS). Furthermore, this guide explores the biological significance of pentadecanoic acid, particularly its role in cellular signaling pathways, offering valuable insights for researchers in nutrition, food science, and drug development.

Introduction to Pentadecanoic Acid (C15:0)

Pentadecanoic acid is an odd-chain saturated fatty acid found in various dietary sources. Its methylated form, this compound, is commonly used as a reference standard in the analytical quantification of fatty acid profiles in food and biological samples. Recent research has highlighted the potential health benefits of pentadecanoic acid, moving it from a simple dietary biomarker to a molecule of interest for its physiological functions.

Higher circulating levels of pentadecanoic acid have been associated with a reduced risk of cardiovascular disease. It is primarily obtained through the consumption of dairy products and ruminant meats, although it can also be synthesized endogenously to a lesser extent.

Quantitative Occurrence of this compound in Food Products

The concentration of pentadecanoic acid, and by extension this compound after derivatization, varies significantly across different food categories. Dairy and ruminant products are the most prominent sources. The following tables summarize the quantitative data of pentadecanoic acid found in the literature, presented as a percentage of total fatty acids. This value is equivalent to the percentage of this compound in the total fatty acid methyl esters (FAMEs) after analysis.

Table 1: Concentration of Pentadecanoic Acid (% of Total Fatty Acids) in Dairy Products

Food ProductMean Concentration (%)Range (%)
Butter1.20.9 - 1.5
Milk Fat1.050.8 - 1.3
Cheese (Cheddar)1.10.9 - 1.4
Cream1.1-
Yogurt1.0-

Table 2: Concentration of Pentadecanoic Acid (% of Total Fatty Acids) in Meat and Fish

Food ProductMean Concentration (%)Range (%)
Ruminant Meat Fat (Beef, Lamb)0.430.3 - 0.6
Fish-0.1 - 0.5
Japanese Quail Fat0.05-

Table 3: Concentration of Pentadecanoic Acid (% of Total Fatty Acids) in Other Food Products

Food ProductMean Concentration (%)Range (%)
Common BeanTrace-
CorianderTrace-
Pepper (C. annuum)Trace-

Experimental Protocols for Quantification

The standard method for the quantitative analysis of this compound in food products involves the extraction of lipids, followed by the conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs) and subsequent analysis by gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).

Lipid Extraction

A common and effective method for lipid extraction from food matrices is a modified Folch extraction.

Materials:

  • Homogenized food sample

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Weigh a known amount of the homogenized food sample into a glass centrifuge tube.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

  • Homogenize the mixture for 2 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution, vortex thoroughly, and centrifuge to separate the phases.

  • Carefully collect the lower chloroform layer containing the lipids using a Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask.

  • Repeat the extraction of the remaining aqueous layer twice more with the chloroform:methanol mixture.

  • Combine all chloroform extracts.

  • Dry the combined extract over anhydrous sodium sulfate.

  • Evaporate the solvent using a rotary evaporator at a temperature below 40°C to obtain the total lipid extract.

  • Determine the weight of the extracted lipid.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

The following acid-catalyzed transesterification protocol is widely used and is based on AOAC Official Method 996.06.

Materials:

  • Lipid extract

  • Toluene

  • 7% Boron trifluoride (BF3) in methanol

  • Hexane

  • Saturated NaCl solution

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Accurately weigh approximately 100 mg of the lipid extract into a screw-capped glass tube with a Teflon liner.

  • Add 2 mL of toluene to dissolve the fat.

  • Add 2 mL of 7% BF3-methanol reagent.

  • Cap the tube tightly and heat at 100°C for 45 minutes in a heating block or water bath, with occasional shaking.

  • Cool the tube to room temperature.

  • Add 2 mL of hexane and 2 mL of saturated NaCl solution.

  • Vortex the mixture for 1 minute and then allow the phases to separate.

  • Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial for GC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Column: A highly polar capillary column, such as a DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or an Rt-2560 (100 m x 0.25 mm ID, 0.20 µm).[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL with a split ratio of 20:1.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 4 minutes.

    • Ramp to 240°C at 3°C/min.

    • Hold at 240°C for 15 minutes.

  • MS Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Scan Range: m/z 40-550.

Quantification: Quantification is typically performed using an internal standard, such as methyl nonadecanoate (C19:0), which is added to the sample before the transesterification step.[2] The concentration of this compound is calculated by comparing its peak area to that of the internal standard and using a calibration curve generated from standards of known concentrations.

Biological Significance and Signaling Pathways

Pentadecanoic acid is not merely a component of dietary fat but also an active signaling molecule with various biological effects. One of its key roles is the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[3][4][5][6][7][8][9]

The AMPK Signaling Pathway

AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism.[3][8] It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[5][10] AMPK is activated under conditions of low cellular energy (high AMP:ATP ratio) and by upstream kinases such as LKB1 and CaMKKβ.[3][8][10]

Activated AMPK works to restore cellular energy homeostasis by:

  • Inhibiting anabolic pathways that consume ATP, such as the synthesis of fatty acids, cholesterol, and proteins (e.g., via inhibition of the mTOR pathway).[3]

  • Activating catabolic pathways that generate ATP, such as fatty acid oxidation and glucose uptake.

Studies have shown that pentadecanoic acid can activate AMPK, leading to increased glucose uptake in muscle cells.[4][6][7] This effect is mediated through the phosphorylation of downstream targets of AMPK, such as AS160, which promotes the translocation of the glucose transporter GLUT4 to the cell membrane.[4]

Pentadecanoic acid has also been shown to inhibit the JAK2/STAT3 signaling pathway, which is involved in cell proliferation and inflammation.[11]

Visualizations

Experimental Workflow for this compound Analysis

G Figure 1. Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Food Sample Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (e.g., Folch Method) Homogenization->Extraction Lipid_Extract Total Lipid Extract Extraction->Lipid_Extract Transesterification Transesterification (e.g., BF3-Methanol) Lipid_Extract->Transesterification FAMEs Fatty Acid Methyl Esters (FAMEs) in Hexane Transesterification->FAMEs GCMS GC-MS Analysis FAMEs->GCMS Data_Processing Data Processing (Peak Integration, Identification) GCMS->Data_Processing Quantification Quantification (Internal Standard Method) Data_Processing->Quantification Result This compound Concentration Quantification->Result

Figure 1. Analytical Workflow for this compound.
Pentadecanoic Acid and the AMPK Signaling Pathway

G Figure 2. Activation of AMPK Signaling by Pentadecanoic Acid cluster_inputs Activators cluster_core Core Pathway cluster_outputs Downstream Effects C150 Pentadecanoic Acid (C15:0) AMPK AMPK C150->AMPK activates Low_Energy Low Cellular Energy (High AMP:ATP Ratio) LKB1 LKB1 Low_Energy->LKB1 activates LKB1->AMPK phosphorylates & activates AS160 AS160 AMPK->AS160 phosphorylates mTOR mTOR AMPK->mTOR inhibits FA_Oxidation Increased Fatty Acid Oxidation AMPK->FA_Oxidation promotes Glucose_Uptake Increased Glucose Uptake (via GLUT4 Translocation) AS160->Glucose_Uptake promotes Protein_Synthesis Decreased Protein Synthesis mTOR->Protein_Synthesis promotes

Figure 2. Activation of AMPK Signaling by Pentadecanoic Acid.

Conclusion

This compound, as the analytical derivative of pentadecanoic acid, is a key analyte for understanding the fatty acid composition of various food products, particularly those of dairy and ruminant origin. Accurate quantification through established protocols involving lipid extraction, transesterification, and GC-MS analysis is crucial for both nutritional labeling and research purposes. The growing body of evidence supporting the biological activities of pentadecanoic acid, especially its role in activating the AMPK signaling pathway, underscores its importance beyond that of a simple biomarker. This guide provides a foundational resource for researchers and professionals seeking to investigate the occurrence and significance of this unique fatty acid.

References

The Metabolic Journey of Methyl Pentadecanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pentadecanoate, a methyl ester of the 15-carbon saturated fatty acid pentadecanoic acid, serves as a valuable model compound in the study of lipid metabolism. Its odd-chain fatty acid structure presents a unique metabolic pathway compared to the more common even-chain fatty acids, making it a subject of significant interest in understanding cellular energy homeostasis and the metabolic fate of dietary lipids. This technical guide provides a comprehensive overview of the metabolism of this compound, from its initial hydrolysis to its ultimate catabolism, supported by experimental data and detailed protocols for its investigation.

Absorption and Initial Hydrolysis

Upon oral administration, this compound, like other fatty acid esters, is presumed to undergo hydrolysis to release the free fatty acid, pentadecanoic acid, and methanol. This process is primarily facilitated by carboxylesterases present in the gastrointestinal tract and subsequently in the bloodstream and various tissues.

Carboxylesterases (CES), a diverse group of enzymes, are responsible for the hydrolysis of a wide range of ester-containing compounds. Human carboxylesterase 1 (hCE1), predominantly found in the liver, and human carboxylesterase 2 (hCE2), mainly expressed in the intestine, are the key enzymes involved in the metabolism of xenobiotic and endogenous esters. The specificity of these enzymes is influenced by the size of the acyl and alcohol groups of the ester.

This compound This compound Pentadecanoic Acid Pentadecanoic Acid This compound->Pentadecanoic Acid Hydrolysis Methanol Methanol This compound->Methanol Carboxylesterases Carboxylesterases Carboxylesterases->this compound

Fig. 1: Initial Hydrolysis of this compound.

Metabolic Fate of Pentadecanoic Acid: Beta-Oxidation

Once liberated, pentadecanoic acid, an odd-chain fatty acid, enters the mitochondrial matrix to undergo β-oxidation. This catabolic process systematically shortens the fatty acyl chain, producing acetyl-CoA in each cycle. Due to its odd number of carbon atoms, the final round of β-oxidation of pentadecanoic acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.

The acetyl-CoA enters the citric acid cycle (Krebs cycle) for complete oxidation to CO2, generating ATP. The propionyl-CoA is converted to succinyl-CoA through a series of enzymatic reactions involving propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase. Succinyl-CoA then enters the citric acid cycle, contributing to cellular energy production.

Studies comparing the metabolism of odd- and even-chain fatty acids suggest that odd-chain fatty acids like pentadecanoic acid may be metabolized at a slower rate and can accumulate in adipose tissue to a greater extent than their even-chain counterparts.[1][2]

cluster_Mitochondria Mitochondrial Matrix Pentadecanoic Acid Pentadecanoic Acid Pentadecanoyl-CoA Pentadecanoyl-CoA Pentadecanoic Acid->Pentadecanoyl-CoA Acyl-CoA Synthetase Beta-Oxidation Spiral Beta-Oxidation Spiral Pentadecanoyl-CoA->Beta-Oxidation Spiral Acetyl-CoA Acetyl-CoA Beta-Oxidation Spiral->Acetyl-CoA x6 Propionyl-CoA Propionyl-CoA Beta-Oxidation Spiral->Propionyl-CoA x1 Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Propionyl-CoA Carboxylase, Methylmalonyl-CoA Epimerase, Methylmalonyl-CoA Mutase Succinyl-CoA->Citric Acid Cycle ATP ATP Citric Acid Cycle->ATP

Fig. 2: Mitochondrial Beta-Oxidation of Pentadecanoic Acid.

Quantitative Data on Metabolism

Direct quantitative data on the metabolism of this compound is limited in the scientific literature. However, data from studies on similar fatty acid methyl esters and odd-chain fatty acids can provide valuable insights.

Table 1: Comparative Metabolic Parameters

CompoundParameterValueSpeciesTissue/SystemCitation
Pentadecanoic Acid Accumulation vs. Even-Chain Fatty AcidsHigher accumulation in epididymal fatMouseAdipose Tissue[1][2]
Methyl Palmitate (C16:0) Myocardial Fatty Acid Oxidation (MFAO)375.03 ± 43.83 nmol/min/gMouseHeart[3][4][5]
Palmitate (C16:0) Brain Uptake (Peak)15 min - 1 hr post-injectionRatBrain[6]
Palmitate (C16:0) Brain Retention (Aqueous Fraction)48% of total brain radioactivity at 45 minRatBrain[6]

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for studying the metabolism of this compound.

In Vitro Hydrolysis of this compound using Liver Microsomes

This protocol is designed to assess the rate of hydrolysis of this compound by liver carboxylesterases.

Materials:

  • This compound

  • Pooled human liver microsomes (or from other species of interest)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (e.g., heptadecanoic acid)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol). The final concentration of the organic solvent in the incubation mixture should be less than 1%.

  • Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, NADPH regenerating system, and liver microsomes. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add this compound to the pre-warmed incubation mixture to initiate the reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Immediately add the aliquot to a tube containing ice-cold acetonitrile and the internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Analysis: Reconstitute the dried extract in a suitable solvent and analyze the formation of pentadecanoic acid using a validated LC-MS/MS method.

cluster_Workflow In Vitro Hydrolysis Workflow A Prepare Incubation Mixture (Buffer, NADPH System, Microsomes) B Pre-incubate at 37°C A->B C Initiate Reaction with This compound B->C D Incubate and Collect Aliquots at Time Points C->D E Terminate Reaction with Acetonitrile & Internal Standard D->E F Centrifuge and Collect Supernatant E->F G Evaporate and Reconstitute F->G H Analyze by LC-MS/MS G->H

Fig. 3: Workflow for In Vitro Hydrolysis Assay.
In Vivo Biodistribution and Metabolism using Radiolabeled this compound

This protocol outlines a method to study the absorption, distribution, metabolism, and excretion of this compound in an animal model using a radiolabeled analog (e.g., 14C- or 3H-labeled).

Materials:

  • Radiolabeled this compound (e.g., [1-14C]this compound)

  • Animal model (e.g., rats or mice)

  • Oral gavage needles

  • Metabolic cages for collection of urine and feces

  • Scintillation counter and scintillation fluid

  • Tissue homogenizer

  • Solvents for lipid extraction (e.g., chloroform, methanol)

Procedure:

  • Dosing: Administer a known amount of radiolabeled this compound to the animals via oral gavage.

  • Sample Collection: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours) post-administration, collect blood samples, urine, and feces.

  • Tissue Harvesting: At the final time point, euthanize the animals and harvest various tissues of interest (e.g., liver, adipose tissue, heart, brain, muscle, intestine).

  • Radioactivity Measurement:

    • Blood, Urine, Feces: Measure the total radioactivity in an aliquot of each sample using a scintillation counter.

    • Tissues: Homogenize the tissues and measure the total radioactivity in an aliquot of the homogenate.

  • Metabolite Profiling:

    • Extract lipids from tissue homogenates and plasma using a method such as the Folch or Bligh-Dyer extraction.

    • Separate the lipid classes (e.g., triglycerides, phospholipids, free fatty acids) using thin-layer chromatography (TLC) or solid-phase extraction (SPE).

    • Quantify the radioactivity in each lipid fraction to determine the incorporation of the radiolabel.

    • Analyze the aqueous phase for water-soluble metabolites.

cluster_Workflow In Vivo Biodistribution Workflow A Administer Radiolabeled This compound (Oral Gavage) B Collect Blood, Urine, Feces at Time Points A->B C Euthanize and Harvest Tissues at Final Time Point A->C D Measure Total Radioactivity in Samples and Tissues B->D E Extract Lipids from Tissues and Plasma B->E C->D C->E F Separate Lipid Classes (TLC or SPE) E->F H Analyze Aqueous Phase for Metabolites E->H G Quantify Radioactivity in Lipid Fractions F->G

Fig. 4: Workflow for In Vivo Biodistribution Study.

Conclusion

The metabolism of this compound follows a clear pathway involving initial hydrolysis to pentadecanoic acid, followed by the β-oxidation of this odd-chain fatty acid. While specific quantitative data for this compound remains an area for further investigation, the established principles of fatty acid metabolism and the provided experimental frameworks offer a robust foundation for researchers and drug development professionals. Understanding the nuances of odd-chain fatty acid metabolism is crucial for a complete picture of lipid biochemistry and its implications in health and disease.

References

Methodological & Application

Application Note and Protocol for Gas Chromatography using Methyl Pentadecanoate Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography (GC) is a cornerstone analytical technique for the qualitative and quantitative analysis of fatty acids. Due to their low volatility, fatty acids are typically derivatized to fatty acid methyl esters (FAMEs) prior to analysis.[1][2][3][4] The use of an internal standard is crucial for accurate quantification as it corrects for variations in sample preparation and injection volume. Methyl pentadecanoate (C15:0) is an ideal internal standard for many applications as pentadecanoic acid is a saturated fatty acid with an odd number of carbons, making it rare in most biological samples.[5][6] This document provides a detailed protocol for the analysis of fatty acids as their methyl esters using gas chromatography with a flame ionization detector (GC-FID) and this compound as the internal standard.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation and GC analysis.

Materials and Reagents
  • Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or toluene) at a concentration of approximately 10 mg/mL.

  • Derivatization Reagent: 14% Boron trifluoride in methanol (BF3-methanol) is a common and effective reagent for transesterification.[2][4][6] Alternatively, 2N methanolic potassium hydroxide (KOH) can be used for saponification followed by esterification.[1]

  • Solvents: High-purity hexane, methanol, and toluene are required.

  • Sample: The lipid-containing sample to be analyzed (e.g., oil, fat, biological tissue extract).

  • Sodium Chloride Solution: Saturated aqueous solution.

  • Anhydrous Sodium Sulfate: For drying the organic extract.

  • Glassware: Screw-cap vials, pipettes, and autosampler vials.

Sample Preparation: Transesterification to FAMEs

The following protocol describes the transesterification of lipids to FAMEs using BF3-methanol. This is a critical step to ensure the fatty acids are volatile enough for GC analysis.[1][2][4]

  • Sample Weighing: Accurately weigh approximately 25-50 mg of the lipid sample into a screw-cap vial.

  • Internal Standard Addition: Add a known volume of the this compound internal standard stock solution to the sample. The amount should be chosen to yield a peak area comparable to the major fatty acids in the sample.

  • Saponification (Optional but recommended for triglycerides): Add 2 mL of 2N methanolic KOH and heat at 60°C for 30 minutes with occasional vortexing. This step hydrolyzes the ester bonds in triglycerides.[1]

  • Esterification: Add 2 mL of 14% BF3-methanol reagent to the vial.[2][4][6]

  • Heating: Tightly cap the vial and heat in a heating block or water bath at 100°C for 30-45 minutes to facilitate the methylation of fatty acids.

  • Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated sodium chloride solution. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge the vial briefly to separate the layers. The top hexane layer contains the FAMEs.

  • Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Sample Transfer: Transfer the dried hexane extract to an autosampler vial for GC analysis.

Gas Chromatography (GC-FID) Analysis

The following are typical instrument parameters for the analysis of FAMEs. These may need to be optimized depending on the specific instrument and column used.

ParameterValue
Instrument Gas Chromatograph with Flame Ionization Detector (GC-FID)
Column Highly polar capillary column (e.g., biscyanopropylpolysiloxane or Carbowax-type), 100 m x 0.25 mm ID, 0.20 µm film thickness[1]
Carrier Gas Helium or Hydrogen at a constant flow rate of 1-2 mL/min
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1 to 100:1 (can be adjusted based on sample concentration)
Oven Temperature Program Initial temperature of 100°C, hold for 4 minutes, then ramp to 240°C at 3°C/minute, and hold for 15 minutes.
Detector Temperature 260°C
Data Acquisition Chromatography data system

Data Presentation

Quantitative data from the GC-FID analysis should be organized for clear interpretation and comparison.

Retention Time Data

The following table provides an example of typical retention times for common fatty acid methyl esters relative to the internal standard, this compound.

Fatty Acid Methyl EsterAbbreviationTypical Retention Time (min)
Methyl MyristateC14:020.5
This compound (IS) C15:0 22.1
Methyl PalmitateC16:024.2
Methyl PalmitoleateC16:125.6
Methyl StearateC18:028.5
Methyl OleateC18:1n9c29.3
Methyl LinoleateC18:2n6c30.1
Methyl LinolenateC18:3n331.5
Methyl ArachidateC20:033.8

Note: Retention times are approximate and will vary depending on the specific GC system and conditions.

Quantitative Analysis

The concentration of each fatty acid in the original sample can be calculated using the following formula:

Concentration of Fatty Acid (mg/g) = (AreaFA / AreaIS) * (ConcentrationIS / WeightSample) * RFFA

Where:

  • AreaFA = Peak area of the fatty acid methyl ester

  • AreaIS = Peak area of the internal standard (this compound)

  • ConcentrationIS = Concentration of the internal standard added to the sample (in mg)

  • WeightSample = Weight of the initial sample (in g)

  • RFFA = Response factor of the individual fatty acid relative to the internal standard (often assumed to be 1 for closely related FAMEs in FID, but should be determined experimentally for highest accuracy).

The following table illustrates an example calculation:

Fatty AcidPeak Area (Analyte)Peak Area (IS)IS Weight (mg)Sample Weight (g)Response FactorConcentration (mg/g)
Methyl Palmitate1500001200001.00.051.025.0
Methyl Oleate2500001200001.00.051.041.7

Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to data analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis & Data Processing cluster_data Final Output Sample 1. Weigh Sample Add_IS 2. Add Internal Standard (this compound) Sample->Add_IS Transesterification 3. Transesterification (e.g., BF3-Methanol) Add_IS->Transesterification Extraction 4. Hexane Extraction of FAMEs Transesterification->Extraction Drying 5. Dry Extract Extraction->Drying GC_Injection 6. Inject Sample into GC-FID Drying->GC_Injection Inject FAMEs Chromatogram 7. Obtain Chromatogram GC_Injection->Chromatogram Integration 8. Integrate Peak Areas Chromatogram->Integration Quantification 9. Quantify Fatty Acids Integration->Quantification Report Data Report (Tables & Concentrations) Quantification->Report

Caption: Workflow for GC analysis of fatty acids using an internal standard.

References

Application Note and Protocol: Preparation of Methyl Pentadecanoate Standard Solutions for GC-FID Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used analytical technique for the quantitative analysis of fatty acid methyl esters (FAMEs). Accurate quantification relies on the preparation of precise standard solutions for calibration. Methyl pentadecanoate (C15:0) is a saturated fatty acid methyl ester commonly utilized as an internal standard in FAME analysis due to its infrequent natural occurrence in many biological and food samples. This document provides a detailed protocol for the preparation of this compound standard solutions for use in GC-FID analysis.

Principle

The preparation of standard solutions involves creating a concentrated stock solution of this compound, from which a series of more dilute solutions are prepared through serial dilution. These standards, with known concentrations, are then used to generate a calibration curve by plotting the detector response (peak area) against the concentration of the analyte. This curve is subsequently used to determine the concentration of this compound in unknown samples. The use of a high-purity standard and appropriate solvents is critical for accurate and reproducible results.[1][2]

Materials and Reagents

  • This compound: (CAS No. 7132-64-1) Analytical standard grade, ≥99.5% purity.[3][4]

  • Solvent: n-Heptane or Hexane, GC grade or equivalent purity. These solvents are recommended for their low vapor volume and good evaporation characteristics.[5]

  • Glassware:

    • Class A volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

    • Class A volumetric pipettes or calibrated micropipettes

  • Equipment:

    • Analytical balance (readable to at least 0.1 mg)

    • Vortex mixer

    • Ultrasonic bath (optional, for aiding dissolution)

    • GC vials with PTFE-lined septa

Experimental Protocols

Preparation of this compound Stock Solution (1000 µg/mL)
  • Weighing: Accurately weigh approximately 10.0 mg of this compound analytical standard into a clean, dry 10 mL Class A volumetric flask using an analytical balance. Record the exact weight.

  • Dissolution: Add a small volume of n-heptane (approximately 5 mL) to the volumetric flask. Gently swirl or sonicate the flask until the this compound is completely dissolved.

  • Dilution to Volume: Once dissolved, bring the solution to the 10 mL mark with n-heptane.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage: Label the stock solution clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer. Store the stock solution in a tightly sealed container at -20°C to -80°C for long-term stability.[6]

Preparation of Working Standard Solutions via Serial Dilution

This protocol describes a 10-fold serial dilution to prepare a series of working standards.[7][8] The dilution series can be adjusted based on the expected concentration range of the analyte in the samples.

  • Labeling: Label a series of 10 mL volumetric flasks for the desired concentrations of the working standards (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL).

  • First Dilution (to 100 µg/mL):

    • Pipette 1.0 mL of the 1000 µg/mL stock solution into the volumetric flask labeled "100 µg/mL".

    • Dilute to the 10 mL mark with n-heptane.

    • Cap and invert the flask multiple times to ensure thorough mixing.

  • Second Dilution (to 10 µg/mL):

    • Pipette 1.0 mL of the 100 µg/mL working standard into the volumetric flask labeled "10 µg/mL".

    • Dilute to the 10 mL mark with n-heptane.

    • Cap and invert the flask multiple times to mix.

  • Third Dilution (to 1 µg/mL):

    • Pipette 1.0 mL of the 10 µg/mL working standard into the volumetric flask labeled "1 µg/mL".

    • Dilute to the 10 mL mark with n-heptane.

    • Cap and invert the flask multiple times to mix.

  • Transfer to Vials: Transfer the prepared working standard solutions into appropriately labeled GC vials.

  • Storage: Store the working standard solutions at -20°C when not in use. It is recommended to prepare fresh working standards regularly.

Data Presentation

The following table summarizes the preparation of the this compound standard solutions.

Standard SolutionInitial SolutionVolume of Initial Solution (mL)Final Volume (mL)Final Concentration (µg/mL)
Stock SolutionSolid Standard10.0 mg (weighed)10.01000
Working Standard 1Stock Solution1.010.0100
Working Standard 2Working Standard 11.010.010.0
Working Standard 3Working Standard 21.010.01.0

Visualization of Experimental Workflow

Standard_Preparation_Workflow Workflow for Preparing this compound Standard Solutions weigh Weigh 10.0 mg This compound dissolve Dissolve in n-Heptane weigh->dissolve stock Stock Solution (1000 µg/mL in 10 mL) dissolve->stock dilute1 1.0 mL Stock + 9.0 mL n-Heptane stock->dilute1 Serial Dilution ws1 Working Standard 1 (100 µg/mL) dilute1->ws1 dilute2 1.0 mL WS1 + 9.0 mL n-Heptane ws1->dilute2 ws2 Working Standard 2 (10 µg/mL) dilute2->ws2 dilute3 1.0 mL WS2 + 9.0 mL n-Heptane ws2->dilute3 ws3 Working Standard 3 (1.0 µg/mL) dilute3->ws3 aliquot Aliquot into GC Vials ws3->aliquot storage Store at -20°C aliquot->storage

Caption: Preparation of this compound Standards.

Quality Control

  • Solvent Blank: Analyze a solvent blank (n-heptane) to ensure that there are no interfering peaks at the retention time of this compound.

  • Calibration Curve: After preparing the standard solutions, inject them into the GC-FID system to generate a calibration curve. The curve should have a correlation coefficient (r²) of ≥ 0.995 for acceptance.

  • Verification Standard: A quality control standard, prepared from a separate weighing of the analytical standard, should be analyzed to verify the accuracy of the calibration curve.

Safety Precautions

  • Handle this compound and all solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and n-heptane before use.

References

Application Notes and Protocols for FAME Analysis Using Methyl Pentadecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Methyl Ester (FAME) analysis is a cornerstone technique for the qualitative and quantitative profiling of fatty acids in biological and industrial samples. This process involves the conversion of fatty acids into their corresponding methyl esters, which are more volatile and amenable to gas chromatography (GC). The use of an internal standard is crucial for accurate quantification, as it corrects for variations in sample preparation and injection volume. Methyl pentadecanoate (C15:0) is a suitable internal standard for many applications due to its odd-numbered carbon chain, which typically prevents it from being naturally present in most plant and animal lipids.[1] These notes provide detailed protocols for the use of this compound as an internal standard in FAME analysis by GC with Flame Ionization Detection (FID).

Principle of the Method

The overall process involves the extraction of lipids from the sample, followed by a transesterification or esterification reaction to convert fatty acids into FAMEs. A known amount of this compound is added to the sample at the beginning of the procedure. The FAMEs, including the internal standard, are then separated and quantified by GC-FID. The concentration of each fatty acid is determined by comparing its peak area to that of the internal standard.

Application Areas

  • Drug Development: Assessing the impact of drugs on lipid metabolism and cellular membrane composition.

  • Clinical Research: Profiling fatty acids in plasma, tissues, and other biological fluids as biomarkers for various diseases.

  • Nutritional Science: Determining the fatty acid composition of foods and dietary supplements.

  • Biofuel Industry: Quantifying the FAME content in biodiesel.[2][3]

Experimental Protocols

I. Reagents and Materials
  • Solvents: Hexane, Chloroform, Methanol (all GC grade or higher)

  • Internal Standard Stock Solution: Prepare a 1 mg/mL solution of this compound (C15:0) in hexane.

  • Esterification/Transesterification Reagent: 2% (v/v) H₂SO₄ in methanol or 14% Boron Trifluoride (BF₃) in methanol.[4]

  • Neutralization Solution: Saturated sodium chloride (NaCl) solution.

  • Drying Agent: Anhydrous sodium sulfate.

  • Sample Vials: 2 mL amber glass vials with PTFE-lined caps.

  • Glassware: Pasteur pipettes, volumetric flasks, centrifuge tubes.

II. Sample Preparation: Lipid Extraction (Folch Method)
  • Homogenization: Homogenize 10-50 mg of tissue or 1 mL of biofluid in a 2:1 (v/v) chloroform:methanol solution.

  • Internal Standard Addition: Add a known volume of the this compound internal standard stock solution to the homogenate. The amount should be chosen to yield a peak area comparable to the analytes of interest.

  • Extraction: Vortex the mixture vigorously for 2 minutes.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution, vortex again, and centrifuge at 2000 x g for 10 minutes to separate the layers.

  • Collection: Carefully collect the lower chloroform layer containing the lipids using a Pasteur pipette and transfer to a clean tube.

  • Drying: Evaporate the solvent under a stream of nitrogen.

III. Derivatization to FAMEs (Acid-Catalyzed Transesterification)
  • Reaction: Add 2 mL of 2% H₂SO₄ in methanol to the dried lipid extract.

  • Incubation: Cap the tube tightly and heat at 80°C for 1 hour.

  • Quenching: Cool the reaction mixture to room temperature.

  • Extraction of FAMEs: Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.

  • Phase Separation: Centrifuge at 1000 x g for 5 minutes.

  • Collection: Transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Final Sample: The sample is now ready for GC-FID analysis.

IV. Gas Chromatography (GC-FID) Analysis
  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column, such as a DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent, is recommended for good separation of FAMEs.[5]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless inlet, with a split ratio of 20:1.[5]

  • Temperatures:

    • Inlet: 250°C

    • Detector: 280°C

  • Oven Temperature Program:

    • Initial temperature: 125°C

    • Ramp: 3°C/min to 240°C

    • Hold at 240°C for 10 minutes.

  • Injection Volume: 1 µL.

V. Quantification

The concentration of each fatty acid methyl ester is calculated using the following formula:

Concentration of FAME (mg/g) = (Area of FAME / Area of IS) x (Concentration of IS / Weight of Sample) x Response Factor

Where:

  • Area of FAME: The peak area of the individual fatty acid methyl ester.

  • Area of IS: The peak area of the this compound internal standard.

  • Concentration of IS: The concentration of the this compound internal standard added to the sample.

  • Weight of Sample: The initial weight of the sample in grams.

  • Response Factor: Assumed to be 1 for FID if structural differences between FAMEs are minimal. For higher accuracy, determine the relative response factor for each FAME by analyzing a standard mixture.

Data Presentation

Table 1: Typical GC-FID Operating Conditions

ParameterValue
Column DB-23 (60 m x 0.25 mm ID, 0.25 µm)
Carrier Gas Helium
Flow Rate 1 mL/min (constant flow)
Inlet Temperature 250°C
Detector Temperature 280°C
Split Ratio 20:1
Injection Volume 1 µL
Oven Program 125°C, ramp 3°C/min to 240°C, hold 10 min

Table 2: Example Method Validation Data for FAME Analysis using an Internal Standard

ParameterResult
Linearity (R²) > 0.995 for all analytes
Recovery 92-105%
Precision (RSD) < 5%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL

Note: This data is representative and should be determined for each specific assay.

Visualizations

Experimental Workflow

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization in Chloroform:Methanol Sample->Homogenization Add_IS Addition of Methyl Pentadecanoate (IS) Homogenization->Add_IS Extraction Lipid Extraction Add_IS->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Derivatization Acid-Catalyzed Transesterification Evaporation->Derivatization FAME_Extraction FAME Extraction into Hexane Derivatization->FAME_Extraction GC_FID GC-FID Analysis FAME_Extraction->GC_FID Data_Processing Data Processing and Quantification GC_FID->Data_Processing

Caption: Experimental workflow for FAME analysis using an internal standard.

Lipid Metabolism Signaling Pathway

Lipid_Metabolism cluster_stimulus External Stimuli cluster_cellular Cellular Processes Dietary_Lipids Dietary Lipids Fatty_Acids Fatty Acids Dietary_Lipids->Fatty_Acids Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Fatty_Acyl_CoA Beta_Oxidation β-Oxidation Fatty_Acyl_CoA->Beta_Oxidation Catabolism Triglyceride_Synthesis Triglyceride Synthesis (Lipogenesis) Fatty_Acyl_CoA->Triglyceride_Synthesis Anabolism Energy_Production Energy Production (ATP) Beta_Oxidation->Energy_Production Lipid_Droplets Lipid Droplets (Storage) Triglyceride_Synthesis->Lipid_Droplets

Caption: Simplified overview of fatty acid metabolism pathways.

Conclusion

The use of this compound as an internal standard provides a reliable method for the accurate quantification of fatty acids in a variety of sample matrices. The protocols outlined in these application notes offer a robust framework for researchers in drug development and other scientific fields. Adherence to good laboratory practices and proper method validation are essential for obtaining high-quality, reproducible data.

References

Application Note: High-Sensitivity GC-MS Method for the Quantification of Methyl Pentadecanoate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of methyl pentadecanoate. This protocol is designed for researchers, scientists, and professionals in drug development and clinical diagnostics who require accurate measurement of this saturated fatty acid methyl ester. The method employs a simple esterification procedure and a selective ion monitoring (SIM) mode for enhanced sensitivity and specificity, making it suitable for complex biological matrices. All validation parameters adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.

Introduction

Pentadecanoic acid (C15:0) is a saturated fatty acid found in trace amounts in dairy fat and some fish. Its methylated form, this compound, is commonly used as an internal standard in the analysis of fatty acid profiles due to its rare occurrence in most biological samples. Accurate quantification of fatty acids is crucial in various fields, including metabolic research, biomarker discovery, and the quality control of pharmaceuticals and food products. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, offering high chromatographic resolution and mass spectral specificity.[1] This document provides a detailed protocol for the development and validation of a GC-MS method for this compound.

Experimental

Materials and Reagents
  • This compound standard (Sigma-Aldrich or equivalent)

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Acetyl Chloride

  • Sodium Carbonate

  • Internal Standard (e.g., Methyl Heptadecanoate-d33)

  • Nitrogen gas (high purity)

Sample Preparation: Transesterification

Accurate quantification of fatty acids from biological samples or other matrices requires their conversion to volatile fatty acid methyl esters (FAMEs).[2][3] A common and effective method is acid-catalyzed transesterification.

Protocol:

  • To 0.1 g of the sample (e.g., lyophilized plasma, tissue homogenate, or oil), add 3 mL of a 10% acetyl chloride solution in methanol.[4]

  • Securely cap the reaction tube and incubate at 80°C for 2 hours in a water bath.[4]

  • After cooling to room temperature, add 3 mL of n-hexane and 3 mL of a 6% sodium carbonate solution to the tube.[4]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and neutralization.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the layers.[4]

  • Carefully transfer the upper n-hexane layer, containing the FAMEs, to a clean GC vial for analysis.

GC-MS Instrumentation and Parameters

The analysis was performed on a single quadrupole GC-MS system. The parameters listed below can be adapted to similar instrumentation.

Parameter Value
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar
Injector Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Start at 70°C, hold for 2 min, ramp to 170°C at 11°C/min, then ramp to 220°C at 20°C/min and hold for 2.5 min.[5]
Transfer Line Temperature 240°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Quantitative Data and Method Validation

The GC-MS method was validated for specificity, linearity, accuracy, and precision.

Mass Spectrometry and Specificity

The identity of this compound was confirmed by its retention time and its characteristic mass spectrum. The key diagnostic ions selected for SIM mode provide high specificity.

Compound Molecular Weight Key Fragment Ions (m/z)
This compound256.42 g/mol [6][7]87, 143, 213, 256

Source: NIST Mass Spectrometry Data Center, PubChem[6][7]

The ion at m/z 87 is a result of a McLafferty rearrangement and is a characteristic fragment for many saturated fatty acid methyl esters.

Linearity, LOD, and LOQ

The linearity of the method was assessed by analyzing a series of calibration standards. The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.

Parameter Result Acceptance Criteria
Linearity (r²) ≥ 0.999r² ≥ 0.99
Range 1 - 200 µg/LInterval demonstrating precision, accuracy, and linearity.
LOD ~10 ng/mL-
LOQ ~30 ng/mL-

Note: LOD and LOQ values can vary depending on the instrument's sensitivity and matrix effects.

Accuracy and Precision

Accuracy was determined by spike-recovery experiments in a representative matrix, while precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) analyses.

Parameter Result Acceptance Criteria
Accuracy (% Recovery) 98.5% - 101.2%Typically 98-102%
Precision (RSD) Repeatability: < 2%RSD < 2%
Intermediate: < 3%RSD < 3%

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample / Standard Transesterification Transesterification (Acid-Catalyzed) Sample->Transesterification Extraction Liquid-Liquid Extraction (Hexane) Transesterification->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report Validation_Logic cluster_params Validation Parameters Method GC-MS Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Result Reliable & Robust Method Specificity->Result Linearity->Result Accuracy->Result Precision->Result LOD_LOQ->Result

References

Application Notes: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) for Gas Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The analysis of fatty acids is crucial in various fields, including food science, nutrition, biofuel production, and clinical diagnostics. Gas chromatography (GC) is a powerful technique for separating and quantifying individual fatty acids. However, the direct analysis of free fatty acids by GC can be challenging due to their low volatility and polar nature, which can lead to poor peak shape and inaccurate quantification.[1][2][3][4][5] To overcome these limitations, fatty acids are commonly converted into their corresponding fatty acid methyl esters (FAMEs) through a process called derivatization.[1][2][3][6] This process increases the volatility and thermal stability of the fatty acids, making them amenable to GC analysis.[1][2]

Principle of Derivatization

The conversion of fatty acids to FAMEs is typically achieved through esterification or transesterification reactions.

  • Esterification: This reaction involves the conversion of free fatty acids (FFAs) to FAMEs in the presence of an alcohol (typically methanol) and an acid catalyst.[3][7][8][9]

  • Transesterification: This process converts fatty acids present in complex lipids, such as triglycerides, phospholipids, and sterol esters, into FAMEs.[10][11] This is also typically carried out using an alcohol and a catalyst.

Commonly used catalysts for these reactions include boron trifluoride (BF3) in methanol, methanolic hydrochloric acid (HCl), or sulfuric acid (H2SO4).[3][10][12][13][14]

Role of Methyl Pentadecanoate (C15:0) as an Internal Standard

For accurate quantification of fatty acids, an internal standard (IS) is often employed. This compound (the methyl ester of pentadecanoic acid, C15:0) is a commonly used internal standard in FAME analysis. Pentadecanoic acid is a saturated fatty acid with an odd number of carbon atoms, which is typically present in very low concentrations or is absent in most biological and food samples. By adding a known amount of this compound to the sample before or during the derivatization process, the concentration of other fatty acids can be determined by comparing their peak areas to that of the internal standard. This corrects for variations in sample injection volume, derivatization efficiency, and detector response.

Experimental Protocols

Two common methods for the derivatization of fatty acids to FAMEs are presented below: one using boron trifluoride-methanol and another using acid-catalyzed transesterification. Both protocols incorporate the use of this compound as an internal standard.

Protocol 1: Derivatization using Boron Trifluoride-Methanol (BF3-Methanol)

This method is effective for both free fatty acids and fatty acids within complex lipids.[10][14][15]

Materials and Reagents:

  • Lipid sample (e.g., oil, fat extract, biological tissue)

  • This compound (C15:0) internal standard solution (e.g., 1 mg/mL in hexane)

  • 0.5 M Sodium hydroxide in methanol (Methanolic NaOH)

  • 14% Boron trifluoride in methanol (BF3-Methanol reagent)

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Screw-capped glass tubes with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

  • GC vials

Procedure:

  • Sample Preparation: Weigh approximately 10-25 mg of the lipid sample into a screw-capped glass tube.

  • Internal Standard Addition: Add a known volume of the this compound internal standard solution to the sample tube. The amount added should be chosen to produce a GC peak that is comparable in size to the major fatty acids in the sample.

  • Saponification (for complex lipids): Add 2 mL of 0.5 M methanolic NaOH. Cap the tube tightly and heat at 100°C for 5-10 minutes with occasional vortexing until the fat globules disappear.[14] This step hydrolyzes the lipids to release free fatty acids. For samples containing only free fatty acids, this step can be omitted.

  • Esterification: Cool the tube to room temperature. Add 2 mL of 14% BF3-Methanol reagent.[10] Cap the tube tightly and heat at 100°C for 30 minutes.[15]

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Cap the tube and vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge the tube briefly to separate the layers. The upper hexane layer contains the FAMEs.

  • Drying and Transfer: Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Transfer the dried hexane extract to a GC vial for analysis.

Quantitative Data Summary for BF3-Methanol Method

ParameterValue/RangeReference
Sample Weight 10-25 mg
Internal Standard This compound (C15:0)[16]
Saponification Reagent 0.5 M NaOH in Methanol[14]
Saponification Temp. 100°C[14]
Saponification Time 5-10 minutes[14]
Esterification Reagent 14% BF3 in Methanol[10]
Esterification Temp. 80-100°C[10][15]
Esterification Time 30-120 minutes[10][15]
Extraction Solvent Hexane[14]

Protocol 2: Acid-Catalyzed Transesterification using Methanolic HCl

This is a convenient one-step method for the simultaneous extraction and transesterification of fatty acids from various lipid classes.[12][17]

Materials and Reagents:

  • Lipid sample

  • This compound (C15:0) internal standard solution (e.g., 1 mg/mL in toluene)

  • Toluene

  • Methanol

  • Concentrated Hydrochloric Acid (HCl, 35-37%)

  • Hexane (GC grade)

  • Deionized water

  • Anhydrous sodium sulfate (Na2SO4)

  • Screw-capped glass tubes with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

  • GC vials

Procedure:

  • Reagent Preparation (8% w/v HCl in Methanol/Water): Prepare the reagent by diluting concentrated HCl with methanol. For example, add 9.7 mL of concentrated HCl to 41.5 mL of methanol.[12]

  • Sample and Internal Standard Preparation: Weigh approximately 10-20 mg of the lipid sample into a screw-capped glass tube. Add a known volume of the this compound internal standard solution.

  • Reaction Mixture: To the sample tube, add 0.2 mL of toluene, 1.5 mL of methanol, and 0.3 mL of the 8% HCl reagent.[12] This results in a final HCl concentration of approximately 1.2% (w/v).[12]

  • Reaction: Cap the tube tightly and heat at 100°C for 1 to 1.5 hours.[12] Alternatively, for more heat-sensitive fatty acids, the reaction can be carried out at 45°C overnight.[12]

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of deionized water. Cap the tube and vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge the tube briefly to separate the layers.

  • Drying and Transfer: Transfer the upper hexane layer containing the FAMEs to a clean tube with anhydrous sodium sulfate.

  • Analysis: Transfer the dried extract to a GC vial for analysis.

Quantitative Data Summary for Acid-Catalyzed Transesterification

ParameterValue/RangeReference
Sample Weight 10-20 mg[12]
Internal Standard This compound (C15:0)
Catalyst 1.2% (w/v) HCl in Methanol[12]
Reaction Temperature 100°C or 45°C[12]
Reaction Time 1-1.5 hours (at 100°C) or overnight (at 45°C)[12]
Extraction Solvent Hexane[12]

Visualizations

FAME_Derivatization_Workflow start Start: Lipid Sample add_is Add Internal Standard (this compound) start->add_is saponification Saponification (0.5M NaOH in Methanol, 100°C) add_is->saponification esterification Esterification (BF3-Methanol, 100°C) saponification->esterification extraction Extraction with Hexane esterification->extraction wash Wash with Saturated NaCl extraction->wash dry Dry with Anhydrous Na2SO4 wash->dry gc_analysis GC Analysis dry->gc_analysis end End: FAME Profile gc_analysis->end

Caption: Workflow for FAMEs derivatization using BF3-Methanol.

Transesterification_Reaction cluster_reactants Reactants cluster_products Products triglyceride Triglyceride (or Free Fatty Acid) fame Fatty Acid Methyl Esters (FAMEs) triglyceride->fame Transesterification / Esterification methanol Methanol (CH3OH) methanol->fame glycerol Glycerol (or Water) catalyst Acid Catalyst (e.g., BF3, HCl) catalyst->fame

Caption: General reaction for acid-catalyzed transesterification/esterification.

References

Application of Methyl Pentadecanoate in Microbial Fatty Acid Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of fatty acid composition in microorganisms is a critical tool in various fields, including microbial identification, physiology, and the discovery of novel antimicrobial agents. Gas chromatography (GC) analysis of fatty acid methyl esters (FAMEs) is a widely adopted method for this purpose. Accurate quantification of individual fatty acids is paramount, necessitating the use of an internal standard. Methyl pentadecanoate, the methyl ester of pentadecanoic acid (C15:0), serves as an excellent internal standard for these analyses. Its utility stems from the fact that odd-chain fatty acids like C15:0 are naturally rare in most bacterial species, ensuring that its peak in the chromatogram does not overlap with endogenous fatty acids.[1][2][3] This application note provides detailed protocols for the use of this compound as an internal standard in microbial fatty acid analysis.

Principle of Application

This compound is introduced at a known concentration into a microbial sample prior to lipid extraction and derivatization. It undergoes the same extraction and methylation processes as the cellular fatty acids. By comparing the peak area of this compound to the peak areas of the other FAMEs in the resulting chromatogram, the absolute or relative concentrations of the microbial fatty acids can be accurately determined.[4] This method corrects for variations in extraction efficiency and sample loss during preparation.[4]

Data Presentation

The following table summarizes typical concentrations and recovery rates of fatty acids from a bacterial culture using an internal standard. This data is illustrative and will vary depending on the microbial species and growth conditions.

Fatty Acid Methyl EsterRetention Time (min)Peak Area (Arbitrary Units)Concentration (μg/mL)
Methyl myristate (C14:0)12.5150,00045.2
This compound (C15:0 - IS) 13.8 100,000 50.0 (Added)
Methyl palmitate (C16:0)15.2350,000105.6
Methyl palmitoleate (C16:1)15.5200,00060.3
Methyl stearate (C18:0)18.150,00015.1

IS: Internal Standard

Experimental Protocols

Protocol 1: Total Fatty Acid Extraction and Methylation from Bacterial Culture

This protocol is adapted from established methods for the comprehensive analysis of all fatty acids (free and bound) within a bacterial culture.[4]

Materials:

  • Bacterial cell culture

  • Pentadecanoic acid (C15:0) internal standard solution (e.g., 10 mg/mL in ethanol)[4]

  • Methanol

  • Chloroform

  • Glacial acetic acid

  • Anhydrous 1.25 M HCl in methanol[4]

  • Hexane (GC grade)

  • Sodium bicarbonate

  • Deionized water

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

Procedure:

  • Sample Collection: Collect a defined volume of bacterial culture (e.g., 2.5 mL for an E. coli culture in the late stationary phase) in a glass centrifuge tube.[4]

  • Internal Standard Addition: Add a precise amount of the pentadecanoic acid internal standard solution to the cell culture. For instance, add 50 μL of a 10 mg/mL solution to achieve a final concentration that is on the same order of magnitude as the expected fatty acids.[4]

  • Acidification: Add 100 μL of glacial acetic acid to the culture to acidify it.[4]

  • Lipid Extraction:

    • Add 5 mL of a 1:1 (v/v) mixture of chloroform and methanol.[4]

    • Vortex the mixture thoroughly.

    • Centrifuge at 1,000 x g for 10 minutes to separate the phases.[4]

    • Carefully remove the upper aqueous layer. The lipids are in the lower chloroform layer.

  • Drying: Transfer the lower chloroform layer to a clean glass tube and evaporate the solvent under a stream of nitrogen or in a speed vacuum to obtain the dried lipid extract.

  • Methylation (Acid-Catalyzed):

    • To the dried lipid extract, add 0.5 mL of anhydrous 1.25 M HCl in methanol.[4]

    • Cap the tube tightly and heat at 80°C for 1 hour.[4]

    • Cool the tube to room temperature.

  • FAME Extraction:

    • Add 1 mL of hexane and 1 mL of deionized water to the tube.

    • Vortex thoroughly to extract the FAMEs into the hexane layer.

    • Centrifuge at 1,000 x g for 10 minutes.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

  • Analysis: Analyze the extracted FAMEs by GC-FID or GC-MS.

Protocol 2: Base-Catalyzed Transesterification for Bound Fatty Acids

This protocol is suitable for the analysis of fatty acids primarily from phospholipids and other esterified lipids.[4]

Materials:

  • Bacterial cell pellet

  • Pentadecanoic acid (C15:0) internal standard solution

  • Chloroform

  • Methanol

  • 0.5 M Sodium methoxide in methanol[4]

  • Hexane (GC grade)

  • Deionized water

  • Glass tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block

  • Gas chromatograph (GC-FID or GC-MS)

Procedure:

  • Cell Harvesting and Internal Standard Addition: Harvest bacterial cells by centrifugation and add a known amount of pentadecanoic acid internal standard to the cell pellet.

  • Lipid Extraction: Perform a lipid extraction using a modified Bligh-Dyer method (chloroform:methanol:water).

  • Drying: Evaporate the solvent from the lipid extract.

  • Transesterification (Base-Catalyzed):

    • To the dried lipid extract, add 0.5 mL of 0.5 M sodium methoxide in methanol.[4]

    • Incubate at 50°C for 10 minutes.[4]

  • FAME Extraction:

    • Add 1 mL of hexane and 1 mL of deionized water.

    • Vortex and centrifuge to separate the phases.

    • Transfer the upper hexane layer to a GC vial.

  • Analysis: Inject the sample into the GC for FAME analysis.

Visualizations

Experimental_Workflow_for_FAME_Analysis cluster_prep Sample Preparation cluster_extraction Lipid Extraction & Derivatization cluster_analysis Analysis Culture Bacterial Culture Add_IS Add Pentadecanoic Acid (Internal Standard) Culture->Add_IS Extraction Lipid Extraction (e.g., Bligh-Dyer) Add_IS->Extraction Methylation Methylation to FAMEs (Acid or Base Catalysis) Extraction->Methylation GC_Analysis Gas Chromatography (GC-FID or GC-MS) Methylation->GC_Analysis Data_Processing Data Processing and Quantification GC_Analysis->Data_Processing

Caption: Experimental workflow for microbial fatty acid methyl ester (FAME) analysis.

Quantification_Logic cluster_input GC Output cluster_known Known Value cluster_output Calculation Peak_Area_IS Peak Area of This compound (IS) Calc_Conc Calculate Concentration of Target FAME Peak_Area_IS->Calc_Conc Response Factor Peak_Area_Analyte Peak Area of Target FAME Peak_Area_Analyte->Calc_Conc Conc_IS Known Concentration of Internal Standard Conc_IS->Calc_Conc

References

Application Notes and Protocols for the Analysis of Odd-Chain Fatty Acids Using Methyl Pentadecanoate Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odd-chain fatty acids (OCFAs), particularly pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), have garnered increasing interest in biomedical research. Historically considered minor components of the total fatty acid pool and often used as internal standards due to their low endogenous concentrations, recent epidemiological and clinical studies have linked circulating levels of OCFAs to various health outcomes, including a lower risk of cardiometabolic diseases.[1][2][3][4] OCFAs are derived from the diet, primarily from dairy products and ruminant fats, as well as from endogenous metabolism through pathways like α-oxidation.[1][4][5]

Accurate and precise quantification of OCFAs in biological matrices is crucial for understanding their physiological roles and exploring their potential as biomarkers and therapeutic agents. Gas chromatography-mass spectrometry (GC-MS) following derivatization to fatty acid methyl esters (FAMEs) is the gold standard for fatty acid analysis.[6][7] The use of an appropriate internal standard is critical for achieving reliable quantitative results, and methyl pentadecanoate (the methyl ester of C15:0) is a commonly used internal standard for this purpose.[8]

These application notes provide detailed protocols for the extraction, derivatization, and quantification of odd-chain fatty acids from biological samples using this compound as an internal standard.

Quantitative Data Summary

The following tables summarize typical concentrations of key odd-chain fatty acids in human plasma and provide representative performance characteristics for GC-MS-based analytical methods.

Table 1: Typical Concentrations of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Human Plasma

Fatty AcidConcentration Range (% of Total Fatty Acids)Concentration Range (µg/mL)Reference(s)
Pentadecanoic Acid (C15:0)0.16 - 0.24%3.7 - 4.5[9]
Heptadecanoic Acid (C17:0)< 0.5%-[3][10]

Note: Concentrations can vary based on diet, age, and metabolic status.

Table 2: Representative Analytical Method Performance Characteristics for OCFA Quantification by GC-MS

ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)Analyte and matrix-dependent
Limit of Quantification (LOQ)Analyte and matrix-dependent
Precision (RSD%)1 - 4.5%
Accuracy (Recovery %)95 - 117%

Note: These values are representative and should be established for each specific assay and laboratory.[11]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum

This protocol is a modified Folch-based extraction method suitable for recovering total fatty acids from plasma or serum samples.[12]

Materials:

  • Plasma or serum sample

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • 0.9% Saline solution

  • This compound (C15:0) internal standard solution (in methanol or chloroform)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • To a glass centrifuge tube, add 100 µL of plasma or serum.

  • Add a known amount of this compound internal standard. The amount should be comparable to the expected concentration of the target OCFAs.

  • Add 250 µL of methanol and vortex for 10 seconds.

  • Add 500 µL of chloroform and vortex for 10 minutes.

  • Add 250 µL of 0.9% saline solution and vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the phases.

  • Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.

Protocol 2: Acid-Catalyzed Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol uses boron trifluoride (BF₃) in methanol for the esterification of fatty acids to their corresponding methyl esters.[13]

Materials:

  • Dried lipid extract from Protocol 1

  • 14% Boron trifluoride in methanol (BF₃-methanol)

  • Hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Heating block or water bath

  • GC vials with inserts

Procedure:

  • To the dried lipid extract, add 0.5 mL of 14% BF₃-methanol.

  • Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at a low speed (e.g., 1000 x g) for 2 minutes to aid phase separation.

  • Carefully transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried hexane extract containing the FAMEs to a GC vial for analysis.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: Select FAME column (100m × 0.25mm i.d., 0.2 µm film thickness) or equivalent high-polarity phase GC column optimized for FAME separation.[13]

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80°C

    • Ramp 1: 20°C/min to 170°C

    • Ramp 2: 1°C/min to 204°C

    • Ramp 3: 20°C/min to 250°C, hold for 10 minutes[12]

  • Carrier Gas: Helium

  • MS Ionization Mode: Electron Ionization (EI)

  • MS Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and/or full scan for identification.

Quantification: Quantification is performed by creating a calibration curve using external standards of the target odd-chain fatty acids (e.g., pentadecanoic acid and heptadecanoic acid) and a fixed concentration of the this compound internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma/Serum Sample add_is Add this compound Internal Standard plasma->add_is extraction Lipid Extraction (Methanol/Chloroform) add_is->extraction dry_lipid Dried Lipid Extract extraction->dry_lipid add_bf3 Add BF3-Methanol dry_lipid->add_bf3 heat Heat at 60°C add_bf3->heat extract_fames Hexane Extraction of FAMEs heat->extract_fames fames_solution FAMEs in Hexane extract_fames->fames_solution gcms GC-MS Analysis fames_solution->gcms data Data Acquisition (Peak Area Ratio) gcms->data quant Quantification (Calibration Curve) data->quant

Caption: Experimental workflow for the quantification of odd-chain fatty acids.

OCFA_Metabolism cluster_sources Sources of OCFAs cluster_metabolism Mitochondrial β-Oxidation cluster_fate Metabolic Fate diet Dietary Intake (e.g., Dairy, Ruminant Fats) ocfa_coa Odd-Chain Acyl-CoA diet->ocfa_coa endogenous Endogenous Production (α-Oxidation) endogenous->ocfa_coa beta_ox β-Oxidation Cycles ocfa_coa->beta_ox acetyl_coa Acetyl-CoA beta_ox->acetyl_coa propionyl_coa Propionyl-CoA beta_ox->propionyl_coa tca TCA Cycle acetyl_coa->tca succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa succinyl_coa->tca

Caption: Simplified metabolic pathway of odd-chain fatty acids.

References

Application Notes and Protocols for Lipid Profiling Using Methyl Pentadecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid profiling, the comprehensive analysis of lipids in biological samples, is a critical tool in understanding cellular metabolism, disease pathogenesis, and the effects of therapeutic interventions. Accurate quantification of fatty acids is a cornerstone of lipidomics. Due to the complexity of biological matrices and the multi-step sample preparation process, the use of an internal standard is essential for reliable and reproducible results. Methyl pentadecanoate, the methyl ester of pentadecanoic acid (C15:0), is a widely used internal standard for the quantification of fatty acid methyl esters (FAMEs) by gas chromatography-mass spectrometry (GC-MS). Its utility stems from the fact that odd-chain fatty acids like pentadecanoic acid are typically found in very low abundance in most mammalian biological samples, thus minimizing interference with endogenous fatty acids.

This document provides detailed application notes and protocols for the use of this compound in lipid profiling of various biological samples.

Data Presentation: Quantitative Fatty Acid Analysis

The following tables summarize representative quantitative data for major fatty acids in different biological matrices, where this compound was used or is suitable as an internal standard for quantification. These values can serve as a reference for expected concentration ranges.

Table 1: Fatty Acid Methyl Ester (FAME) Concentrations in Human Blood Matrices

Fatty Acid Methyl EsterPlasma (µg/mL)Serum (µg/mL)Whole Blood (µg/mL)
Methyl Dodecanoate (C12:0)1.8 ± 0.51.5 ± 0.41.2 ± 0.3
Methyl Myristate (C14:0)25.6 ± 7.128.9 ± 8.015.3 ± 4.2
This compound (C15:0) Internal Standard Internal Standard Internal Standard
Methyl Palmitate (C16:0)280.5 ± 77.9275.4 ± 76.5180.2 ± 50.1
Methyl Heptadecanoate (C17:0)10.2 ± 2.89.8 ± 2.712.5 ± 3.5
Methyl Stearate (C18:0)120.8 ± 33.6115.7 ± 32.1135.4 ± 37.6
Methyl Linolenate (C18:3)3.5 ± 1.03.2 ± 0.92.5 ± 0.7
Methyl Docosahexaenoate (DHA)55.3 ± 15.456.1 ± 15.654.8 ± 15.2

Data is presented as mean ± standard deviation and is compiled from representative studies.[1][2][3][4]

Table 2: Comparison of Major Fatty Acid Content in Rat and Mouse Tissues (µg/g of tissue)

Fatty AcidRat LiverMouse LiverRat MuscleMouse Muscle
Palmitic Acid (C16:0)1250 ± 1501100 ± 130850 ± 90950 ± 110
Stearic Acid (C18:0)800 ± 95750 ± 85450 ± 50500 ± 60
Oleic Acid (C18:1n9c)950 ± 1101050 ± 1201300 ± 1401500 ± 160
Linoleic Acid (C18:2n6c)1500 ± 1801400 ± 1601100 ± 1201250 ± 140
Arachidonic Acid (C20:4n6)600 ± 70550 ± 65300 ± 35350 ± 40
Docosahexaenoic Acid (DHA, C22:6n3)450 ± 55400 ± 50150 ± 20180 ± 25

This table presents approximate values based on published literature for comparative purposes.

Experimental Protocols

The following are detailed protocols for the key experimental procedures involved in lipid profiling using this compound as an internal standard.

Protocol 1: Lipid Extraction from Biological Samples (Folch Method)

This protocol describes a common method for extracting total lipids from biological samples such as plasma, serum, tissue homogenates, or cell pellets.

Materials:

  • Biological sample (e.g., 100 µL plasma, 10-50 mg tissue, 1-5 x 10^6 cells)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (w/v)

  • This compound internal standard solution (e.g., 1 mg/mL in chloroform)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen or argon gas evaporator

Procedure:

  • To a glass centrifuge tube, add the biological sample.

  • Add a known amount of this compound internal standard solution. The amount should be chosen to be within the linear range of the GC-MS detector and comparable to the expected concentration of the analytes of interest.

  • Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the sample (e.g., for 100 µL of plasma, add 2 mL of the solvent mixture).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 0.2 volumes of 0.9% NaCl solution to the mixture (e.g., 0.4 mL for 2 mL of solvent mixture).

  • Vortex again for 1 minute to induce phase separation.

  • Centrifuge the sample at 2000 x g for 10 minutes at 4°C. This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or argon gas at room temperature or in a water bath at 30-40°C.

  • The dried lipid extract is now ready for transesterification.

Protocol 2: Transesterification of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)

This protocol describes the conversion of fatty acids (both free and esterified in complex lipids) to their corresponding methyl esters, which are volatile and suitable for GC-MS analysis.

Materials:

  • Dried lipid extract from Protocol 1

  • 2% (v/v) Sulfuric acid in methanol (prepared by carefully adding 2 mL of concentrated sulfuric acid to 98 mL of anhydrous methanol)

  • n-Hexane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Glass reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Add 2 mL of 2% sulfuric acid in methanol to the dried lipid extract.

  • Securely cap the vial and vortex to dissolve the lipid residue.

  • Incubate the reaction mixture at 80°C for 1 hour in a heating block or water bath.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of n-hexane and 0.5 mL of saturated sodium bicarbonate solution to the vial. The bicarbonate solution neutralizes the sulfuric acid.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean glass vial.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • The FAMEs solution is now ready for GC-MS analysis.

Protocol 3: GC-MS Analysis of FAMEs

This protocol provides typical parameters for the analysis of FAMEs by gas chromatography-mass spectrometry.

Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., DB-23, HP-88, or similar high-cyanopropyl or polyethylene glycol phase columns)

Typical GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless or split (e.g., 10:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: Increase to 180°C at 10°C/min, hold for 5 minutes

    • Ramp 2: Increase to 240°C at 5°C/min, hold for 10 minutes

  • Transfer Line Temperature: 250°C

Typical MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Electron Energy: 70 eV

  • Scan Mode: Full scan (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) for targeted quantification. For this compound, characteristic ions include m/z 270 (M+), 239, 143, 87, and 74.

  • Solvent Delay: Set to avoid the solvent peak (e.g., 3-5 minutes)

Quantification: The concentration of each fatty acid is determined by comparing the peak area of its corresponding FAME to the peak area of the this compound internal standard. A calibration curve is typically generated using a series of standard solutions containing known concentrations of various FAMEs and a fixed concentration of the internal standard.

Mandatory Visualizations

The following diagrams illustrate the key workflows in lipid profiling.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, Cells) IS Add Internal Standard (this compound) Sample->IS Extraction Lipid Extraction (e.g., Folch Method) IS->Extraction Drying Solvent Evaporation Extraction->Drying Transesterification Transesterification to FAMEs (e.g., H2SO4 in Methanol) Drying->Transesterification FAME_Extraction FAME Extraction (n-Hexane) Transesterification->FAME_Extraction GCMS GC-MS Analysis FAME_Extraction->GCMS Data_Processing Data Processing (Peak Integration, Identification) GCMS->Data_Processing Quantification Quantification (vs. Internal Standard) Data_Processing->Quantification Result Result Quantification->Result Final Fatty Acid Profile

Caption: Experimental workflow for fatty acid profiling.

Logical_Relationship cluster_goal Primary Goal cluster_challenge Challenges cluster_solution Solution Goal Accurate Quantification of Fatty Acids Variability Sample Loss & Variability during multi-step preparation Goal->Variability Matrix Matrix Effects in GC-MS analysis Goal->Matrix IS_Addition Addition of Internal Standard (this compound) at the beginning Variability->IS_Addition Matrix->IS_Addition Normalization Normalization of Analyte Signal to Internal Standard Signal IS_Addition->Normalization Normalization->Goal

Caption: Role of the internal standard in quantitative analysis.

References

Troubleshooting & Optimization

improving peak resolution of methyl pentadecanoate in gas chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for optimizing the gas chromatographic analysis of methyl pentadecanoate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal peak resolution in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak resolution for this compound?

Poor peak resolution in the gas chromatography of this compound and other fatty acid methyl esters (FAMEs) can stem from several factors. The most common issues include suboptimal column selection, an inadequate temperature program, incorrect carrier gas flow rate, and problems with sample preparation.[1][2][3] It is crucial to systematically evaluate each of these parameters to identify and resolve the root cause of poor separation.

Q2: How does the choice of GC column affect the resolution of this compound?

The stationary phase of the GC column plays a critical role in the separation of FAMEs. For general FAME analysis, including this compound, polar stationary phases are typically recommended.[4]

  • Highly Polar Columns (e.g., bis(cyanopropyl) polysiloxane, polyethylene glycol - WAX): These columns, such as the HP-88, DB-23, and FAMEWAX, provide excellent selectivity for separating FAMEs based on their degree of unsaturation and positional isomers.[5][6] For complex mixtures containing various FAMEs, a highly polar column is often the best choice to achieve baseline resolution.[5]

  • Mid-Polar and Non-Polar Columns: While less common for detailed FAME profiles, non-polar columns can separate FAMEs primarily by their boiling points.[7]

Q3: Can temperature programming improve the peak shape of this compound?

Yes, temperature programming is a powerful tool for improving peak resolution, especially in samples containing a range of FAMEs with different boiling points.[8][9][10] A constant (isothermal) temperature may cause early-eluting peaks to be sharp while later-eluting peaks, like this compound, can become broad. A programmed temperature ramp allows for the efficient elution of all compounds, resulting in sharper, more symmetrical peaks and better overall separation.[8][9]

Q4: What is the optimal carrier gas flow rate for analyzing this compound?

The optimal flow rate depends on the carrier gas being used (e.g., helium, hydrogen, nitrogen) and the dimensions of the column. While a higher flow rate can decrease analysis time, it can also reduce resolution if it exceeds the optimal linear velocity.[1] Conversely, a flow rate that is too low can lead to peak broadening due to increased diffusion within the column.[11][12] It is recommended to perform a flow rate optimization study to find the best balance between analysis time and resolution for your specific method.[1]

Q5: How critical is sample preparation for achieving good peak resolution?

Proper sample preparation is essential. Fatty acids are typically converted to their corresponding methyl esters (FAMEs) before GC analysis.[13][14][15] This derivatization process reduces the polarity of the analytes and increases their volatility, leading to improved peak shape and resolution.[15] Incomplete derivatization can result in tailing peaks or the appearance of broad, unwanted peaks in the chromatogram.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Issue 1: Broad Peak for this compound

Broad peaks can significantly compromise resolution and the accuracy of quantification.

Troubleshooting Workflow for Broad Peaks

Troubleshooting Broad Peaks start Broad Peak Observed check_flow_rate Verify Carrier Gas Flow Rate Is it optimal? start->check_flow_rate adjust_flow_rate Adjust to Optimal Flow Rate check_flow_rate->adjust_flow_rate No check_temp_program Review Temperature Program Is the ramp rate too fast? check_flow_rate->check_temp_program Yes adjust_flow_rate->check_temp_program optimize_temp_program Decrease Ramp Rate or Add Isothermal Hold check_temp_program->optimize_temp_program Yes check_column Inspect Column Is it old or contaminated? check_temp_program->check_column No optimize_temp_program->check_column replace_column Replace Column check_column->replace_column Yes check_injection Check Injection Technique Is the volume too large? check_column->check_injection No end Peak Shape Improved replace_column->end reduce_injection_volume Reduce Injection Volume check_injection->reduce_injection_volume Yes check_injection->end No reduce_injection_volume->end

Caption: A flowchart for troubleshooting broad chromatographic peaks.

Quantitative Data: Effect of GC Parameters on Peak Width

ParameterSub-Optimal ConditionEffect on this compound PeakRecommended Action
Carrier Gas Flow Rate Too low or too highIncreased peak widthOptimize flow rate for maximum efficiency.
Temperature Program Ramp rate too fastPeak broadening, especially for later eluting compoundsDecrease the ramp rate or add an isothermal hold.[16][17]
Injection Volume Too largePeak fronting and broadeningReduce injection volume or use a higher split ratio.[18][19]
Column Condition Contaminated or degraded stationary phasePeak tailing and broadeningReplace the GC column.[18]

Experimental Protocol: Optimizing Carrier Gas Flow Rate

  • Initial Setup: Set up your GC with the analytical column and temperature program you intend to use.

  • Select a Flow Rate: Start with a carrier gas flow rate typical for your column dimensions (e.g., 1-2 mL/min for a 0.25 mm ID column).

  • Inject Standard: Inject a standard solution containing this compound.

  • Record Data: Record the retention time and peak width at half height.

  • Vary Flow Rate: Incrementally increase and decrease the flow rate from your starting point, injecting the standard at each new flow rate.

  • Calculate Plate Number: For each run, calculate the column efficiency (N) using the formula: N = 5.54 * (t_R / w_h)^2, where t_R is the retention time and w_h is the peak width at half height.

  • Plot van Deemter Curve: Plot the calculated plate height (H = L/N, where L is the column length) against the average linear velocity of the carrier gas. The optimal flow rate corresponds to the minimum of this curve.

Issue 2: Co-elution of this compound with an Interfering Peak

Co-elution occurs when two or more compounds are not sufficiently separated and their peaks overlap.

Logical Relationship of Parameters Affecting Selectivity

Parameters Influencing Peak Selectivity selectivity Peak Selectivity (Separation Factor α) resolution Peak Resolution (Rs) selectivity->resolution stationary_phase Stationary Phase Chemistry (e.g., WAX, Cyanopropyl) stationary_phase->selectivity temperature Column Temperature (Isothermal or Programmed) temperature->selectivity column_dimensions Column Dimensions (Length, ID, Film Thickness) column_dimensions->resolution

Caption: The relationship between key parameters and chromatographic selectivity.

Quantitative Data: Column Selection for FAME Analysis

Column TypeStationary PhasePolarityTypical Application for FAMEs
HP-88 Highly polar bis(cyanopropyl) polysiloxaneHighExcellent for separating cis/trans isomers and complex FAME mixtures.[5][6]
DB-23 50% Cyanopropyl-methylpolysiloxaneHighGood for general FAME analysis with good resolution of common fatty acids.[5]
FAMEWAX Polyethylene Glycol (PEG)HighSpecifically designed for the analysis of FAMEs, offering good resolution and inertness.[20]
DB-5ms 5% Phenyl-methylpolysiloxaneLowGeneral purpose, separates primarily by boiling point. May not resolve positional or geometric isomers of FAMEs.

Experimental Protocol: Improving Separation through Temperature Program Optimization

  • Isothermal Analysis: Begin by running the sample under isothermal conditions at a temperature where this compound is well-retained but elutes within a reasonable time.

  • Initial Temperature Program: If co-elution is observed, introduce a temperature program. A good starting point is an initial temperature below the boiling point of the most volatile component, holding for 1-2 minutes, then ramping at 5-10°C/min to a final temperature above the boiling point of the least volatile component.[6]

  • Adjust Ramp Rate: If resolution is still insufficient, decrease the ramp rate (e.g., to 2-3°C/min) in the region where this compound and the interfering peak elute.[21] This will increase the time the analytes spend interacting with the stationary phase, often improving separation.

  • Introduce Isothermal Segments: For particularly difficult separations, incorporating an isothermal hold just before the elution of the peaks of interest can enhance resolution.

  • Evaluate Results: At each step, evaluate the resolution between this compound and the co-eluting peak. The goal is to achieve a resolution value (Rs) of at least 1.5 for baseline separation.[2]

By systematically addressing these common issues and utilizing the provided protocols and data, you can significantly improve the peak resolution of this compound in your gas chromatography experiments.

References

addressing methyl pentadecanoate co-elution with other FAMEs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing the co-elution of methyl pentadecanoate (C15:0) with other fatty acid methyl esters (FAMEs) during gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (C15:0) co-eluting with other FAMEs in my GC analysis?

A1: Co-elution of this compound with other FAMEs is a common issue in gas chromatography and can be attributed to several factors:

  • Inadequate GC Column Selection: The most frequent cause is the use of a GC column with insufficient selectivity for the specific FAMEs in your sample. Non-polar columns, which separate compounds primarily by their boiling points, may not effectively resolve FAMEs with similar carbon numbers and boiling points.[1]

  • Suboptimal GC Oven Temperature Program: An unoptimized temperature ramp can lead to poor separation of closely eluting compounds. A rapid temperature increase may not provide enough time for the stationary phase to interact differently with the various FAMEs.[1][2]

  • Complex Sample Matrix: Samples with a high concentration of various fatty acids can lead to overlapping peaks, making it difficult to resolve minor components like this compound.[1]

  • Inappropriate Derivatization Method: The method used to convert fatty acids to FAMEs can sometimes produce artifacts or incomplete reactions, leading to extra peaks that may co-elute with the target analyte.[1][3]

Q2: Which FAMEs are most likely to co-elute with this compound (C15:0)?

A2: FAMEs with similar chain lengths and degrees of unsaturation are the most probable candidates for co-elution with C15:0. Depending on the column and analytical conditions, these can include myristoleic acid methyl ester (C14:1) and palmitoleic acid methyl ester (C16:1). In general, saturated and monounsaturated FAMEs of similar carbon number are often challenging to separate.

Q3: Can I use a non-polar GC column for FAME analysis?

A3: While non-polar columns can be used for FAME analysis and will separate analytes primarily according to their boiling point, they are often not ideal for resolving complex mixtures of FAMEs, especially those containing isomers (e.g., cis/trans) or compounds with very similar boiling points. For better separation based on the degree of unsaturation and double bond position, a high-polarity stationary phase is recommended.[1][4][5]

Q4: Are there alternatives to gas chromatography for separating co-eluting FAMEs?

A4: Yes, other techniques can be employed, often in conjunction with GC:

  • Multidimensional Gas Chromatography (GCxGC): This powerful technique uses two columns with different selectivities to significantly enhance resolution, making it ideal for separating trace compounds in complex matrices.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a silver ion (Ag+)-HPLC column, can be used as a pre-analytical fractionation step to separate FAMEs based on their degree of unsaturation before GC analysis.[1]

  • Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS): By using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, you can selectively detect and quantify target FAMEs even if they are not fully separated chromatographically.[1]

Troubleshooting Guides

Issue: Poor Resolution and Co-elution of this compound

This guide provides a systematic approach to troubleshooting and resolving the co-elution of this compound with other FAMEs.

Step 1: Evaluate and Optimize the GC Column

The choice of the GC column is the most critical factor for achieving good separation of FAMEs.

  • Problem: Use of a non-polar or low-polarity column.

  • Solution: Employ a high-polarity stationary phase column. Cyanopropyl silicone columns are specifically designed for FAME separation and provide excellent selectivity based on the degree and position of unsaturation.[1][4][6]

Column TypeStationary Phase ExampleKey Advantage for FAME analysis
High-Polarity biscyanopropyl polysiloxane (e.g., HP-88, Rt-2560, CP-Sil 88)Excellent separation of cis/trans isomers and positional isomers.[5][7][8]
Mid-Polarity cyanopropylphenyl polysiloxane (e.g., DB-23)Good for general FAME analysis, including some cis/trans separation.[4][7]
Wax Polyethylene glycol (e.g., DB-Wax, FAMEWAX)Good for separating FAMEs by carbon number and degree of unsaturation, but less effective for complex cis/trans mixtures.[4][5]
Non-Polar Polydimethylsiloxane (e.g., Equity-1)Separates primarily by boiling point; less effective for resolving isomers.

Step 2: Optimize the GC Oven Temperature Program

A well-controlled temperature program can significantly improve the resolution of closely eluting peaks.

  • Problem: The temperature ramp is too fast.

  • Solution: Optimize the oven temperature program by using a slower ramp rate, especially during the elution window of C15:0 and its potential co-eluting partners.[1][9] Introducing a short isothermal hold at a temperature just below the elution temperature of the co-eluting pair can also enhance separation.[10]

Step 3: Verify the Derivatization Method

The derivatization process is crucial for producing volatile and stable FAMEs for GC analysis.

  • Problem: Incomplete derivatization or the formation of analytical artifacts.

  • Solution: Ensure your derivatization method is appropriate for your sample matrix and is being performed correctly. Base-catalyzed methods are often preferred to avoid the degradation of certain fatty acids that can occur under acidic conditions.[1] Common and effective derivatization reagents include boron trifluoride in methanol (BF3-methanol) and methanolic potassium hydroxide (KOH).[3][11][12]

Step 4: Consider Advanced Analytical Techniques

For highly complex samples where chromatographic optimization is insufficient, more advanced techniques may be necessary.

  • Problem: Co-elution persists despite optimization of column and GC method.

  • Solution:

    • GCxGC: Provides significantly enhanced peak capacity and resolution.[1]

    • GC-MS/MS: Offers high selectivity and specificity, allowing for accurate quantification even with chromatographic overlap.[1]

Experimental Protocols

Protocol 1: FAMEs Derivatization using Base-Catalyzed Transesterification

This protocol is suitable for the derivatization of fatty acids in lipid extracts to their corresponding methyl esters.

Materials:

  • Lipid extract

  • 0.5 M Methanolic Potassium Hydroxide (KOH)

  • 1 M Hydrochloric Acid (HCl)

  • n-Hexane

  • Screw-cap test tubes

  • Water bath or heating block

Procedure:

  • Weigh approximately 20 mg of the lipid extract into a screw-cap test tube.

  • Add 2 mL of 0.5 M methanolic KOH.

  • Cap the tube tightly and vortex vigorously for 30 seconds.

  • Heat the mixture in a water bath at 70°C for 2 minutes.[3]

  • Cool the tube on ice.

  • Add 1.2 mL of 1.0 M HCl to neutralize the base and gently mix.[3]

  • Add 2 mL of n-hexane to extract the FAMEs.[3]

  • Vortex for 30 seconds and allow the phases to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

Protocol 2: High-Resolution GC-FID Analysis of FAMEs

This protocol provides a starting point for the GC analysis of a FAMEs mixture using a high-polarity column.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • High-Polarity Capillary Column (e.g., HP-88, 100 m x 0.25 mm, 0.20 µm)[4][7]

GC Conditions:

ParameterRecommended Setting
Carrier Gas Helium or Hydrogen
Flow Rate 1 mL/min (constant flow)
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 to 100:1
Oven Program Initial Temp: 140°C, hold for 5 minRamp 1: 4°C/min to 240°CHold at 240°C for 10 min[1]
Detector Temperature 280 °C
Detector Gases Hydrogen: 40 mL/min; Air: 450 mL/min; Makeup (He): 30 mL/min

Visualizations

Troubleshooting_Workflow start Start: C15:0 Co-elution Observed check_column Step 1: Evaluate GC Column Is a high-polarity column being used? start->check_column change_column Switch to a high-polarity (e.g., cyanopropyl) column check_column->change_column No optimize_temp Step 2: Optimize Temperature Program Is the ramp rate slow enough? check_column->optimize_temp  Yes change_column->optimize_temp slow_ramp Decrease ramp rate or add isothermal hold optimize_temp->slow_ramp No check_deriv Step 3: Verify Derivatization Is the method appropriate and complete? optimize_temp->check_deriv  Yes slow_ramp->check_deriv optimize_deriv Optimize derivatization method (e.g., switch to base-catalyzed) check_deriv->optimize_deriv No advanced_tech Step 4: Consider Advanced Techniques Is resolution still insufficient? check_deriv->advanced_tech  Yes optimize_deriv->advanced_tech use_advanced Employ GCxGC or GC-MS/MS advanced_tech->use_advanced Yes end_resolved End: Co-elution Resolved advanced_tech->end_resolved  No use_advanced->end_resolved end_unresolved Further method development needed

References

Technical Support Center: Methyl Pentadecanoate as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of methyl pentadecanoate as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a suitable internal standard for fatty acid analysis?

This compound (C15:0) is a fatty acid methyl ester (FAME) that is often chosen as an internal standard because odd-numbered carbon chain fatty acids are generally not found in significant amounts in most biological and food samples.[1] This minimizes the risk of interference from endogenous compounds in the sample matrix. Its chemical properties are similar to other saturated fatty acid methyl esters, ensuring comparable behavior during extraction and chromatographic analysis.

Q2: What are the recommended storage conditions for a this compound stock solution?

To ensure the stability of your this compound internal standard, it is recommended to store the stock solution at low temperatures. Optimal storage conditions are -20°C for up to one year or -80°C for up to two years.[2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation over time.

Q3: In which solvents is this compound soluble?

This compound is soluble in a variety of organic solvents commonly used in lipid analysis. These include:

  • Non-polar solvents: Hexane, heptane, isooctane

  • Polar aprotic solvents: Dichloromethane, methyl tert-butyl ether (MTBE)

  • Polar protic solvents: Ethanol, methanol

For gas chromatography (GC) analysis, hexane and isooctane are frequently used as the final dilution solvents.

Troubleshooting Guide

This section addresses common issues that may arise when using this compound as an internal standard.

Chromatographic Issues

A common set of problems encountered during the gas chromatographic analysis of FAMEs, including this compound, are distorted peak shapes. These can manifest as peak tailing, fronting, or splitting and can significantly impact the accuracy and precision of quantification.[3]

Issue 1: Peak Tailing of the this compound Signal

Peak tailing, where the latter half of the peak is broader than the front half, can be caused by several factors.

  • Symptom: The this compound peak in your chromatogram has a noticeable tail. This can lead to inaccurate peak integration and reduced resolution from adjacent peaks.

  • Potential Causes & Solutions:

CauseRecommended Action
Active Sites in the GC System Polar analytes can interact with active sites (e.g., silanol groups) in the injector liner, column, or detector.[4] Ensure all components of the flow path are properly deactivated. Use a fresh, deactivated liner and trim the first few centimeters of the column to remove any active sites that may have developed.
Poor Column Cutting or Installation An uneven or jagged column cut can create turbulence in the carrier gas flow, leading to peak tailing.[5] Re-cut the column using a specialized tool to ensure a clean, square cut. Verify the column is installed at the correct depth in the injector and detector according to the manufacturer's instructions.
Column Contamination Accumulation of non-volatile residues from previous injections can create active sites and lead to peak tailing.[6] Bake out the column at a high temperature (within its specified limits) to remove contaminants. If tailing persists, trimming the front of the column is recommended.
Inappropriate Injection Technique For splitless injections, a slow transfer of the sample from the liner to the column can cause tailing, especially for the solvent peak and early eluting compounds.[6] Optimize the splitless hold time and consider using a pulsed splitless injection to ensure a more rapid transfer of the sample onto the column.

graph TD {
A[Start: Peak Tailing Observed] --> B{Are all peaks tailing or just some?};
B -- "All Peaks" --> C[Check for Physical Issues];
B -- "Only this compound /
Polar Analytes" --> D[Check for Chemical Interactions];
C --> E[Inspect Column Cut and Installation];
C --> F[Check for System Leaks];
D --> G[Replace Injector Liner with a
Deactivated One];
D --> H[Trim 10-20 cm from the
Front of the Column];
E --> I{Issue Resolved?};
F --> I;
G --> I;
H --> I;
I -- "No" --> J[Consider Column Contamination
or Degradation];
J --> K[Bake Out Column or Replace];
I -- "Yes" --> L[End];
K --> L;

subgraph Legenddirection LR
    subgraph Node_Styles
        direction LR
        Start_End [label="Start/End", style=filled, fillcolor="#F1F3F4", shape=ellipse];
        Decision [label="Decision", style=filled, fillcolor="#FBBC05", shape=diamond];
        Process [label="Process", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box];
    end
end

classDef startEnd fill:#F1F3F4,stroke:#202124,stroke-width:1px,color:#202124;
classDef decision fill:#FBBC05,stroke:#202124,stroke-width:1px,color:#202124;
classDef process fill:#4285F4,stroke:#202124,stroke-width:1px,color:#FFFFFF;

class A,L startEnd;
class B,I decision;
class C,D,E,F,G,H,J,K process;

}

Fig. 1: Troubleshooting workflow for peak tailing in GC analysis.

Issue 2: Co-elution with Other Fatty Acids

Co-elution occurs when two or more compounds are not sufficiently separated by the GC column and elute at the same time, resulting in a single, merged peak.

  • Symptom: The peak corresponding to this compound is broader than expected or shows a shoulder, suggesting the presence of another compound. This can lead to an overestimation of the internal standard's peak area and, consequently, an underestimation of the target analytes' concentrations.

  • Potential Causes & Solutions:

CauseRecommended Action
Inadequate Column Selectivity The GC column's stationary phase may not have the appropriate selectivity to resolve this compound from other FAMEs in the sample. Highly polar cyanopropyl stationary phases (e.g., HP-88, DB-23) generally provide excellent separation of FAMEs, including cis/trans isomers.[7] Polyethylene glycol (PEG) phases (e.g., DB-Wax) are also widely used but may show less resolution for complex mixtures.[7]
Suboptimal GC Oven Temperature Program A fast temperature ramp rate can lead to poor resolution. Decrease the oven ramp rate, especially around the elution temperature of this compound, to improve separation.
Presence of Branched-Chain Fatty Acids Some samples may contain branched-chain fatty acids (e.g., methyl-branched tetradecanoic acids) that can have similar retention times to this compound on certain columns. If suspected, confirm the identity of the co-eluting peak using a mass spectrometer (MS).
Stationary Phase TypePolarityRecommended forPotential Co-elution Issues with C15:0
Polyethylene Glycol (WAX) PolarGeneral FAME analysis, less complex mixturesMay have limited resolution for complex samples; potential for co-elution with some C14 or C16 isomers depending on the specific column and conditions.
Cyanopropyl Siloxane Highly PolarComplex FAME mixtures, including cis/trans isomersGenerally provides good resolution of C15:0 from other FAMEs. However, very complex samples may still present challenges.
Non-polar (e.g., 5% Phenyl Polysiloxane) Non-polarSeparation based on boiling pointElution order is reversed compared to polar columns. Unsaturated C14 or C16 FAMEs may co-elute with saturated FAMEs of different carbon numbers.
Sample Preparation Issues

The stability and recovery of this compound during sample preparation are critical for accurate quantification.

Issue 3: Degradation of this compound During Derivatization

Derivatization is a common step in fatty acid analysis to convert them into their more volatile methyl ester forms. However, the conditions used can sometimes lead to the degradation of the internal standard.

  • Symptom: The peak area of this compound is unexpectedly low or inconsistent across samples, leading to poor reproducibility.

  • Potential Causes & Solutions:

CauseRecommended Action
Harsh Acidic or Basic Conditions Strong acids (e.g., concentrated sulfuric acid) or bases (e.g., high concentrations of NaOH or KOH) at elevated temperatures can cause hydrolysis of the methyl ester back to the free fatty acid or other side reactions. Use milder derivatization reagents like boron trifluoride in methanol (BF3-MeOH) or acetyl chloride in methanol. Optimize the reaction time and temperature to ensure complete derivatization without causing degradation.[8]
Presence of Water Water in the reaction mixture can promote the hydrolysis of FAMEs, especially under acidic conditions. Ensure all solvents and reagents are anhydrous.
Oxidation Although saturated fatty acids are relatively stable, prolonged exposure to high temperatures in the presence of oxygen can lead to some degradation. Perform derivatization under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative degradation.

graph TD {
A[Start: Low/Inconsistent IS Peak Area] --> B{Is the issue in all samples or specific ones?};
B -- "All Samples" --> C[Investigate Standard Solution and Method];
B -- "Specific Samples" --> D[Investigate Matrix Effects or Sample-Specific Degradation];
C --> E[Prepare a Fresh IS Stock Solution];
C --> F[Analyze IS in a Clean Solvent Blank];
D --> G[Prepare a Spiked Matrix Blank];
D --> H[Evaluate Recovery in the Spiked Blank];
E --> I{Issue Resolved?};
F --> I;
G --> I;
H --> I;
I -- "No" --> J[Systematically Evaluate Sample Prep Steps];
J --> K[Test Stability under Derivatization Conditions
(Time, Temp, Reagent Concentration)];
K --> L[Test Stability in Extraction Solvents];
I -- "Yes" --> M[End];
K --> M;
L --> M;

subgraph Legenddirection LR
    subgraph Node_Styles
        direction LR
        Start_End [label="Start/End", style=filled, fillcolor="#F1F3F4", shape=ellipse];
        Decision [label="Decision", style=filled, fillcolor="#FBBC05", shape=diamond];
        Process [label="Process", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box];
    end
end

classDef startEnd fill:#F1F3F4,stroke:#202124,stroke-width:1px,color:#202124;
classDef decision fill:#FBBC05,stroke:#202124,stroke-width:1px,color:#202124;
classDef process fill:#4285F4,stroke:#202124,stroke-width:1px,color:#FFFFFF;

class A,M startEnd;
class B,I decision;
class C,D,E,F,G,H,J,K,L process;

}

Fig. 2: Workflow for troubleshooting low or inconsistent internal standard peak area.

Issue 4: Interference from the Sample Matrix

Components of the biological or food matrix can interfere with the analysis of the internal standard.

  • Symptom: The peak for this compound is present in a blank matrix sample (a sample to which no internal standard has been added), or the response of the internal standard is significantly suppressed or enhanced in the presence of the sample matrix.

  • Potential Causes & Solutions:

CauseRecommended Action
Endogenous Pentadecanoic Acid While uncommon, some samples, particularly from ruminant animals or certain dairy products, may contain low levels of endogenous pentadecanoic acid. Analyze a blank matrix sample to check for the presence of endogenous C15:0. If present, its contribution to the peak area must be subtracted from the samples, or a different internal standard should be chosen.
Matrix Effects in LC-MS In liquid chromatography-mass spectrometry (LC-MS), co-eluting matrix components can suppress or enhance the ionization of this compound in the ion source.[9] Improve the sample cleanup procedure to remove interfering matrix components. Modify the chromatographic method to separate the internal standard from the interfering compounds. A stable isotope-labeled internal standard (e.g., ¹³C- or D-labeled this compound) is the best way to compensate for matrix effects as it has nearly identical chemical and physical properties to the unlabeled analyte.
Contamination Contamination can be introduced from solvents, glassware, or other laboratory equipment. Analyze a solvent blank to check for contamination. Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvents.

Experimental Protocols

Protocol 1: Preparation of Fatty Acid Methyl Esters (FAMEs) using Acid-Catalyzed Transesterification

This protocol is suitable for the simultaneous extraction and derivatization of fatty acids from biological tissues.

  • Sample Preparation: Homogenize the tissue sample in a suitable solvent.

  • Internal Standard Addition: Add a known amount of this compound internal standard solution to the homogenate.

  • Transesterification: Add 2 mL of a 2% H₂SO₄ in methanol solution to the sample.

  • Incubation: Cap the tube tightly and heat at 90°C for 60 minutes in a heating block or water bath.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 0.5 mL of water. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

Protocol 2: Gas Chromatography (GC) Analysis of FAMEs

This is a general GC method that can be adapted for the analysis of FAMEs.

  • GC System: Agilent 7890A GC with FID detector (or equivalent).

  • Column: Agilent J&W DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column.

  • Injector: Split/splitless inlet at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 220°C, hold for 10 minutes.

  • Detector: FID at 270°C.

Disclaimer: These protocols are intended as a general guide. Specific parameters may need to be optimized for your particular application and instrumentation.

References

Technical Support Center: Optimizing GC Injection Parameters for Methyl Pentadecanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Gas Chromatography (GC) injection parameters for methyl pentadecanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their analytical methods.

Troubleshooting Guide

This section addresses specific issues you may encounter during the GC analysis of this compound.

Question: I am observing no peaks or very small peaks for this compound. What are the potential causes and solutions?

Answer:

A complete or significant loss of signal for this compound can stem from several issues throughout the injection and analysis process. Here’s a breakdown of possible causes and their corresponding solutions:

  • Injection Problem: The sample may not be reaching the column.

    • Solution: Check the syringe to ensure it is functioning correctly and properly delivering the sample to the injector. Replace the inlet liner and septum to rule out blockages or leaks.[1]

  • Incorrect GC Conditions: The instrument parameters may not be suitable for eluting this compound.

    • Solution: Verify your GC method parameters, including the oven temperature program and detector settings. For a Flame Ionization Detector (FID), ensure it is lit and that gas flows are at the recommended rates.[1][2]

  • Sample Degradation: Although this compound is relatively stable, high injector temperatures can potentially degrade unsaturated fatty acid methyl esters if they are present in your sample.[1]

    • Solution: While an injector temperature of 250 °C is common, consider lowering it if you suspect degradation of other components.[3][4]

Question: My this compound peak is broad or shows significant tailing. How can I resolve this?

Answer:

Broad or tailing peaks are common issues in GC analysis and can be caused by several factors:

  • Column Contamination: Accumulation of non-volatile residues at the head of the column can lead to peak tailing.[1]

    • Solution: Bake out the column at a high temperature as recommended by the manufacturer. If the problem persists, trimming the first few centimeters of the column or replacing it may be necessary.

  • Active Sites in the System: Polar analytes can interact with active sites in the injector liner or on the column surface, causing tailing.[1]

    • Solution: Use a deactivated inlet liner. If the column is old, it may be degrading, leading to active sites. In this case, the column may need to be replaced.[1][5]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase.[1]

    • Solution: Dilute your sample or increase the split ratio to reduce the amount of sample entering the column.

  • Low Carrier Gas Flow Rate: Insufficient carrier gas flow can lead to broader peaks.

    • Solution: Check and optimize the carrier gas flow rate for your column dimensions.

Question: I'm experiencing poor resolution between the this compound peak and adjacent peaks. What steps can I take to improve separation?

Answer:

Improving the resolution of co-eluting peaks requires optimizing several chromatographic parameters:

  • Optimize the Temperature Program: The oven temperature ramp rate significantly affects separation.

    • Solution: A slower temperature ramp will generally improve resolution but increase the analysis time. Experiment with different ramp rates to find the best balance.

  • Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas impacts efficiency.

    • Solution: Ensure the carrier gas flow rate is set to the optimal linear velocity for your column dimensions and carrier gas type (e.g., Helium or Hydrogen).

  • Select an Appropriate Column: The choice of stationary phase is critical for selectivity.

    • Solution: For FAME analysis, highly polar stationary phases like biscyanopropyl or polyethylene glycol (wax) columns are commonly used to achieve good separation.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting injector temperature for the analysis of this compound?

A1: A common starting injector temperature for the analysis of fatty acid methyl esters (FAMEs), including this compound, is 250 °C.[3][4] This temperature is high enough to ensure rapid vaporization of the sample without causing degradation of saturated FAMEs.

Q2: Should I use a split or splitless injection for this compound analysis?

A2: The choice between split and splitless injection depends on the concentration of this compound in your sample.

  • Split Injection: This is the most common mode for FAME analysis, especially when the analyte concentrations are high enough to not require maximum sensitivity.[8][9] It provides sharp peaks and is suitable for samples where the concentration of this compound is in the higher µg/mL to mg/mL range. Typical split ratios range from 20:1 to 300:1.[3][6]

  • Splitless Injection: This mode is ideal for trace analysis where the concentration of this compound is very low (e.g., ng/mL or below).[8][9][10] It allows for the transfer of the entire sample onto the column, maximizing sensitivity.[9][10] However, it can lead to broader peaks if not optimized correctly.[10]

Q3: What injection volume should I use?

A3: A typical injection volume for GC analysis of FAMEs is 1 µL.[3][4][6] However, this can be adjusted based on the concentration of your sample and the liner volume to avoid backflash, which can cause poor reproducibility.[2] If your sample is highly concentrated, you may need to use a smaller injection volume or dilute the sample.

Data Presentation

Table 1: Recommended GC Injection Parameters for this compound Analysis

ParameterRecommended ValueNotes
Injector Temperature 220-280 °C250 °C is a common starting point.[3][4][11]
Injection Mode Split or SplitlessChoose based on sample concentration.[8][9]
Split Ratio 20:1 to 300:1Higher ratios for more concentrated samples.[3][6]
Injection Volume 0.5-2 µL1 µL is typical.[3][4] Adjust to avoid liner overload.[2]
Inlet Liner Deactivated glass liner with glass woolThe glass wool helps to trap non-volatile residues.[3]

Experimental Protocols

Protocol 1: Standard Split Injection Method for FAME Analysis

This protocol is suitable for samples with moderate to high concentrations of this compound.

  • Sample Preparation: Dissolve the FAME sample in a suitable solvent (e.g., hexane or iso-octane) to a final concentration of approximately 50-100 µg/mL.

  • GC System Configuration:

    • Injector: Split/Splitless injector

    • Column: A highly polar capillary column (e.g., DB-23, HP-88, or FAMEWAX).

    • Detector: Flame Ionization Detector (FID)

  • Injection Parameters:

    • Injector Temperature: 250 °C[3][4]

    • Injection Volume: 1 µL[3][4]

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)[3][4]

    • Carrier Gas: Helium or Hydrogen at an appropriate flow rate for the column dimensions.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Final Hold: Hold at 240 °C for 5 minutes.

  • Detector Settings:

    • Temperature: 280 °C[4]

    • Hydrogen Flow: 40 mL/min[4]

    • Air Flow: 450 mL/min[4]

    • Makeup Gas (Helium or Nitrogen): 30 mL/min[4]

  • Analysis: Inject the prepared sample and acquire the chromatogram.

Mandatory Visualization

GC_Troubleshooting_Workflow start Start: Chromatographic Issue Observed issue Identify Primary Issue start->issue no_peaks No or Small Peaks issue->no_peaks Signal Loss broad_tailing Broad or Tailing Peaks issue->broad_tailing Poor Peak Shape poor_resolution Poor Resolution issue->poor_resolution Co-elution check_injection Check Syringe & Septum no_peaks->check_injection check_contamination Check for Column Contamination broad_tailing->check_contamination optimize_temp Optimize Oven Temperature Program poor_resolution->optimize_temp verify_gc_cond Verify GC Conditions (Temp, Gas Flow) check_injection->verify_gc_cond If OK solution Problem Resolved verify_gc_cond->solution If parameters are correct check_active_sites Use Deactivated Liner & Check Column Age check_contamination->check_active_sites If clean check_overload Dilute Sample or Increase Split Ratio check_active_sites->check_overload If liner/column OK check_overload->solution optimize_flow Optimize Carrier Gas Flow Rate optimize_temp->optimize_flow If still unresolved optimize_flow->solution Injection_Decision_Tree start Start: Select Injection Mode concentration Analyte Concentration? start->concentration high_conc High (e.g., > 10 µg/mL) concentration->high_conc High low_conc Low (Trace) (e.g., < 1 µg/mL) concentration->low_conc Low split Use Split Injection high_conc->split splitless Use Splitless Injection low_conc->splitless split_params Set Split Ratio (e.g., 50:1) split->split_params splitless_params Optimize Splitless Hold Time splitless->splitless_params end Proceed with Analysis split_params->end splitless_params->end

References

Technical Support Center: Troubleshooting Poor Recovery of Methyl Pentadecanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the analysis of fatty acid methyl esters (FAMEs), with a specific focus on the recovery of methyl pentadecanoate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems encountered during sample preparation.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues that can lead to poor recovery of this compound.

Q1: My recovery of this compound, used as an internal standard, is consistently low. What are the initial checks I should perform?

A1: Start by verifying the basics of your experimental setup. Inaccurate concentrations of your this compound standard solution can be a primary source of error. Ensure the solvent used to prepare the standard has not evaporated, which would alter the concentration. Also, confirm the accuracy of your pipettes and other volumetric glassware. It is recommended to use an internal standard at a concentration that falls within the range of the analytes being measured.[1]

Q2: I suspect the issue lies within my lipid extraction step. Which factors should I investigate?

A2: The choice of extraction solvent and method are critical for efficient lipid recovery.

  • Solvent Polarity: The polarity of your extraction solvent should be appropriate for this compound, which is a nonpolar compound. Common lipid extraction methods like Folch or Bligh and Dyer use a chloroform:methanol mixture to extract a broad range of lipids.[2] If you are using a different solvent system, ensure it is suitable for nonpolar analytes.

  • Phase Separation: In liquid-liquid extractions, incomplete phase separation can lead to loss of the analyte. Ensure the two phases are well-separated before collecting the organic layer containing the this compound.

  • Extraction Efficiency: A single extraction may not be sufficient to recover all the lipids. Consider performing a second or even third extraction of the aqueous phase with fresh organic solvent and pooling the organic extracts.

Q3: Could the derivatization (transesterification) step be the cause of my poor this compound recovery?

A3: Yes, the derivatization step is a common source of variability and potential loss. This compound is already a methyl ester, so if you are adding it as an internal standard before the derivatization of other fatty acids, the main concern is its stability under the reaction conditions. However, if you are derivatizing pentadecanoic acid to this compound, the efficiency of this reaction is crucial.

  • Choice of Catalyst: Both acid- and base-catalyzed methods are common for FAME preparation.

    • Acid-catalysis (e.g., BF3 in methanol, HCl in methanol) is effective for both free fatty acids and esterified fatty acids.[3][4] However, these reactions can be slower and may require heating.

    • Base-catalysis (e.g., NaOH or KOH in methanol) is a rapid, one-step process that occurs at room temperature but is not effective for free fatty acids.[5]

  • Reaction Conditions: Incomplete derivatization can be a major cause of low recovery. Ensure optimal reaction time and temperature. For example, acid-catalyzed reactions with BF3-methanol are often heated at 60°C for 5-10 minutes.[4] Insufficient reaction time can lead to incomplete conversion.

  • Moisture: The presence of water can significantly hinder the efficiency of the esterification reaction.[6] Ensure all glassware is dry and use anhydrous solvents.

Q4: I'm using Solid Phase Extraction (SPE) for sample cleanup. How can I troubleshoot low recovery of this compound at this stage?

A4: SPE is a powerful cleanup technique, but several factors can lead to poor recovery if not optimized.

  • Sorbent Selection: For a nonpolar compound like this compound, a reversed-phase sorbent (e.g., C18) is typically used. Ensure the sorbent chemistry is appropriate for your analyte and matrix.

  • Method Steps:

    • Conditioning: The sorbent must be properly conditioned (e.g., with methanol) and then equilibrated (e.g., with water) before loading the sample. Inadequate conditioning can lead to poor retention.

    • Loading: The sample should be loaded at a slow and consistent flow rate to ensure proper interaction with the sorbent.

    • Washing: The wash solvent should be strong enough to remove interferences but weak enough to not elute the this compound.

    • Elution: The elution solvent must be strong enough to fully recover the this compound from the sorbent. You may need to experiment with different solvents or solvent mixtures.

  • Drying: Over-drying the sorbent bed after the wash step can sometimes lead to poor elution and low recovery.

Q5: Could matrix effects be impacting the quantification of my this compound?

A5: Yes, matrix effects can significantly impact the accuracy of your results, especially when using mass spectrometry detection. Matrix components can co-elute with your analyte and either suppress or enhance the ionization, leading to inaccurate quantification.

  • Detection: To assess matrix effects, you can compare the signal of a standard in a clean solvent to the signal of the same standard spiked into a blank matrix extract. A significant difference in signal intensity indicates the presence of matrix effects.

  • Mitigation:

    • Improve Sample Cleanup: More rigorous sample preparation, such as using a different SPE sorbent or adding a liquid-liquid extraction step, can help remove interfering matrix components.

    • Chromatographic Separation: Optimize your GC method to better separate this compound from co-eluting matrix components.

    • Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard is the best choice to compensate for matrix effects, as it will behave very similarly to the analyte during both sample preparation and analysis. If a stable isotope-labeled standard is not available, an odd-chain fatty acid methyl ester like methyl heptadecanoate (C17:0) or methyl nonadecanoate (C19:0) can be a suitable alternative, provided it is not present in the sample.[7]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor recovery of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Poor this compound Recovery start Start: Poor Recovery of this compound check_standards Verify Standard Solution (Concentration, Purity) start->check_standards check_standards->start Issue Found & Corrected check_instrument Check GC System (Injection, Detection) check_standards->check_instrument Standards OK check_instrument->start Issue Found & Corrected extraction Evaluate Extraction Step (Solvent, Phases, Efficiency) check_instrument->extraction Instrument OK extraction->start Issue Found & Corrected derivatization Assess Derivatization (Catalyst, Conditions, Moisture) extraction->derivatization Extraction OK derivatization->start Issue Found & Corrected cleanup Investigate Cleanup Step (SPE) (Sorbent, Solvents, Flow Rate) derivatization->cleanup Derivatization OK cleanup->start Issue Found & Corrected matrix_effects Consider Matrix Effects (Ion Suppression/Enhancement) cleanup->matrix_effects Cleanup OK matrix_effects->start Issue Found & Corrected protocol_ok Protocol Optimized Recovery Improved matrix_effects->protocol_ok Matrix Effects Mitigated

References

Technical Support Center: Quantification of Methyl Pentadecanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects during the quantification of methyl pentadecanoate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of the analytical signal of a target analyte, such as this compound, due to the presence of other components in the sample matrix.[1] These effects can manifest as either signal suppression or enhancement, leading to inaccurate quantification.[1] In gas chromatography-mass spectrometry (GC-MS), co-eluting matrix components can affect the ionization efficiency of this compound in the ion source, or active sites in the GC inlet can be coated by matrix components, which may surprisingly enhance the signal by preventing analyte degradation.[2]

Q2: What are the common sources of matrix effects in biological and food samples for this compound analysis?

A2: In biological samples like plasma, serum, and tissues, common sources of interference include phospholipids, proteins, salts, and other lipids.[1] Food matrices can be even more complex, containing high levels of triglycerides, carbohydrates, and proteins that can interfere with the analysis.[3]

Q3: How can I detect the presence of matrix effects in my experiment?

A3: A common method to assess matrix effects is through a post-extraction spike. This involves comparing the signal response of this compound in a clean solvent to the response of the same amount of analyte spiked into a blank matrix extract that has gone through the entire sample preparation procedure. A significant difference in signal intensity indicates the presence of matrix effects.[1]

Q4: What is the role of an internal standard in mitigating matrix effects?

A4: An internal standard (IS) is a compound with similar chemical properties to the analyte of interest that is added to all samples, standards, and blanks at a known concentration. An ideal IS for this compound would be a stable isotope-labeled version (e.g., this compound-d3) or a fatty acid methyl ester of a chain length not present in the sample (e.g., methyl heptadecanoate). The IS co-elutes with the analyte and experiences similar matrix effects. By calculating the ratio of the analyte signal to the IS signal, variations in signal intensity due to matrix effects can be normalized, leading to more accurate quantification.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Problem 1: Poor peak shape (tailing or fronting) for this compound.

  • Possible Cause: Active sites in the GC inlet liner or the front of the analytical column.

  • Troubleshooting Steps:

    • Inlet Maintenance: Deactivate the glass liner or use a liner with a more inert material. Replace the liner if it's visibly contaminated.

    • Column Maintenance: Cut the first few centimeters off the front of the GC column to remove accumulated non-volatile matrix components.

    • Optimize Injection Temperature: A temperature that is too high can cause degradation of the analyte on the liner, while a temperature that is too low can lead to incomplete volatilization.

Problem 2: Low recovery of this compound.

  • Possible Cause: Inefficient extraction or derivatization (transesterification).

  • Troubleshooting Steps:

    • Optimize Extraction: Ensure the chosen solvent system (e.g., Folch or Bligh-Dyer) is appropriate for the lipid content of your sample matrix.[3]

    • Verify Derivatization: The transesterification step to convert pentadecanoic acid to its methyl ester is critical. Ensure the catalyst (e.g., BF3 in methanol, methanolic HCl, or sodium methoxide) is fresh and the reaction conditions (temperature and time) are optimal.[5]

    • pH Adjustment: The pH of the sample can influence extraction efficiency. Adjusting the pH may be necessary for optimal recovery.

Problem 3: High variability in quantitative results between replicate injections.

  • Possible Cause: Inconsistent matrix effects or sample heterogeneity.

  • Troubleshooting Steps:

    • Improve Sample Homogenization: Ensure the sample is thoroughly homogenized before taking an aliquot for extraction.

    • Implement Robust Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components prior to GC-MS analysis.

    • Use an Internal Standard: As mentioned in the FAQs, an appropriate internal standard is crucial for correcting variability introduced during sample preparation and injection.[4]

Problem 4: No peak detected for this compound standard.

  • Possible Cause: Issues with the GC-MS system or the standard itself.

  • Troubleshooting Steps:

    • Verify Standard Integrity: Ensure the this compound standard has not degraded. Prepare a fresh dilution from a stock solution.

    • Check GC-MS System Performance: Inject a known, stable compound to verify that the GC-MS system is functioning correctly. Check for leaks in the injection port and ensure proper gas flows.

    • Confirm Derivatization of Standard (if applicable): If starting from pentadecanoic acid, ensure the derivatization to this compound was successful.

Data Presentation

The following tables summarize quantitative data related to the analysis of fatty acid methyl esters (FAMEs), including this compound, in different biological matrices.

Table 1: Comparison of FAME Concentrations in Different Blood Matrices

Fatty Acid Methyl EsterWhole Blood (ng/mL)Serum (ng/mL)Plasma (ng/mL)
Methyl dodecanoate1,234 ± 2101,567 ± 3451,890 ± 412
Methyl myristate2,345 ± 4323,123 ± 567 2,890 ± 498
This compound1,876 ± 3542,011 ± 4012,234 ± 456
Methyl palmitate15,678 ± 2,13417,890 ± 3,01219,012 ± 3,210
Methyl heptadecanoate3,456 ± 567 2,987 ± 4893,123 ± 511
Methyl stearate12,345 ± 1,987 10,987 ± 1,56711,567 ± 1,789
Methyl linolenate1,098 ± 1871,234 ± 2101,456 ± 256

*Data adapted from a study comparing FAME concentrations in different blood matrices.[6] Plasma generally shows higher concentrations for several FAMEs, including this compound, making it a potentially ideal matrix for quantification.[6][7]

Table 2: Recovery of Fatty Acid Methyl Esters with Different Sample Preparation Methods

Sample Preparation MethodMethyl Palmitate Recovery (%)Methyl Stearate Recovery (%)
Manual Acid-Catalyzed Reaction 92.3 ± 5.491.8 ± 6.1
Automated Acid-Catalyzed Reaction 98.7 ± 1.299.1 ± 1.5
Manual Base-Catalyzed Reaction 95.6 ± 3.894.9 ± 4.2
Automated Base-Catalyzed Reaction 99.2 ± 1.898.9 ± 2.0

*Data adapted from a study comparing manual and automated sample preparation techniques.[8] Automated methods can improve recovery and precision.

Experimental Protocols

Protocol 1: General Lipid Extraction and Transesterification for this compound Analysis

This protocol describes a common method for extracting lipids from a biological sample and converting the fatty acids to their methyl esters for GC-MS analysis.

  • Sample Homogenization: Homogenize the tissue or fluid sample.

  • Lipid Extraction (Folch Method):

    • To 1 part sample, add 20 parts of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex thoroughly for 2 minutes.

    • Add 0.2 parts of 0.9% NaCl solution and vortex again.

    • Centrifuge to separate the phases. The lower chloroform layer contains the lipids.

  • Solvent Evaporation: Carefully transfer the lower chloroform layer to a new tube and evaporate the solvent under a stream of nitrogen.

  • Transesterification (with Methanolic HCl):

    • Add 2 mL of 1.25 M methanolic HCl to the dried lipid extract.[5]

    • Add an internal standard (e.g., methyl heptadecanoate) at a known concentration.

    • Cap the tube tightly and heat at 80°C for 1 hour.

    • Cool the tube to room temperature.

  • Extraction of FAMEs:

    • Add 1 mL of hexane and 1 mL of deionized water.

    • Vortex and centrifuge to separate the phases.

    • The upper hexane layer contains the fatty acid methyl esters (FAMEs).

  • Analysis: Transfer the hexane layer to a GC vial for analysis by GC-MS.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample 1. Sample Homogenization extraction 2. Lipid Extraction (e.g., Folch Method) sample->extraction Chloroform:Methanol evaporation 3. Solvent Evaporation extraction->evaporation Lipid Extract transesterification 4. Transesterification (e.g., Methanolic HCl) evaporation->transesterification Dried Lipids fame_extraction 5. FAME Extraction (Hexane) transesterification->fame_extraction Internal Standard Added gcms 6. GC-MS Analysis fame_extraction->gcms FAMEs in Hexane data_processing 7. Data Processing (Quantification) gcms->data_processing Chromatographic Data

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Mitigation Strategies inaccurate_quant Inaccurate Quantification of this compound matrix_effects Matrix Effects (Suppression/Enhancement) inaccurate_quant->matrix_effects sample_prep Inefficient Sample Prep (Extraction/Derivatization) inaccurate_quant->sample_prep instrumental Instrumental Issues (GC Inlet, Column, Detector) inaccurate_quant->instrumental cleanup Sample Cleanup (SPE, LLE) matrix_effects->cleanup internal_std Internal Standard matrix_effects->internal_std dilution Sample Dilution matrix_effects->dilution sample_prep->cleanup maintenance Instrument Maintenance instrumental->maintenance

Caption: Logical relationship of issues in this compound quantification.

troubleshooting_tree start Start: Inconsistent Quantification Results q1 Is peak shape acceptable? start->q1 a1_yes Perform Inlet/Column Maintenance q1->a1_yes No q2 Is recovery acceptable? q1->q2 Yes a1_yes->q2 a2_yes Optimize Extraction & Derivatization Protocol q2->a2_yes No q3 Are matrix effects suspected? q2->q3 Yes a2_yes->q3 a3_yes Implement Sample Cleanup (SPE/LLE) & Use IS q3->a3_yes Yes end Improved Quantification q3->end No a3_yes->end

Caption: Troubleshooting decision tree for this compound quantification.

References

stability of methyl pentadecanoate in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of methyl pentadecanoate in various laboratory settings. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols for stability testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound is the methyl ester of pentadecanoic acid, a saturated fatty acid with a 15-carbon chain. In research and drug development, it is often used as an analytical standard, an internal standard in gas chromatography (GC) for the quantification of other fatty acid methyl esters (FAMEs), and as a component in studies of lipid metabolism and biodiesel composition.

Q2: What are the primary factors that affect the stability of this compound?

The stability of this compound can be influenced by several factors, including:

  • Temperature: Higher temperatures accelerate the rate of degradation.

  • Solvent: The choice of solvent can impact solubility and the rate of potential degradation reactions like hydrolysis.

  • Presence of Oxygen: As a saturated fatty acid methyl ester, this compound is relatively stable against oxidation compared to its unsaturated counterparts. However, prolonged exposure to oxygen, especially at elevated temperatures, can lead to degradation.

  • Presence of Water: Moisture can lead to the hydrolysis of the ester bond, yielding pentadecanoic acid and methanol.

  • Light Exposure: UV light can provide the energy to initiate degradation processes.

  • pH: Strongly acidic or basic conditions can catalyze hydrolysis.

  • Presence of Metals: Certain metals can act as catalysts for oxidative degradation.

Q3: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: For neat samples or solutions, storage at -20°C or -80°C is recommended for long-term stability. For short-term storage, refrigeration at 2-8°C may be adequate.

  • Atmosphere: To minimize oxidation, store under an inert atmosphere, such as nitrogen or argon.

  • Container: Use amber glass vials to protect from light. Ensure the container is tightly sealed to prevent solvent evaporation and moisture ingress.

Q4: In which common laboratory solvents is this compound soluble?

This compound is a nonpolar compound and is generally soluble in a variety of organic solvents. While specific solubility data can vary, it is typically soluble in:

  • Hexane

  • Heptane

  • Chloroform

  • Dichloromethane

  • Methanol

  • Ethanol

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

It is sparingly soluble in water.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent analytical results (e.g., varying peak areas in GC) 1. Degradation of stock or working solutions. 2. Inconsistent sample preparation. 3. Instrument variability.1. Prepare fresh solutions from a new stock vial. Always store solutions at low temperatures and under an inert atmosphere. 2. Ensure accurate and consistent pipetting and dilution steps. Use a validated sample preparation protocol. 3. Check GC system performance by injecting a known standard. Refer to the GC Troubleshooting Guide below.
Appearance of a new peak corresponding to pentadecanoic acid in GC analysis Hydrolysis of the methyl ester.1. Ensure solvents are anhydrous. Use freshly opened, high-purity solvents. 2. Avoid exposure of samples to moisture. 3. Check the pH of the sample matrix; avoid highly acidic or basic conditions.
Broad or tailing peaks in GC analysis 1. Active sites in the GC inlet or column. 2. Column contamination. 3. Incorrect GC parameters.1. Use a deactivated inlet liner and a high-quality capillary column suitable for FAME analysis. 2. Bake out the column according to the manufacturer's instructions. If contamination persists, trim the front end of the column or replace it. 3. Optimize injector temperature, oven temperature program, and carrier gas flow rate.
Ghost peaks in GC chromatogram Contamination of the syringe, inlet, or carrier gas.1. Thoroughly rinse the syringe with a clean solvent before each injection. 2. Clean or replace the inlet liner and septum. 3. Ensure high-purity carrier gas and check for leaks in the gas lines.

Stability Data

Table 1: Estimated Hydrolysis Rate of Saturated FAMEs in Different Solvents

Solvent SystemTemperature (°C)Estimated Half-life (t½)Notes
Methanol (anhydrous)25> 1 yearSaturated FAMEs are generally stable in anhydrous alcohol at room temperature.
Methanol/Water (9:1 v/v)25MonthsThe presence of water will facilitate slow hydrolysis.
Methanol/Water (9:1 v/v) with 0.01 M HCl25Days to WeeksAcid catalysis significantly increases the rate of hydrolysis.
Methanol/Water (9:1 v/v) with 0.01 M NaOH25Hours to DaysBase-catalyzed hydrolysis (saponification) is generally faster than acid-catalyzed hydrolysis.
Dichloromethane (anhydrous)25> 1 yearStable in anhydrous, non-polar aprotic solvents.

Disclaimer: The data in this table is estimated based on the general chemical properties of long-chain saturated FAMEs and is intended for guidance purposes only. Actual stability may vary depending on the specific experimental conditions.

Table 2: Accelerated Oxidation Stability of Saturated FAMEs (Rancimat Method, EN 14112)

CompoundTemperature (°C)Induction Period (hours)
Methyl Palmitate (C16:0)110> 48
Methyl Stearate (C18:0)110> 48
This compound (C15:0) (estimated) 110 > 48

Note: The Rancimat test is an accelerated oxidation stability test. The long induction periods for saturated FAMEs indicate high stability against oxidation under these conditions.

Experimental Protocols

Protocol 1: Determination of Hydrolytic Stability of this compound

This protocol outlines a general procedure to assess the rate of hydrolysis of this compound in a given solvent system.

Hydrolysis_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Analysis cluster_data Data Analysis prep_solution Prepare a stock solution of this compound (e.g., 1 mg/mL) in the solvent of interest. aliquot Aliquot the solution into multiple sealed vials. prep_solution->aliquot incubate Incubate the vials at the desired temperature(s). aliquot->incubate sample At specified time points, remove a vial from incubation. incubate->sample quench If necessary, quench the reaction (e.g., by cooling or neutralization). sample->quench analyze Analyze the sample by GC-FID to quantify the remaining this compound and the formation of pentadecanoic acid. quench->analyze plot Plot the concentration of this compound vs. time. analyze->plot calculate Calculate the degradation rate constant and half-life. plot->calculate Rancimat_Workflow cluster_setup Instrument Setup cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result setup_rancimat Set up the Rancimat instrument according to the manufacturer's instructions. set_temp Set the heating block to the desired temperature (e.g., 110°C). setup_rancimat->set_temp prep_vessel Place deionized water in the measuring vessel. set_temp->prep_vessel weigh_sample Weigh a precise amount of this compound into the reaction vessel. start_analysis Place the reaction vessel in the heating block and start the analysis. weigh_sample->start_analysis pass_air A constant stream of purified air is passed through the sample. start_analysis->pass_air measure_conductivity The volatile oxidation products are collected in the measuring vessel, and the change in conductivity is continuously measured. pass_air->measure_conductivity determine_ip The induction period is the time until a rapid increase in conductivity is detected. measure_conductivity->determine_ip Stability_Factors cluster_factors Influencing Factors cluster_pathways Degradation Pathways cluster_products Degradation Products cluster_analysis Analytical Observation (GC) Temperature Temperature Hydrolysis Hydrolysis Temperature->Hydrolysis Oxidation Oxidation Temperature->Oxidation Solvent Solvent (with H2O) Solvent->Hydrolysis Oxygen Oxygen Oxygen->Oxidation Light Light Light->Oxidation pH pH pH->Hydrolysis FattyAcid Pentadecanoic Acid Hydrolysis->FattyAcid Methanol Methanol Hydrolysis->Methanol OxidizedProducts Aldehydes, Ketones, etc. Oxidation->OxidizedProducts DecreaseMP Decrease in Methyl Pentadecanoate Peak FattyAcid->DecreaseMP IncreaseFA Appearance/Increase of Pentadecanoic Acid Peak FattyAcid->IncreaseFA OxidizedProducts->DecreaseMP OtherPeaks Appearance of Other Degradation Peaks OxidizedProducts->OtherPeaks

preventing degradation of methyl pentadecanoate during derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of methyl pentadecanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the derivatization process for gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of pentadecanoic acid to this compound necessary for GC analysis?

Derivatization to its methyl ester, this compound, is crucial for several reasons. In its free form, pentadecanoic acid is a polar compound that can form hydrogen bonds, leading to poor peak shapes (tailing) and potential adsorption issues within the GC system.[1] Converting it to the less polar and more volatile fatty acid methyl ester (FAME) improves chromatographic separation and allows for more accurate quantification.[2][3] This process neutralizes the polar carboxyl group, enabling separation based on boiling point and molecular geometry.[3]

Q2: Is this compound prone to degradation during derivatization?

This compound is a saturated fatty acid methyl ester, which makes it chemically stable under standard derivatization conditions.[1][4][5] Unlike polyunsaturated fatty acids, it lacks double bonds that are susceptible to oxidation or isomerization.[4][6] Therefore, significant degradation of this compound itself is unlikely if the procedure is performed correctly. Apparent loss is more often due to incomplete reaction, sample handling errors, or issues with the GC system.

Q3: What are the most common methods for derivatizing pentadecanoic acid?

The most common methods involve esterification. The two primary approaches are:

  • Acid-catalyzed esterification: This method uses a reagent like boron trifluoride in methanol (BF₃-methanol) or hydrochloric acid in methanol to catalyze the esterification of free fatty acids and the transesterification of glycerolipids.[1][3][7]

  • Base-catalyzed transesterification: This method employs a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) in methanol, to transesterify glycerolipids into FAMEs. It is important to note that this method is not effective for derivatizing free fatty acids.[2][8]

Q4: Which derivatization method is best for ensuring the stability of this compound?

Both acid- and base-catalyzed methods are suitable for preparing this compound. Since it is a saturated FAME, the risk of degradation is low with either method. The choice of method often depends on the nature of the sample. If the sample contains a significant amount of free fatty acids, an acid-catalyzed method is necessary for complete derivatization.[6]

Troubleshooting Guide

This guide addresses common problems that can be mistaken for this compound degradation and provides solutions.

Problem Potential Cause Recommended Solution
Low or no recovery of this compound Incomplete Derivatization: Insufficient reagent, reaction time, or temperature.Optimize reaction conditions. Ensure an excess of the derivatizing agent. Perform a time-course experiment to determine the optimal reaction time.[1] For BF₃-methanol, a common starting point is 60°C for 10-30 minutes.
Presence of Water: Water will inhibit the esterification reaction.[1]Ensure all glassware is dry and use anhydrous solvents. If the sample is aqueous, it must be thoroughly dried before adding the derivatization reagent.
Sample Loss during Workup: Inefficient extraction of the FAMEs into the organic solvent after derivatization.After adding water and a non-polar solvent (e.g., hexane), ensure thorough mixing to partition the this compound into the organic layer. Allow for complete phase separation before collecting the organic layer.[1]
Peak Tailing in GC Chromatogram Incomplete Derivatization: Residual underivatized pentadecanoic acid.Re-evaluate the derivatization protocol to ensure complete reaction. Increase reagent concentration, reaction time, or temperature as needed.
Active Sites in the GC System: Contamination or degradation of the GC inlet liner or column.Replace the GC inlet liner and trim the front end of the GC column. Use a column specifically designed for FAME analysis.
Extra Peaks in the Chromatogram Contaminated Reagents: Impurities in solvents or derivatization reagents.Use high-purity, GC-grade solvents and fresh derivatization reagents. Store reagents properly, as some can degrade over time.[1]
Sample Contamination: Introduction of contaminants during sample preparation.Ensure all glassware and equipment are scrupulously clean. Prepare a reagent blank (without the sample) to identify any background contamination.

Data on Derivatization Method Performance

The following table summarizes recovery data for fatty acids using different derivatization methods. While not specific to this compound degradation, it provides a comparison of the efficiency of common methods.

Derivatization Method Fatty Acid Type Recovery Rate (%) Key Considerations
Base-catalyzed (KOH/HCl)Unsaturated Fatty Acids (UFAs)84% - 112%Higher variability, especially for UFAs.[2]
Base-catalyzed followed by TMS-DMSaturated & Unsaturated FAs90% - 106%Less variation and higher recovery.[2]

TMS-DM: (Trimethylsilyl)diazomethane

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)

This method is effective for both free fatty acids and fatty acids within complex lipids.[3][7]

Materials:

  • Dried lipid sample (1-25 mg)

  • BF₃-Methanol solution (14% w/v)

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Screw-cap glass tubes with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Place the dried sample into a screw-cap glass tube.

  • Add 2 mL of 14% BF₃-Methanol solution.

  • Cap the tube tightly and heat at 60-100°C for 10-30 minutes. A common condition is 80°C for 1 hour.

  • Cool the tube to room temperature.

  • Add 1 mL of saturated NaCl solution and 1 mL of hexane.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge briefly to separate the layers.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC analysis.

Protocol 2: Silylation using BSTFA

This method derivatizes the carboxylic acid group to a trimethylsilyl (TMS) ester.

Materials:

  • Dried sample (e.g., 1 mg/mL of fatty acid mixture in an aprotic solvent)

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)

  • Dichloromethane (optional, for dilution)

  • Autosampler vials with caps

  • Heating block or water bath

Procedure:

  • Place the dried sample into an autosampler vial.

  • Add 50 µL of BSTFA with 1% TMCS.

  • Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.

  • Cool the vial to room temperature.

  • If necessary, dilute the sample with a suitable solvent like dichloromethane.

  • The sample is now ready for GC analysis.

Visualizing Workflows and Degradation Pathways

Experimental Workflow for Derivatization

The following diagram illustrates the general workflow for preparing this compound for GC analysis.

G Experimental Workflow for FAME Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Sample Lipid Sample Dry Drying Sample->Dry Remove Water Deriv Add Derivatization Reagent (e.g., BF3-Methanol) Dry->Deriv Heat Heating Deriv->Heat Catalyze Reaction Extract Liquid-Liquid Extraction (Hexane/Water) Heat->Extract Collect Collect Organic Layer Extract->Collect Isolate FAMEs GCMS GC-MS Analysis Collect->GCMS Inject Sample G Troubleshooting Low Recovery of this compound Start Low Recovery Detected CheckDeriv Check Derivatization Conditions Start->CheckDeriv CheckWorkup Review Workup Procedure CheckDeriv->CheckWorkup No Incomplete Incomplete Reaction? CheckDeriv->Incomplete Yes Water Water Present? CheckDeriv->Water Yes CheckGC Investigate GC System CheckWorkup->CheckGC No ExtractionLoss Extraction Loss? CheckWorkup->ExtractionLoss Yes GCIssue GC Inlet/Column Problem? CheckGC->GCIssue Yes Sol_Deriv Optimize Reaction: - Increase Time/Temp - Add More Reagent Incomplete->Sol_Deriv Sol_Dry Ensure Sample and Solvents are Anhydrous Water->Sol_Dry Sol_Extract Ensure Thorough Mixing and Phase Separation ExtractionLoss->Sol_Extract Sol_GC Perform GC Maintenance: - Replace Liner - Trim Column GCIssue->Sol_GC

References

selecting the right GC column for separating methyl pentadecanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate Gas Chromatography (GC) column for the separation of methyl pentadecanoate and troubleshooting common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation important?

This compound is the methyl ester of pentadecanoic acid, a saturated fatty acid.[1][2] It is used in various applications, including as an intermediate in organic synthesis and in medical research.[1] In fields like lipidomics and food science, accurate separation and quantification of individual fatty acid methyl esters (FAMEs) like this compound are crucial for profiling fatty acid compositions, which can be indicative of product quality or biological status.

Q2: What are the key considerations when selecting a GC column for separating this compound?

The primary factor is the stationary phase polarity.[3] For general FAME analysis, polar stationary phases are most common.[4][5] Key parameters to consider are:

  • Stationary Phase: The type of stationary phase determines the separation mechanism. Polar phases are best for separating FAMEs based on their degree of unsaturation and carbon chain length.

  • Column Dimensions:

    • Length: Longer columns provide better resolution but result in longer analysis times.[6]

    • Internal Diameter (ID): Smaller ID columns offer higher resolution and sensitivity but have lower sample capacity.[6]

    • Film Thickness: Thicker films are suitable for highly volatile analytes, while thinner films are better for less volatile compounds.

Q3: Which stationary phases are recommended for the analysis of FAMEs, including this compound?

For the analysis of FAMEs, polar stationary phases are generally recommended.[4][5] These can be broadly categorized into two main types:

  • Polyethylene Glycol (PEG) Phases (e.g., DB-Wax, HP-INNOWax, FAMEWAX): These are highly polar phases suitable for separating FAMEs by carbon number and degree of unsaturation.[4][7][8] They are a good choice for general-purpose FAME analysis.

  • Cyanopropyl Silicone Phases (e.g., SP-2560, HP-88, DB-23): These are also polar phases, with polarity ranging from medium to high.[4][7] They are particularly well-suited for separating cis/trans isomers of FAMEs.[4][8]

Non-polar columns can separate FAMEs based on their boiling points, but they are not effective for resolving isomers.[9]

GC Column Selection Guide

The selection of the optimal GC column depends on the specific requirements of the analysis. The following table summarizes recommended column types for different analytical needs.

Analytical GoalRecommended Stationary Phase TypeExample PhasesRationale
General FAME Profiling Polyethylene Glycol (Wax)DB-Wax, HP-INNOWax, FAMEWAX, SUPELCOWAXExcellent separation of saturated and unsaturated FAMEs based on carbon number and degree of unsaturation.[4][7][8]
Separation of cis/trans Isomers High Polarity Cyanopropyl SiliconeSP-2560, HP-88Provides the necessary selectivity to resolve geometric isomers of unsaturated FAMEs.[4][8]
Analysis of Complex Mixtures (e.g., fish oils) Medium to High Polarity Cyanopropyl SiliconeDB-23, CP-Sil 88Offers a good balance of separation for a wide range of FAMEs, including polyunsaturated fatty acids (PUFAs).[4][7]
Separation by Boiling Point Non-PolarEquity-1, HP-1, HP-5MSSeparates compounds primarily based on their boiling points. Not suitable for isomer separation.[9]

Troubleshooting Guide

Encountering issues during GC analysis is common. This guide addresses some of the frequent problems and their potential solutions.

SymptomPotential Cause(s)Suggested Solution(s)
Peak Tailing - Active sites in the injector liner or column.- Column contamination.- Use a deactivated liner.- Condition the column.- Trim the first few centimeters of the column.
Split Peaks - Poor injection technique.- Incompatible solvent.- Column installation issue.- Ensure a fast and smooth injection.- Use a solvent that is compatible with the stationary phase.- Reinstall the column according to the manufacturer's instructions.
Ghost Peaks - Contamination in the syringe, injector, or carrier gas.- Septum bleed.- Clean the syringe and injector.- Use high-purity carrier gas.- Replace the septum.
Baseline Drift - Column bleed.- Contaminated detector.- Condition the column.- Ensure the oven temperature does not exceed the column's maximum operating temperature.- Clean the detector.[10]
Inconsistent Retention Times - Fluctuations in oven temperature or carrier gas flow rate.- Leaks in the system.- Check the GC's temperature and flow control.- Perform a leak check.[10]
Contamination in Blank Runs - Contaminated reagents or glassware used in sample preparation.- Use high-purity solvents and reagents.- Thoroughly clean all glassware.[11]

For more comprehensive troubleshooting, consulting the manufacturer's guides for your specific instrument and column is recommended.[10][12][13][14]

Experimental Protocols

1. Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)

For robust and reproducible GC analysis, fatty acids are typically derivatized to their corresponding methyl esters.[4] A common method involves acid-catalyzed methylation.

Materials:

  • Lipid sample

  • Toluene

  • Methanol

  • 8% (w/v) Hydrochloric Acid (HCl) in Methanol/Water (85:15, v/v)

  • Hexane

  • Anhydrous Sodium Sulfate

Procedure:

  • To your lipid sample, add 0.2 mL of toluene, 1.5 mL of methanol, and 0.3 mL of the 8% HCl solution.

  • Cap the reaction vial tightly and heat at 100°C for 1-1.5 hours.

  • After cooling, add 1 mL of water and 1 mL of hexane to the vial.

  • Vortex the mixture thoroughly and then centrifuge to separate the layers.

  • Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • The sample is now ready for GC injection.

This protocol is adapted from a published method.[15]

2. Gas Chromatography (GC) Analysis of FAMEs

The following are general GC conditions for FAME analysis. These should be optimized for your specific instrument and column.

ParameterTypical Setting
GC System Agilent 6890 GC with FID or equivalent
Injector Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium or Hydrogen
Head Pressure 230 kPa (constant pressure)
Oven Program 50°C (hold 1 min), ramp at 25°C/min to 175°C, then ramp at 4°C/min to 230°C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Detector Gases Hydrogen: 40 mL/min; Air: 450 mL/min; Makeup (Helium): 30 mL/min

These conditions are based on a typical FAME analysis method.[4]

Visualization

The following diagram illustrates the logical workflow for selecting the appropriate GC column for your FAME analysis needs.

GC_Column_Selection_Workflow start Start: Define Analytical Goal is_isomer_separation Is separation of cis/trans isomers required? start->is_isomer_separation is_complex_sample Is the sample a complex mixture (e.g., fish oil)? is_isomer_separation->is_complex_sample No select_high_polarity_cyano Select a High Polarity Cyanopropyl Silicone Column (e.g., HP-88, SP-2560) is_isomer_separation->select_high_polarity_cyano Yes select_medium_polarity_cyano Select a Medium Polarity Cyanopropyl Silicone Column (e.g., DB-23) is_complex_sample->select_medium_polarity_cyano Yes select_wax Select a Polyethylene Glycol (Wax) Column (e.g., DB-Wax, FAMEWAX) is_complex_sample->select_wax No end_selection Final Column Choice select_high_polarity_cyano->end_selection select_medium_polarity_cyano->end_selection is_boiling_point_sep Is separation primarily by boiling point acceptable? select_wax->is_boiling_point_sep select_non_polar Select a Non-Polar Column (e.g., Equity-1, HP-5MS) is_boiling_point_sep->select_non_polar Yes is_boiling_point_sep->end_selection No note Note: Isomer separation is not achievable with non-polar columns. select_non_polar->note note->end_selection

References

calibration curve problems with methyl pentadecanoate standard

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Methyl Pentadecanoate Standards

Welcome to the technical support center for troubleshooting issues related to this compound calibration standards. This guide provides answers to frequently asked questions and detailed troubleshooting workflows for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My calibration curve for this compound has poor linearity (R² value < 0.995). What are the possible causes and solutions?

A1: Poor linearity is a common issue that can stem from several sources. Systematically investigate the following potential causes:

  • Standard Preparation Errors: Inaccurate dilutions are a primary cause of non-linearity.[1][2] Preparing standards via serial dilution can propagate errors if not done carefully.[2]

    • Solution: Prepare each calibration standard independently from the stock solution. Use calibrated pipettes and ensure proper mixing technique. Consider using an automated sample preparation system, which can achieve excellent linearity.[3][4]

  • Concentration Range Issues: The selected concentration range may exceed the linear dynamic range of the detector.

    • Solution: Narrow the concentration range of your calibration standards. If high concentrations are necessary, consider using a weighted linear regression or a quadratic curve fit, provided your method allows for it.

  • Detector Saturation: At high concentrations, the detector (e.g., FID, MS) can become saturated, leading to a plateau in the response.

    • Solution: Analyze the highest concentration standard. If the peak is flattened at the top, detector saturation is likely. Dilute the upper-level standards to fall within the detector's linear range.

  • Instrument Contamination: Contamination in the injector, column, or detector can cause non-linear responses.

    • Solution: Clean the injector liner, trim the first few centimeters of the GC column, and bake out the column according to the manufacturer's instructions.

Q2: I'm seeing poor reproducibility (high %RSD) between replicate injections of the same standard. What should I check?

A2: Poor reproducibility points to issues with sample introduction or instrument stability.

  • Autosampler/Injection Issues: Inconsistent injection volumes from the autosampler are a frequent culprit.

    • Solution: Check the syringe for air bubbles or leaks. Ensure the syringe is properly washed between injections to prevent carryover. Verify autosampler settings for injection speed and volume. Automated methods have been shown to produce RSDs of less than 2%.[3]

  • Inlet Leakage: A leak in the GC inlet septum or fittings will cause variable amounts of sample to enter the column.

    • Solution: Regularly replace the inlet septum. Perform a leak check on the GC inlet to ensure all fittings are secure.

  • Standard Volatility: If the solvent is highly volatile (e.g., hexane), evaporation from the vial can occur, concentrating the standard over time.

    • Solution: Use vials with high-quality septa and caps. Do not overtighten caps, as this can cause the septa to pucker and leak.[5] Prepare fresh working solutions daily.[6]

Q3: My calculated concentrations are inaccurate, even with a good calibration curve. Why is this happening?

A3: Inaccurate quantification often relates to the standard itself or matrix effects when analyzing samples.

  • Standard Degradation: Improper storage can lead to the degradation of the this compound standard.

    • Solution: Store stock solutions at -20°C (stable for 1 year) or -80°C (stable for 2 years).[6] Neat standards may be stored at room temperature or refrigerated as specified by the manufacturer.[7][8]

  • Matrix Effects: Components in the sample matrix can interfere with the ionization or detection of the analyte, causing signal enhancement or suppression.[9] This is particularly relevant when using this compound as an internal standard for complex samples like biological extracts.[10][11][12]

    • Solution: Use a stable isotope-labeled internal standard if available for your analyte. Ensure the internal standard (e.g., this compound) and the analyte co-elute as closely as possible to experience the same matrix effects.[13] Alternatively, prepare matrix-matched calibration standards by spiking blank matrix with known concentrations of the standard.

  • Incorrect Response Factor: Assuming a response factor of 1 for all fatty acid methyl esters (FAMEs) relative to the internal standard can lead to errors, as FID response can vary with carbon number and structure.[14]

    • Solution: Determine the relative response factor (RRF) for each analyte against this compound and apply it during concentration calculations.

Q4: What are the best practices for preparing and storing this compound standards?

A4: Proper handling is critical for accurate results.

  • Preparation: Start by preparing a high-concentration stock solution in a non-volatile solvent. Prepare working standards by diluting the stock solution in the same solvent your samples will be in (e.g., hexane, toluene).[15][16]

  • Storage: Adhere to recommended storage conditions. Long-term stability is best achieved at low temperatures.

Data Presentation

Table 1: Typical Calibration & Performance Parameters

Parameter Typical Value Notes
Correlation Coefficient (R²) > 0.995 Values > 0.999 are considered excellent.[3][17]
Linear Range 1 - 500 µg/mL Varies depending on the analyte and instrument sensitivity.[4]
Reproducibility (%RSD) < 5% Automated sample preparation can achieve < 2%.[3]

| Limit of Quantification (LOQ) | Instrument Dependent | Determined by the concentration where the signal-to-noise ratio is at least 10.[18] |

Table 2: Storage Conditions for this compound

Format Storage Temperature Shelf Life
Neat Oil Room Temperature or 2-8°C Refer to manufacturer's expiry date.[7][19]
Stock Solution in Solvent -20°C ≥ 1 year[6][20]
Stock Solution in Solvent -80°C ≥ 2 years[6]

| Working Dilutions | 4°C | Prepare fresh daily for best results.[6] |

Experimental Protocols

Protocol: Preparation of Standards and Generation of a GC-FID Calibration Curve

This protocol outlines the steps for creating a five-point external standard calibration curve for this compound.

  • Prepare Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of neat this compound (≥99% purity).

    • Quantitatively transfer the standard to a 10 mL Class A volumetric flask.

    • Dissolve and bring to volume with hexane. Cap and invert 15-20 times to ensure homogeneity. This is your stock solution.

  • Prepare Working Calibration Standards:

    • Label five 1 mL Class A volumetric flasks as 10, 25, 50, 100, and 250 µg/mL.

    • Using a calibrated micropipette, transfer the appropriate volume of the 1000 µg/mL stock solution into each flask as detailed in the table below.

    • Dilute to the mark with hexane, cap, and invert to mix.

Target Conc. (µg/mL)Volume of Stock (µL)Final Volume (mL)
10101
25251
50501
1001001
2502501
  • GC-FID Analysis:

    • Set up the GC-FID with appropriate conditions for FAME analysis (e.g., using an HP-INNOWax column).[15] A typical setup might be:

      • Inlet Temperature: 250°C

      • Detector Temperature: 250°C

      • Carrier Gas: Helium at 1 mL/min (constant flow)

      • Oven Program: Start at 100°C, ramp to 240°C at 10°C/min, hold for 5 minutes.

    • Inject a solvent blank (hexane) to ensure no system contamination.

    • Inject each calibration standard in triplicate, starting from the lowest concentration.

    • Record the peak area for the this compound peak in each chromatogram.

  • Construct the Calibration Curve:

    • Calculate the average peak area for each concentration level.

    • Plot the average peak area (y-axis) against the concentration (x-axis).

    • Perform a linear regression on the data points to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.995.

Visualizations

TroubleshootingWorkflow cluster_linearity Poor Linearity (R² < 0.995) cluster_reproducibility Poor Reproducibility (%RSD High) cluster_accuracy Inaccurate Quantification start Poor Calibration Curve linearity Check Standard Prep (Dilution Errors?) start->linearity injection Inspect Autosampler (Bubbles, Leaks?) start->injection degradation Verify Standard Stability (Storage Conditions?) start->degradation range Assess Conc. Range (Too Wide?) linearity->range saturation Check for Detector Saturation range->saturation leak Check for Inlet Leaks (Septum?) injection->leak evaporation Check for Solvent Evaporation leak->evaporation matrix Investigate Matrix Effects (Suppression?) degradation->matrix

Caption: Troubleshooting workflow for calibration curve problems.

ExperimentalWorkflow prep_stock 1. Prepare Stock Solution (e.g., 1000 µg/mL) prep_standards 2. Create Working Standards (Serial or Independent Dilution) prep_stock->prep_standards gc_setup 3. Configure GC-FID System prep_standards->gc_setup inject_blank 4. Inject Solvent Blank gc_setup->inject_blank inject_standards 5. Inject Standards (Lowest to Highest Conc.) inject_blank->inject_standards acquire_data 6. Record Peak Areas inject_standards->acquire_data plot_curve 7. Plot Area vs. Concentration acquire_data->plot_curve regress 8. Perform Linear Regression (Calculate R²) plot_curve->regress

Caption: Experimental workflow for generating a calibration curve.

References

Validation & Comparative

A Comparative Guide to the Validation of Methyl Pentadecanoate as an Internal Standard for FAME Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methyl pentadecanoate (C15:0) as an internal standard for the analysis of Fatty Acid Methyl Esters (FAMEs) by gas chromatography (GC). Its performance is compared with other common alternatives, supported by experimental data and detailed methodologies.

Introduction to Internal Standards in FAME Analysis

In quantitative Gas Chromatography (GC), an internal standard (IS) is a compound added to a sample in a known concentration to facilitate the quantification of other components. The ideal internal standard is a substance that is chemically similar to the analyte but is not naturally present in the sample.[1] For Fatty Acid Methyl Ester (FAME) analysis, odd-chain fatty acids and their methyl esters, such as this compound (C15:0), methyl heptadecanoate (C17:0), and methyl nonadecanoate (C19:0), are frequently used as internal standards because they are typically absent or present in negligible amounts in most biological and industrial samples.[2][3] The use of an internal standard helps to correct for variations in sample injection volume, derivatization efficiency, and detector response, thereby improving the accuracy and precision of the analysis.[1][4]

Comparison of this compound with Other Internal Standards

This compound (C15:0) is a widely used internal standard in FAME analysis. Its suitability is often compared with other odd-chain fatty acid methyl esters, primarily methyl heptadecanoate (C17:0) and methyl nonadecanoate (C19:0). The choice of internal standard can be critical, as potential co-elution with FAMEs present in the sample can lead to inaccurate quantification. For instance, methyl nonadecanoate (C19:0) has been reported to be difficult to resolve from methyl linoleate (C18:2) and methyl linolenate (C18:3) in some biodiesel samples.[5][6][7]

Performance Data

The following table summarizes typical validation parameters for FAME analysis using different internal standards, compiled from various studies. These parameters are crucial for assessing the reliability of an analytical method.

Validation ParameterThis compound (C15:0)Methyl Heptadecanoate (C17:0)Methyl Nonadecanoate (C19:0)Acceptance Criteria
Linearity (Correlation Coefficient, r²) > 0.999> 0.999> 0.999≥ 0.999[8]
Precision (Repeatability, RSD%) < 2%< 2%< 2%≤ 2%[8][9]
Intermediate Precision (RSD%) < 3%< 3%< 3%≤ 3%[8][9]
Accuracy (Recovery, %) 95 - 105%95 - 105%95 - 105%Typically 98-102%[8]
Limit of Detection (LOD) Analyte DependentAnalyte DependentAnalyte DependentMethod Specific
Limit of Quantification (LOQ) Analyte DependentAnalyte DependentAnalyte DependentMethod Specific

Note: The values presented are typical ranges and may vary depending on the specific matrix, instrumentation, and experimental conditions.

Experimental Protocols

Protocol for FAME Preparation (Transesterification) using an Internal Standard

This protocol describes a general procedure for the preparation of FAMEs from a lipid sample using an internal standard.

Materials:

  • Lipid-containing sample

  • This compound (or other chosen internal standard) solution of known concentration in a suitable solvent (e.g., toluene or hexane)

  • Methanolic HCl (e.g., 1.25 M) or Boron trifluoride in methanol (BF3-methanol, e.g., 14%)

  • Hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the homogenized sample into a screw-cap glass tube.

  • Internal Standard Addition: Add a precise volume of the this compound internal standard solution to the sample. The amount of internal standard should be in the same order of magnitude as the expected total FAMEs.

  • Transesterification:

    • Add the methanolic HCl or BF3-methanol reagent to the tube.

    • Seal the tube tightly and heat at a specific temperature (e.g., 85°C) for a defined period (e.g., 1-2 hours) to allow for the conversion of fatty acids to FAMEs.

  • Extraction:

    • Cool the tube to room temperature.

    • Add hexane and a saturated sodium chloride solution to the tube.

    • Vortex the mixture thoroughly to extract the FAMEs into the hexane layer.

    • Centrifuge the tube to achieve phase separation.

  • Sample Cleanup:

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.

    • Dry the extract over anhydrous sodium sulfate.

  • Analysis: The resulting FAME solution is ready for injection into the GC-FID or GC-MS system.

Protocol for the Validation of an Internal Standard Method

This protocol outlines the key steps to validate the use of this compound as an internal standard for a FAME analysis method.

Objective: To demonstrate that the analytical method is suitable for its intended purpose.

Validation Parameters to be Assessed:

  • Specificity

  • Linearity and Range

  • Precision (Repeatability and Intermediate Precision)

  • Accuracy (Recovery)

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Robustness

Procedure:

  • Specificity:

    • Analyze a blank matrix sample (a sample of the same type as the intended samples but without the analytes of interest) to ensure no interfering peaks are present at the retention time of this compound and the target FAMEs.

    • Analyze a sample spiked with the internal standard to confirm its retention time and peak shape.

  • Linearity and Range:

    • Prepare a series of calibration standards containing a fixed concentration of this compound and varying concentrations of the target FAMEs, covering the expected concentration range in the samples.

    • Inject each standard in triplicate.

    • Plot the ratio of the peak area of each FAME to the peak area of the internal standard against the concentration of the FAME.

    • Perform a linear regression analysis and determine the correlation coefficient (r²). An r² value > 0.999 is generally considered acceptable.[8]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of a spiked matrix at a known concentration on the same day, with the same instrument, and by the same analyst. Calculate the relative standard deviation (RSD) of the measured concentrations. An RSD of ≤ 2% is typically acceptable.[8][9]

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Calculate the RSD. An RSD of ≤ 3% is generally considered acceptable.[8][9]

  • Accuracy (Recovery):

    • Prepare blank matrix samples spiked with known concentrations of the target FAMEs at low, medium, and high levels within the linear range.

    • Analyze these samples and calculate the percentage recovery of the added analytes. Recovery is calculated as: (Measured Concentration / Spiked Concentration) x 100%.

    • Recoveries are typically expected to be within 98-102%.[8]

  • LOD and LOQ:

    • Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Intentionally introduce small variations to the analytical method parameters (e.g., GC oven temperature ramp, flow rate, injection volume) and assess the impact on the results. The method is considered robust if the results remain unaffected by these small changes.

Visualizations

FAME Analysis Workflow

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Homogenization Spike Addition of Internal Standard (this compound) Sample->Spike Derivatization Transesterification (Fatty Acids to FAMEs) Spike->Derivatization Extraction Liquid-Liquid Extraction of FAMEs Derivatization->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection FID/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification Report Reporting Results Quantification->Report

Caption: Workflow for FAME analysis using an internal standard.

Internal Standard Validation Process

Validation_Process cluster_planning Method Development & Planning cluster_execution Validation Experiments cluster_evaluation Evaluation & Documentation Develop Develop FAME Analysis Method Select_IS Select Internal Standard (this compound) Develop->Select_IS Define_Criteria Define Acceptance Criteria Select_IS->Define_Criteria Specificity Specificity Define_Criteria->Specificity Linearity Linearity & Range Define_Criteria->Linearity Precision Precision (Repeatability & Intermediate) Define_Criteria->Precision Accuracy Accuracy (Recovery) Define_Criteria->Accuracy LOD_LOQ LOD & LOQ Define_Criteria->LOD_LOQ Robustness Robustness Define_Criteria->Robustness Analyze_Data Analyze Validation Data Specificity->Analyze_Data Linearity->Analyze_Data Precision->Analyze_Data Accuracy->Analyze_Data LOD_LOQ->Analyze_Data Robustness->Analyze_Data Compare_Criteria Compare with Acceptance Criteria Analyze_Data->Compare_Criteria Validation_Report Prepare Validation Report Compare_Criteria->Validation_Report

Caption: Logical flow of the internal standard validation process.

References

A Researcher's Guide: Comparing Methyl Pentadecanoate and Methyl Heptadecanoate as Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. In the realm of fatty acid analysis, particularly utilizing gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), methyl pentadecanoate (C15:0 methyl ester) and methyl heptadecanoate (C17:0 methyl ester) are two commonly employed internal standards. This guide provides a comprehensive comparison of these two compounds, supported by their physicochemical properties, established experimental protocols, and insights into their optimal applications.

The fundamental principle behind using an internal standard is to add a known amount of a non-endogenous compound to a sample prior to analysis. This compound should behave similarly to the analytes of interest during sample preparation and analysis, thereby compensating for variations in extraction efficiency, derivatization yield, and injection volume. Odd-chain fatty acid methyl esters, such as this compound and methyl heptadecanoate, are often ideal choices as they are typically present in negligible amounts in most biological and industrial samples.

Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of the physical and chemical properties of an internal standard is crucial for its effective application. The following table summarizes the key properties of this compound and methyl heptadecanoate.

PropertyThis compoundMethyl Heptadecanoate
Synonyms Pentadecanoic acid methyl ester, Methyl n-pentadecanoateHeptadecanoic acid methyl ester, Methyl margarate
Molecular Formula C₁₆H₃₂O₂C₁₈H₃₆O₂
Molecular Weight 256.42 g/mol 284.48 g/mol
Melting Point 18.5 °C29.8-30.3 °C
Boiling Point 141-142 °C at 3 mmHg152-153 °C at 0.05 mmHg
CAS Number 7132-64-11731-92-6
Purity (Typical) ≥98% (GC)≥99% (GC)
Solubility Soluble in organic solvents like hexane, methanol, and ethanol.Soluble in organic solvents like alcohol and ether; insoluble in water.[1]

The slight differences in their molecular weights and boiling points influence their chromatographic retention times, a key factor in their selection for specific analytical methods.

Performance and Application: Choosing the Right Standard

The selection between this compound and methyl heptadecanoate often depends on the specific fatty acids being quantified in the sample.

This compound (C15:0) is frequently utilized as an internal standard when analyzing samples for medium-chain fatty acids.[2] Its shorter carbon chain results in an earlier elution time in a typical GC run compared to methyl heptadecanoate. This can be advantageous in preventing co-elution with longer-chain fatty acids in complex mixtures.

Methyl Heptadecanoate (C17:0) is a versatile internal standard commonly used for the quantitative analysis of a broad range of fatty acids, particularly long-chain fatty acids (C16-C18).[2] Its longer retention time ensures that it elutes after most of the common C16 and C18 fatty acids, minimizing the risk of peak overlap with these highly abundant analytes in many biological samples.[3][4] It is a recommended internal standard in several standardized methods, including those for biodiesel analysis.[3][5]

Experimental Protocols

The following are detailed methodologies for the use of this compound and methyl heptadecanoate as internal standards in the analysis of fatty acids by GC-MS.

Protocol 1: Fatty Acid Analysis in Bacterial Cultures Using this compound or Methyl Heptadecanoate

This protocol is adapted for the extraction and methylation of fatty acids from bacterial cultures for GC-MS analysis.[2]

1. Internal Standard Addition:

  • For the analysis of medium-chain fatty acids, add a known amount (e.g., 50 µL of a 10 mg/mL solution in ethanol) of This compound to the bacterial culture.[2]

  • For the analysis of long-chain fatty acids (C16-C18), add a known amount (e.g., 5 µL of a 10 mg/mL solution in ethanol) of methyl heptadecanoate to the bacterial culture.[2]

2. Lipid Extraction:

  • Perform a Bligh and Dyer extraction by adding a chloroform:methanol (1:2, v/v) mixture to the sample.

  • After vortexing and centrifugation, collect the lower organic phase containing the lipids.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Add 1 mL of 2% sulfuric acid in methanol to the dried lipid extract.

  • Heat the mixture at 50°C for 2 hours.

  • Add 1.5 mL of water and 1 mL of hexane, vortex, and centrifuge.

  • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

4. GC-MS Analysis:

  • GC Column: Use a suitable capillary column for FAMEs analysis (e.g., a wax or a mid-polarity column).

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate.

  • Injector and Detector Temperatures: Typically set to 250°C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detection: Operate in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Protocol 2: Analysis of Fatty Acids in Biological Samples using Methyl Heptadecanoate

This protocol describes a general procedure for the analysis of total fatty acids in biological samples.[4]

1. Sample Preparation and Internal Standard Spiking:

  • To a known quantity of the biological sample (e.g., 100 µL of plasma or a specified weight of tissue), add a precise amount of methyl heptadecanoate internal standard solution (e.g., 10 µL of a 1 mg/mL solution in methanol).

2. Saponification and Methylation:

  • Add 1 mL of 0.5 M methanolic NaOH to the sample.

  • Heat at 100°C for 5 minutes.

  • Cool and add 2 mL of boron trifluoride (BF₃) in methanol (14%).

  • Heat again at 100°C for 5 minutes.

  • Cool to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex and centrifuge.

3. Extraction:

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

4. GC-MS Analysis:

  • Follow the GC-MS analysis parameters as outlined in Protocol 1, optimizing the temperature program to ensure good separation of the fatty acids of interest and the methyl heptadecanoate internal standard.

Visualizing the Workflow

To better illustrate the experimental processes and the logic behind selecting an internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological or Industrial Sample Add_IS Add Known Amount of Internal Standard (this compound or Methyl Heptadecanoate) Sample->Add_IS Extraction Lipid Extraction (e.g., Bligh & Dyer) Add_IS->Extraction Derivatization Conversion to FAMEs (e.g., with BF₃/Methanol) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification (Analyte Peak Area / IS Peak Area) GCMS->Quantification

Figure 1. General experimental workflow for fatty acid analysis using an internal standard.

logical_relationship cluster_c15 This compound (C15:0) cluster_c17 Methyl Heptadecanoate (C17:0) Choose_IS Choice of Internal Standard Analyte_Properties Properties of Analytes (e.g., Chain Length) Choose_IS->Analyte_Properties Sample_Matrix Sample Matrix Composition Choose_IS->Sample_Matrix Analytical_Method Analytical Method (GC Conditions) Choose_IS->Analytical_Method IS_Properties Properties of IS (Volatility, Polarity) Choose_IS->IS_Properties Medium_Chain Medium-Chain Fatty Acids Analyte_Properties->Medium_Chain Long_Chain Long-Chain Fatty Acids Analyte_Properties->Long_Chain

Figure 2. Logical considerations for selecting an appropriate internal standard.

Conclusion

Both this compound and methyl heptadecanoate are excellent and widely accepted internal standards for the quantitative analysis of fatty acids. The choice between them is not a matter of superior performance in all scenarios, but rather a strategic decision based on the specific requirements of the analysis.

  • This compound is generally preferred for the analysis of medium-chain fatty acids to avoid chromatographic interference.

  • Methyl heptadecanoate is a robust choice for the analysis of long-chain fatty acids and is frequently used in standardized methods due to its elution profile relative to common C16 and C18 fatty acids.

For any quantitative method, it is imperative to perform a thorough method validation, including an assessment of linearity, accuracy, precision, and recovery, using the chosen internal standard to ensure the generation of high-quality, reliable data. Researchers should carefully consider the composition of their samples and the target analytes to make an informed decision on the most suitable internal standard for their specific application.

References

A Comparative Guide to Internal Standards for Fatty Acid Quantification: Focusing on Methyl Pentadecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of fatty acids is paramount. The choice of an internal standard is a critical determinant of data quality in chromatographic assays. This guide provides an objective comparison of methyl pentadecanoate (C15:0 methyl ester) with other commonly used internal standards for fatty acid analysis, supported by experimental data and detailed protocols.

The ideal internal standard should be a substance that is chemically similar to the analytes of interest but not naturally present in the sample. It is added at a known concentration to all samples, standards, and blanks at the beginning of the sample preparation process. By monitoring the signal of the internal standard, variations that occur during sample extraction, derivatization, and injection can be corrected, leading to improved accuracy and precision of the final quantitative results.

Odd-chain fatty acids, such as pentadecanoic acid (C15:0), are frequently employed as internal standards because they are present in very low concentrations in most biological matrices. This minimizes the risk of interference with endogenous fatty acids. Other alternatives include other odd-chain fatty acids (e.g., heptadecanoic acid, C17:0; nonadecanoic acid, C19:0) and stable isotope-labeled (deuterated) fatty acids.

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is crucial for achieving reliable quantification. The following tables summarize validation data from various studies, showcasing the performance of different internal standards in terms of accuracy (recovery) and precision (relative standard deviation, RSD). While direct head-to-head comparisons across a wide range of standards within a single study are limited in publicly available literature, the data presented here, derived from well-validated methods, offers valuable insights for researchers.

Table 1: Performance Data for Odd-Chain Fatty Acid Internal Standards

Internal StandardMatrixAnalytical MethodAnalyte(s)Accuracy (Recovery %)Precision (% RSD)Reference
This compound (C15:0) Not SpecifiedGC-FIDFatty AcidsNot explicitly statedNot explicitly stated[1]
Methyl Heptadecanoate (C17:0)Not SpecifiedGC-FIDFatty AcidsNot explicitly statedNot explicitly stated[1]
Methyl Nonadecanoate (C19:0)Human Plasma PhospholipidsGC-FIDFAME StandardsGood conformity (Δ −2.8% to +9.8% of reported concentrations)Not explicitly stated[2]

Table 2: Performance Data for Deuterated Internal Standards

Internal StandardMatrixAnalytical MethodAnalyte(s)Accuracy (Recovery %)Precision (% RSD)Reference
D₃₅-C18:0 FAMEHuman Plasma PhospholipidsGC-TQMS58 Fatty Acids83.6 – 109.6%Intraday: <15%, Interday: <15%[2]

Table 3: Performance Data for Other Internal Standards

Internal StandardMatrixAnalytical MethodAnalyte(s)Accuracy (Recovery %)Precision (% RSD)Reference
Methyl Laurate (C12:0)Shark Liver OilGC-FID4 Major Fatty AcidsSatisfactoryReproducible[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are protocols from studies utilizing different internal standards.

Protocol 1: Fatty Acid Quantification in Human Plasma Phospholipids using a Deuterated Internal Standard (GC-TQMS)[2]

This method describes the absolute quantification of 58 fatty acids in human plasma phospholipids.

1. Sample Preparation and Lipid Extraction:

  • To 10 µL of plasma, add a deuterated internal standard (D₇₀-C18:0 PC).

  • Extract lipids using a modified Folch procedure with chloroform/methanol.

  • Evaporate the solvent under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Add methanolic HCl to the dried lipid extract.

  • Heat at 80°C for 60 minutes to facilitate transesterification.

  • After cooling, add water and extract the FAMEs with n-hexane.

  • Evaporate the n-hexane layer to dryness.

3. GC-TQMS Analysis:

  • Reconstitute the FAMEs in a suitable solvent.

  • Inject an aliquot into a gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-TQMS).

  • Use a specific temperature program to separate the FAMEs.

  • Quantify the analytes using a multi-point calibration curve and the deuterated internal standard.

Protocol 2: Quantification of Major Fatty Acids in Shark Liver Oil using Methyl Laurate as Internal Standard (GC-FID)[3]

This protocol was developed for the routine analysis of four major fatty acids in shark liver oil.

1. Sample Preparation and Derivatization:

  • Weigh an appropriate amount of shark liver oil.

  • Add a known amount of methyl laurate as the internal standard.

  • Add 5% aqueous sulfuric acid in methanol.

  • Heat the mixture to convert fatty acids to their methyl esters.

  • After the reaction, add a saturated sodium bicarbonate solution to neutralize the mixture.

  • Extract the FAMEs with heptane.

2. GC-FID Analysis:

  • Inject 1 µL of the heptane layer into a gas chromatograph equipped with a flame ionization detector (GC-FID).

  • Use a capillary column (e.g., 30 m, 0.53 mm ID) with a suitable stationary phase.

  • Set the injector and detector temperatures appropriately (e.g., 250°C and 280°C, respectively).

  • Employ a temperature program for the oven to achieve good separation of the fatty acid methyl esters.

  • Identify and quantify the fatty acids by comparing their retention times and peak areas to those of standards, normalized to the internal standard.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps in fatty acid quantification.

FattyAcidQuantificationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Add Internal Standard (e.g., this compound) Sample->Add_IS Extraction Lipid Extraction (e.g., Folch Method) Add_IS->Extraction Derivatization Transesterification to FAMEs (e.g., Methanolic HCl) Extraction->Derivatization GC_Analysis GC-FID / GC-MS Analysis Derivatization->GC_Analysis Data_Processing Data Processing and Quantification GC_Analysis->Data_Processing InternalStandardLogic Analyte Analyte Signal (Variable) Ratio Analyte / IS Ratio Analyte->Ratio IS Internal Standard Signal (Known Concentration) IS->Ratio Concentration Accurate Concentration Ratio->Concentration Corrects for Variability

References

Inter-laboratory Comparison of FAME Analysis Using Methyl Pentadecanoate as an Internal Standard: A Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the analytical workflow for the quantification of Fatty Acid Methyl Esters (FAMEs) using gas chromatography (GC) with methyl pentadecanoate (C15:0) as an internal standard. It is intended for researchers, scientists, and drug development professionals involved in lipid analysis. The guide details standardized experimental protocols and presents representative data from a simulated inter-laboratory comparison to objectively assess the method's performance and robustness.

Data Presentation

The following tables summarize the quantitative performance of the FAME analysis method using this compound as an internal standard across multiple simulated laboratories. This data reflects typical precision and accuracy expected from adherence to standardized protocols.

Table 1: Inter-laboratory Precision for the Quantification of Major FAMEs

Fatty Acid Methyl EsterMean Concentration (mg/g)Repeatability (r)Reproducibility (R)RSDr (%)RSDR (%)
Methyl Palmitate (C16:0)125.42.14.51.73.6
Methyl Stearate (C18:0)45.20.91.82.04.0
Methyl Oleate (C18:1n9c)210.83.87.61.83.6
Methyl Linoleate (C18:2n6c)55.11.22.52.24.5
Methyl Linolenate (C18:3n3)8.90.30.73.47.9

Data is representative and compiled based on performance characteristics outlined in official methods.

Table 2: Recovery Study of Spiked FAMEs in a Control Matrix

FAME SpikeSpiked Concentration (mg/g)Mean Measured Concentration (mg/g)Mean Recovery (%)
Methyl Myristate (C14:0)10.09.898
Methyl Palmitoleate (C16:1)15.014.697
Methyl Arachidate (C20:0)5.04.998

Experimental Protocols

A standardized protocol is crucial for achieving high-quality, reproducible results in FAME analysis. The following methodology is a synthesis of established official methods such as AOAC 996.06, AOCS Ce 1-62, and ISO 12966-4.

Sample Preparation and Lipid Extraction

Lipids are typically extracted from a homogenized sample matrix using a solvent system.

  • Procedure:

    • Weigh approximately 1g of the homogenized sample into a screw-cap tube.

    • Add a known amount of this compound (C15:0) internal standard solution. The amount should be chosen to be in the mid-range of the expected concentrations of the analytes of interest.

    • Add a solvent mixture, such as chloroform:methanol (2:1, v/v), and homogenize thoroughly.

    • After homogenization, add water to induce phase separation.

    • Centrifuge the mixture to pellet any solid material and clearly separate the organic and aqueous layers.

    • Carefully transfer the lower organic layer containing the lipids to a clean tube.

    • Evaporate the solvent under a stream of nitrogen.

Transesterification to FAMEs

The extracted lipids (triglycerides, phospholipids, etc.) are converted to their corresponding fatty acid methyl esters. Acid-catalyzed transesterification is a common and robust method.

  • Procedure:

    • To the dried lipid extract, add a solution of boron trifluoride in methanol (BF3-methanol, 14%).

    • Seal the tube and heat at 100°C for 30-60 minutes.

    • After cooling, add hexane and water to the tube.

    • Vortex vigorously to extract the FAMEs into the hexane layer.

    • Allow the layers to separate and transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

Gas Chromatography (GC) Analysis

The prepared FAMEs are separated and quantified using a gas chromatograph equipped with a flame ionization detector (FID).

  • Typical GC-FID Conditions:

    • Column: A highly polar capillary column, such as a biscyanopropyl polysiloxane phase (e.g., HP-88, Rt-2560), is recommended for resolving complex mixtures of FAMEs, including cis and trans isomers.[1][2]

    • Injector: Split/splitless injector, typically operated at 250°C.

    • Carrier Gas: Helium or Hydrogen.

    • Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity. A typical program might start at 100°C, ramp to 240°C.

    • Detector: Flame Ionization Detector (FID), operated at 260°C.

Quantification

The concentration of each FAME is calculated based on its peak area relative to the peak area of the internal standard (this compound).

  • Calculation: The concentration of a specific FAME is determined using the following formula:

    Concentration_FAME = (Area_FAME / Area_IS) * (Concentration_IS / ResponseFactor_FAME) * (Volume_IS / SampleWeight)

    Where:

    • Area_FAME is the peak area of the fatty acid methyl ester.

    • Area_IS is the peak area of the internal standard (this compound).

    • Concentration_IS is the concentration of the internal standard solution.

    • ResponseFactor_FAME is the relative response factor of the specific FAME to the internal standard (determined by analyzing a standard mixture of known composition).

    • Volume_IS is the volume of the internal standard solution added.

    • SampleWeight is the initial weight of the sample.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the inter-laboratory comparison of FAME analysis.

FAME_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis & Data Processing Sample Homogenized Sample Add_IS Add Methyl Pentadecanoate (IS) Sample->Add_IS Lipid_Extraction Lipid Extraction (e.g., Chloroform:Methanol) Add_IS->Lipid_Extraction Dry_Extract Dry Lipid Extract Lipid_Extraction->Dry_Extract Transesterification Transesterification (BF3-Methanol) Dry_Extract->Transesterification FAME_Extraction FAME Extraction (Hexane) Transesterification->FAME_Extraction GC_FID_Analysis GC-FID Analysis FAME_Extraction->GC_FID_Analysis Peak_Integration Peak Integration GC_FID_Analysis->Peak_Integration Quantification Quantification vs. IS Peak_Integration->Quantification Final_Report Final Report Quantification->Final_Report

Caption: Experimental workflow for FAME analysis using an internal standard.

Interlab_Comparison_Logic cluster_labs Participating Laboratories Lab_A Laboratory A Data_Submission Data Submission (Peak Areas, Concentrations) Lab_A->Data_Submission Lab_B Laboratory B Lab_B->Data_Submission Lab_C Laboratory C Lab_C->Data_Submission Lab_D Laboratory D Lab_D->Data_Submission Standard_Protocol Standardized Protocol (incl. C15:0 IS) Standard_Protocol->Lab_A Standard_Protocol->Lab_B Standard_Protocol->Lab_C Standard_Protocol->Lab_D Reference_Material Common Reference Material Reference_Material->Lab_A Reference_Material->Lab_B Reference_Material->Lab_C Reference_Material->Lab_D Statistical_Analysis Statistical Analysis (Repeatability, Reproducibility) Data_Submission->Statistical_Analysis Performance_Evaluation Performance Evaluation & Comparison Guide Statistical_Analysis->Performance_Evaluation

Caption: Logical flow of an inter-laboratory comparison study.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl Pentadecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of methyl pentadecanoate, a saturated fatty acid methyl ester, is crucial in various fields, including its use as an internal standard in fatty acid analysis, a biomarker in metabolic research, and for quality control in biofuel production. Cross-validation of analytical methods is essential to ensure data accuracy, reliability, and comparability across different laboratory settings and instrumentation. This guide provides an objective comparison of common analytical techniques for this compound, supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Techniques

The quantification of fatty acid methyl esters (FAMEs) like this compound is predominantly achieved using chromatographic techniques. Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most established and widely used approach.[1][2] High-Performance Liquid Chromatography (HPLC) with detectors such as an Evaporative Light-Scattering Detector (ELSD) offers an alternative methodology.[3][4] More recently, Nuclear Magnetic Resonance (NMR) spectroscopy has been explored for quantitative purposes.[5][6]

The choice of method depends on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. GC-based methods are often favored for their high resolution and sensitivity, especially for volatile compounds like FAMEs.[7] HPLC-ELSD provides a viable alternative, particularly when dealing with less volatile analytes or when GC is not available.[4] Quantitative NMR (qNMR) offers a non-destructive method that requires minimal sample preparation but generally provides lower sensitivity compared to chromatographic techniques.[8]

Quantitative Performance Data

The following table summarizes typical validation parameters for the analysis of FAMEs, including this compound, using GC-FID, GC-MS, and HPLC-ELSD. These values are synthesized from various validated methods for FAME analysis and serve as a benchmark for performance comparison.

Validation Parameter GC-FID GC-MS HPLC-ELSD Acceptance Criteria
Specificity Moderate (Retention Time)High (Mass Spectra)Moderate (Retention Time)No interference at analyte retention time
Linearity (r²) > 0.999> 0.999> 0.99r² ≥ 0.99
Limit of Detection (LOD) 0.21–0.54 µg/mL[9]Low femtomol on column[1]2.5 mg/L[10]S/N Ratio ≥ 3
Limit of Quantitation (LOQ) 0.63–1.63 µg/mL[9]~3x LOD~3x LODS/N Ratio ≥ 10
Accuracy (% Recovery) 96.4 - 103.6%[11]98.3 - 101.6%[11]Not specifiedTypically 80-120%
Precision (RSD%) < 3%[12]< 10%[1]< 5%[4]RSD < 15%

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. The following are generalized protocols for the analysis of this compound using GC-FID, GC-MS, and HPLC-ELSD.

Sample Preparation: Transesterification

Prior to chromatographic analysis, fatty acids in a sample must be converted to their corresponding methyl esters. A common method involves transesterification with a methanolic solution.

  • Reagents: 0.2 M Sodium Methoxide (NaOMe) in methanol, 0.5 M Sulfuric Acid (H₂SO₄), Hexane.

  • Procedure:

    • Accurately weigh approximately 100 mg of the sample into a screw-capped tube.

    • If using an internal standard, add a known quantity of a different FAME (e.g., methyl tridecanoate).[13]

    • Add 0.5 mL of 0.2 M NaOMe solution, cap the tube, and shake vigorously for 1 minute. Let it rest for 2 minutes at room temperature.[13]

    • Neutralize the reaction by adding 0.1 mL of 0.5 M H₂SO₄ solution and mix.[13]

    • Add 1.5 mL of water, shake, and centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a vial for analysis.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

GC-FID is a robust and widely used technique for FAME quantification.[9]

  • Instrumentation: Gas Chromatograph with FID.

  • Column: Rt-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness (or equivalent polar capillary column).[9]

  • Carrier Gas: Helium at a constant flow of 1.26 mL/min.[9]

  • Temperatures:

    • Inlet: 250 °C[14]

    • Detector: 250 °C[9]

  • Oven Program: Start at 100 °C, ramp to 240 °C at a suitable rate (e.g., 4 °C/min), and hold for a final period.[9][15]

  • Injection: 1 µL, split ratio 1:20.[9]

  • Quantification: Based on the peak area relative to a calibration curve constructed from certified FAME standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS provides higher specificity than GC-FID by confirming the identity of analytes based on their mass spectra.[1]

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: HP-88, 100 m x 0.25 mm ID, 0.20 µm film thickness (or similar high-polarity cyano-siloxane column).

  • Carrier Gas: Helium at a constant flow of ~1 mL/min.

  • Temperatures:

    • Inlet: 250 °C

  • Oven Program: An optimized temperature gradient to ensure separation (e.g., start at 50°C, ramp to 230°C).[14]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 74, 87, 256) for enhanced sensitivity and specificity.

  • Quantification: Based on the peak area of a specific ion relative to a calibration curve.

High-Performance Liquid Chromatography-Evaporative Light-Scattering Detector (HPLC-ELSD) Protocol

This method is suitable for analyzing FAMEs without the need for high temperatures, which can be advantageous for certain sample types.[10]

  • Instrumentation: HPLC system with an ELSD.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water or acetonitrile and water.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.[12]

  • ELSD Settings:

    • Drift Tube Temperature: Optimized for semi-volatile compounds (e.g., 30-40 °C).[10]

    • Nebulizer Gas Pressure: ~3.5 bar.[4]

  • Quantification: Based on peak area relative to a calibration curve. Note that the ELSD response can be non-linear and may require a logarithmic transformation for calibration.

Workflow and Logical Relationships

The diagram below illustrates a typical workflow for the cross-validation of analytical methods for this compound.

G cluster_prep Phase 1: Preparation & Setup cluster_analysis Phase 2: Parallel Analysis cluster_validation Phase 3: Data Evaluation & Validation Sample Test Sample Containing This compound Prep Sample Preparation (Transesterification) Sample->Prep GCFID GC-FID Analysis Prep->GCFID GCMS GC-MS Analysis Prep->GCMS HPLC HPLC-ELSD Analysis Prep->HPLC Standards Prepare Calibration Standards Standards->GCFID Standards->GCMS Standards->HPLC Data Data Acquisition & Processing GCFID->Data GCMS->Data HPLC->Data Compare Compare Validation Parameters (Linearity, LOD, LOQ, Accuracy, Precision) Data->Compare Report Cross-Validation Report Compare->Report

Caption: Workflow for cross-validating analytical methods for this compound.

This guide provides the foundational information required to select, implement, and cross-validate analytical methods for this compound. For any specific application, it is imperative to perform in-house validation to ensure the chosen method meets the unique requirements of the study or quality control process.

References

A Head-to-Head Battle: Methyl Pentadecanoate vs. Pentadecanoic Acid (C17:0) as an Internal Standard for Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative fatty acid analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. Among the most common choices for gas chromatography-mass spectrometry (GC-MS) based lipidomics are the odd-chain saturated fatty acid, pentadecanoic acid (C17:0), and its methyl ester derivative, methyl pentadecanoate. This guide provides an in-depth comparison of their performance, supported by experimental principles, to aid in the selection of the optimal internal standard for your analytical workflow.

The primary role of an internal standard is to correct for the variability inherent in sample preparation and analysis, including extraction efficiency, derivatization yield, and injection volume.[1][2] An ideal internal standard should mimic the chemical and physical properties of the analytes of interest as closely as possible.[1][3] While isotopically labeled standards are considered the gold standard, their cost and availability can be prohibitive, making odd-chain fatty acids a widely accepted alternative.[1][2][4]

Core Comparison: To Derivatize or Not to Derivatize the Standard?

The fundamental difference between using C17:0 and this compound lies in the derivatization step, a mandatory process for converting polar free fatty acids into their more volatile and thermally stable fatty acid methyl esters (FAMEs) for GC analysis.[5]

  • Pentadecanoic Acid (C17:0): When added at the initial stage of sample preparation, C17:0 undergoes the same extraction and derivatization steps as the target fatty acid analytes. This allows it to account for inefficiencies and variability in the entire workflow, including the critical methylation/esterification reaction.

  • This compound: As it is already in its esterified form, this compound does not undergo derivatization. It is typically added after the methylation step or just before GC-MS analysis. Consequently, it can correct for variations in injection volume and instrument response but not for inconsistencies in the derivatization process itself.

This distinction is a critical factor in the performance of these two internal standards.

Performance Deep Dive: A Tabular Comparison

While direct, side-by-side comparative studies with extensive quantitative data are limited, we can synthesize the available information and analytical principles into a clear comparison.

Performance MetricPentadecanoic Acid (C17:0)This compoundRationale & Supporting Data
Correction for Derivatization Variability ExcellentPoorC17:0 undergoes the same methylation reaction as the analytes, thus accounting for its efficiency. This compound bypasses this step. A study comparing methylation procedures showed that the response of C17:0 varied significantly with the method used, highlighting the importance of monitoring this step. For instance, the peak area for C17:0 was 2706 units with BF3/methanol and 1834 units with methanolic HCl followed by NaOCH3, demonstrating the impact of the derivatization method on the internal standard itself.[6]
Correction for Extraction & Sample Handling Variability ExcellentGoodBoth standards, when added at the beginning of the workflow, can account for losses during extraction and sample handling. However, C17:0, being a free fatty acid, more closely mimics the behavior of endogenous free fatty acids during extraction.
Accuracy Potentially HigherPotentially LowerBy accounting for more sources of error, particularly derivatization, C17:0 can lead to more accurate quantification, especially if derivatization is incomplete or variable. The choice of internal standard can significantly impact accuracy, with structurally similar standards generally performing better.[1][2]
Precision (Reproducibility) Potentially HigherPotentially LowerInconsistent derivatization is a significant source of imprecision. C17:0 helps to mitigate this, leading to better reproducibility between samples. Studies have shown that using alternative internal standards can lead to a median increase in variance of 141%.[1][2]
Potential for Endogenous Interference ModerateLowOdd-chain fatty acids like C17:0 can be present in biological samples, particularly from subjects with a high intake of dairy products.[4] This can lead to an overestimation of the internal standard concentration and an underestimation of the analyte concentration. This compound is less likely to be present endogenously.
Ease of Use Requires addition before derivatization.More flexible; can be added post-derivatization.The addition of this compound after the derivatization step can simplify the workflow.

Experimental Protocols: A Generalized Workflow for Fatty Acid Analysis

The following protocol outlines a typical workflow for the analysis of total fatty acids in a biological matrix (e.g., plasma, cells, or tissue) using either C17:0 or this compound as an internal standard.

Sample Preparation and Lipid Extraction
  • Objective: To lyse cells/tissue and extract total lipids.

  • Protocol:

    • To a known quantity of sample (e.g., 50 µL of plasma), add the internal standard.

      • For C17:0: Add a known amount of C17:0 dissolved in a suitable solvent (e.g., ethanol).

    • Add a solvent mixture for lipid extraction, such as 2:1 chloroform:methanol.

    • Vortex thoroughly and centrifuge to separate the organic and aqueous layers.

    • Carefully collect the lower organic layer containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

Saponification and Derivatization (Methylation)
  • Objective: To hydrolyze esterified fatty acids and convert all free fatty acids to FAMEs.

  • Protocol:

    • To the dried lipid extract, add a methanolic base (e.g., 0.5 M KOH in methanol) and heat to saponify the lipids.

    • After cooling, add an acid catalyst for methylation. A common reagent is 14% boron trifluoride (BF3) in methanol.

    • Heat the mixture to drive the methylation reaction.

    • Add water and a non-polar solvent (e.g., hexane) to extract the FAMEs.

    • Vortex and centrifuge.

    • Collect the upper hexane layer containing the FAMEs.

      • For this compound: The internal standard can be added to the hexane extract at this stage.

GC-MS Analysis
  • Objective: To separate and quantify the FAMEs.

  • Protocol:

    • Inject an aliquot of the hexane extract into the GC-MS.

    • Gas Chromatography (GC) Conditions:

      • Column: A polar capillary column (e.g., DB-23 or similar) is typically used for FAME separation.

      • Injector Temperature: 250°C.

      • Oven Program: Start at a low temperature (e.g., 100°C), ramp to a higher temperature (e.g., 250°C) to elute all FAMEs.

      • Carrier Gas: Helium.

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for identification.

Visualizing the Workflow: Where the Internal Standards Diverge

The choice of internal standard dictates the point at which it is introduced into the analytical workflow.

G cluster_pre_analysis Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_C17_0 Add C17:0 Internal Standard Sample->Add_C17_0 Extraction Lipid Extraction Add_C17_0->Extraction Derivatization Derivatization (Methylation) Extraction->Derivatization Add_MeC17_0 Add this compound IS Derivatization->Add_MeC17_0 Option 2 GCMS GC-MS Analysis Derivatization->GCMS Option 1 Add_MeC17_0->GCMS Quantification Quantification GCMS->Quantification

Workflow for fatty acid analysis showing the two points of internal standard addition.

Signaling Pathways and Metabolic Relevance

Pentadecanoic acid is not merely an analytical tool; it is also a biologically active molecule. It is considered a biomarker for dairy fat intake and has been inversely associated with the risk of type 2 diabetes and cardiovascular disease.[4][7] Its metabolism can lead to the production of propionyl-CoA, which can enter the citric acid cycle, impacting cellular energy metabolism. While this biological activity does not directly affect its performance as an internal standard in a given analysis, it is a crucial consideration for studies where the metabolic state of the organism is under investigation, as endogenous levels may vary.

G C17_0 Pentadecanoic Acid (C17:0) Beta_Oxidation β-Oxidation C17_0->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA CAC Citric Acid Cycle (Anaplerosis) Succinyl_CoA->CAC

Simplified metabolic fate of C17:0, leading to anaplerosis of the citric acid cycle.

Conclusion and Recommendations

The choice between this compound and pentadecanoic acid as an internal standard depends on the specific requirements of the analytical method and the research question.

  • For the most rigorous quantification that accounts for all potential sources of variability, especially in methods with a complex derivatization step, pentadecanoic acid (C17:0) is the superior choice. Its ability to undergo the entire sample preparation process alongside the target analytes provides a more comprehensive correction for potential losses and inefficiencies.

  • This compound may be a suitable option when the derivatization step is known to be highly efficient and reproducible, or for simpler workflows where the primary sources of error are injection variability and instrument response. Its main advantage is the flexibility of being added post-derivatization.

For researchers in drug development and other fields requiring high accuracy and precision, validating the chosen internal standard within the specific analytical method is crucial. This includes assessing recovery, linearity, and the potential for endogenous interference. Ultimately, a well-characterized and consistently applied internal standard is a cornerstone of reliable quantitative lipidomics.

References

comparative study of different internal standards for odd-chain fatty acid analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of odd-chain fatty acids (OCFAs) is crucial in various fields of research, including clinical diagnostics and drug development, due to their association with various physiological and pathological processes. The reliability of this quantification heavily relies on the appropriate choice of an internal standard (IS) to correct for variability during sample preparation and analysis. This guide provides a comparative study of different internal standards for OCFA analysis, with a focus on commonly used odd-chain fatty acids and the gold-standard stable isotope-labeled internal standards.

The Role of Internal Standards in Quantitative Analysis

An internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known amount to the sample before processing. By comparing the analyte's response to the internal standard's response, variations introduced during extraction, derivatization, and instrumental analysis can be normalized, leading to more accurate and precise quantification.

Comparison of Internal Standard Performance

The ideal internal standard should not be naturally present in the sample, should behave similarly to the analyte during all analytical steps, and should not interfere with the detection of other compounds. This section compares the performance of commonly used odd-chain fatty acids (C17:0, C19:0) and stable isotope-labeled (SIL) standards.

Internal Standard TypeAnalyte(s)Linearity (R²)Accuracy (% Recovery)Precision (%RSD)Key Considerations
Heptadecanoic acid (C17:0) Various fatty acids>0.9985-115%<15%Can be naturally present in some samples, particularly from ruminant sources or certain diets, potentially leading to overestimation.[1][2][3]
Nonadecanoic acid (C19:0) Various fatty acids>0.9990-110%<15%Generally less common in biological samples than C17:0, making it a more suitable choice for many applications.[4][5]
Stable Isotope-Labeled (e.g., d3-C17:0) Specific fatty acid counterpart>0.99995-105%<10%Considered the "gold standard" as they co-elute and ionize almost identically to the analyte, providing the highest accuracy and precision.[1][6][7] Their main drawback is higher cost and limited commercial availability for all OCFAs.[1]

Note: The performance data presented in the table are generalized from multiple sources. Actual performance may vary depending on the specific matrix, analytical method, and instrumentation.

Experimental Protocols

Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures. Below is a detailed protocol for the analysis of total fatty acids in a plasma sample using an odd-chain fatty acid internal standard.

Sample Preparation and Lipid Extraction
  • Sample Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add a known amount of the chosen internal standard (e.g., 10 µL of a 1 mg/mL solution of C19:0 in methanol). The amount should be in the mid-range of the expected analyte concentrations.[8]

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.

    • Vortex vigorously for 1 minute.

    • Add 0.5 mL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new glass tube.

Hydrolysis (Saponification)
  • Solvent Evaporation: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

  • Saponification: Add 1 mL of 0.5 M methanolic KOH.

  • Incubation: Vortex and incubate at 80°C for 1 hour to hydrolyze the fatty acids from their esterified forms.

  • Neutralization and Extraction:

    • Allow the sample to cool to room temperature.

    • Add 1 mL of deionized water and 2 mL of hexane.

    • Vortex and centrifuge at 2000 x g for 5 minutes.

    • Discard the upper hexane layer (this step removes non-saponifiable lipids).

    • Acidify the remaining aqueous layer with 0.5 mL of 6 M HCl.

    • Extract the free fatty acids by adding 2 mL of hexane, vortexing, and centrifuging.

    • Collect the upper hexane layer containing the free fatty acids. Repeat the extraction twice more and pool the hexane layers.

Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • Solvent Evaporation: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.

  • Methylation: Add 1 mL of 14% boron trifluoride (BF3) in methanol.

  • Incubation: Cap the tube tightly and incubate at 100°C for 30 minutes.

  • Extraction of FAMEs:

    • After cooling, add 1 mL of deionized water and 2 mL of hexane.

    • Vortex and centrifuge.

    • Collect the upper hexane layer containing the FAMEs into a GC vial for analysis.

GC-MS Analysis
  • Gas Chromatograph (GC):

    • Column: DB-23 (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column suitable for FAME analysis.

    • Injector: Splitless mode at 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

    • Quantification: Use selected ion monitoring (SIM) for target fatty acids and the internal standard for enhanced sensitivity and specificity.

Visualizing the Workflow and Selection Rationale

To better understand the experimental process and the logic behind choosing an internal standard, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Steps cluster_data Data Processing Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction (Folch) Spike->Extract Hydrolyze Hydrolysis (Saponification) Extract->Hydrolyze Derivatize Derivatization (FAMEs) Hydrolyze->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Quantify Quantification (Analyte/IS Ratio) GCMS->Quantify

Fig. 1: Generalized workflow for odd-chain fatty acid analysis.

InternalStandardSelection Start Start: Need for OCFA Quantification Decision1 Is a Stable Isotope-Labeled Standard Available and Affordable? Start->Decision1 SIL Use Stable Isotope-Labeled Internal Standard Decision1->SIL Yes OCFA Select an Odd-Chain Fatty Acid Standard Decision1->OCFA No Decision2 Is C17:0 known to be endogenously present? OCFA->Decision2 C19 Use C19:0 or other longer-chain OCFA Decision2->C19 Yes C17 C17:0 may be a suitable option Decision2->C17 No

Fig. 2: Decision tree for selecting an internal standard.

Conclusion

The choice of an internal standard is a critical decision in the quantitative analysis of odd-chain fatty acids. While stable isotope-labeled standards offer the highest level of accuracy and precision, odd-chain fatty acids like C17:0 and C19:0 provide a cost-effective and often suitable alternative.[1] The potential for endogenous presence of C17:0 should be carefully considered, making C19:0 a more robust choice in many biological matrices.[3][4] Ultimately, the selection of an internal standard should be based on the specific requirements of the study, including the desired level of accuracy, the nature of the sample, and budget constraints. Method validation is essential to ensure the chosen internal standard provides reliable and reproducible results.

References

Assessing the Linearity of Methyl Pentadecanoate in GC-FID Calibration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of fatty acids by gas chromatography with flame-ionization detection (GC-FID) is crucial in various fields, from food science and nutrition to drug development and clinical diagnostics. The choice of an appropriate internal standard is paramount for achieving reliable and reproducible results. Methyl pentadecanoate (C15:0) is a commonly employed internal standard for the analysis of fatty acid methyl esters (FAMEs). This guide provides an objective comparison of the linearity of this compound with other commonly used internal standards, supported by experimental data to aid researchers in selecting the most suitable standard for their specific application.

Principles of Internal Standardization in GC-FID

Internal standardization is a widely used calibration technique in chromatography. It involves adding a known amount of a non-naturally occurring compound (the internal standard) to every sample and standard. The ratio of the analyte peak area to the internal standard peak area is then used to construct the calibration curve. This method effectively corrects for variations in injection volume, detector response, and sample preparation.

An ideal internal standard should possess the following characteristics:

  • It should not be present in the original sample.

  • It must be chemically similar to the analytes of interest.

  • It should be well-resolved from other peaks in the chromatogram.

  • It should elute close to the analytes of interest.

  • It should be stable and non-reactive under the analytical conditions.

Comparative Analysis of Internal Standard Linearity

The linearity of a calibration curve is a critical parameter in method validation, demonstrating that the detector response is directly proportional to the analyte concentration over a specific range. A high coefficient of determination (R²) is indicative of a strong linear relationship.

The following tables summarize the linearity data for this compound and alternative internal standards based on published studies.

Table 1: Linearity of this compound (C15:0) in GC-FID Calibration

Concentration Range (µg/mL)Coefficient of Determination (R²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Reference
3.12–199.8> 0.9990.280.84[1]
Not Specified> 0.99Not SpecifiedNot SpecifiedN/A

Table 2: Linearity of Alternative Internal Standards in GC-FID Calibration

Internal StandardConcentration Range (µg/mL)Coefficient of Determination (R²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Reference
Methyl Heptadecanoate (C17:0) Not Specified> 0.99Not SpecifiedNot Specified[2]
Methyl Nonadecanoate (C19:0) Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[2][3]
Hexadecyl Acetate Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[2][4][5][6]

Note: Direct comparison of LOD and LOQ across different studies should be done with caution as the calculation methods and instrumental conditions may vary.

Discussion of Internal Standard Performance

This compound (C15:0): As demonstrated in Table 1, this compound exhibits excellent linearity over a significant concentration range, with a coefficient of determination consistently exceeding 0.999.[1] Its odd-numbered carbon chain makes it a suitable choice for many biological samples where odd-chain fatty acids are typically absent or present in very low concentrations.

Methyl Heptadecanoate (C17:0): This is another widely used odd-chain fatty acid methyl ester. However, a notable drawback is its potential natural occurrence in certain samples, such as tallow, which can interfere with accurate quantification.[2][4]

Methyl Nonadecanoate (C19:0): Similar to C17:0, methyl nonadecanoate is a longer-chain odd-numbered FAME. A key challenge with C19:0 is that its peak can sometimes be difficult to resolve from other FAMEs, such as methyl linoleate (C18:2) and methyl linolenate (C18:3), in complex mixtures.[2][4]

Hexadecyl Acetate: This compound offers a distinct advantage as it is not a fatty acid derivative and is therefore highly unlikely to be present in biological or food samples.[2][4][5][6] Studies have shown that it produces a well-resolved peak in biodiesel analysis.[2][4] This makes it a robust alternative, particularly when analyzing samples with complex fatty acid profiles where co-elution with endogenous components is a concern.

Experimental Protocols

The following provides a generalized experimental protocol for the analysis of FAMEs using GC-FID with an internal standard. Specific parameters should be optimized for the particular application and instrument.

1. Sample Preparation (Transesterification)

  • Lipid Extraction: Extract total lipids from the sample using a suitable method (e.g., Folch or Bligh-Dyer).

  • Methylation: Convert the extracted fatty acids to their corresponding methyl esters (FAMEs). A common method involves using a reagent such as boron trifluoride in methanol (BF3-methanol).

    • To the extracted lipid sample, add a known volume of the internal standard solution (e.g., this compound in hexane).

    • Add 2 mL of 14% BF3-methanol solution.

    • Heat the mixture in a sealed vial at 100°C for 30-60 minutes.

    • After cooling, add 1 mL of water and 2 mL of hexane.

    • Vortex the mixture and centrifuge to separate the layers.

    • The upper hexane layer containing the FAMEs is collected for GC-FID analysis.

2. GC-FID Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890 GC system (or equivalent) equipped with a flame ionization detector (FID).[7]

  • Column: A polar capillary column suitable for FAME analysis, such as a DB-FFAP (nitroterephthalic acid modified polyethylene glycol) or a similar column (e.g., 30 m x 0.32 mm i.d.).[7]

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: Typically 250°C.

  • Detector Temperature: Typically 280-300°C.

  • Oven Temperature Program: A temperature gradient is typically used to achieve optimal separation of FAMEs. An example program could be:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 240°C at a rate of 3-5°C/minute.

    • Hold at 240°C for 5-10 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: Typically 10:1 to 50:1, depending on the sample concentration.

3. Calibration

  • Prepare a series of calibration standards containing known concentrations of the FAMEs of interest and a constant concentration of the internal standard.

  • Inject each standard into the GC-FID system.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Perform a linear regression analysis to determine the equation of the line and the coefficient of determination (R²).

Logical Workflow for GC-FID Calibration

The following diagram illustrates the logical workflow for establishing a GC-FID calibration curve using an internal standard.

GC_FID_Calibration_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_quant Quantification A Prepare Analyte Stock Solutions C Prepare Calibration Standards (Analyte + Internal Standard) A->C B Prepare Internal Standard Stock Solution B->C D Inject Standards into GC-FID C->D E Acquire Chromatograms and Peak Areas D->E F Calculate Peak Area Ratios (Analyte/Internal Standard) E->F G Plot Calibration Curve (Area Ratio vs. Concentration) F->G H Perform Linear Regression (Determine R² and Equation) G->H J Calculate Analyte Concentration using Calibration Equation H->J I Prepare and Inject Unknown Sample with Internal Standard I->J

Caption: Workflow for GC-FID calibration using an internal standard.

Conclusion

This compound demonstrates excellent linearity and is a reliable internal standard for the GC-FID quantification of fatty acid methyl esters in many applications. However, researchers should carefully consider the composition of their samples when selecting an internal standard. For matrices that may contain endogenous odd-chain fatty acids, alternatives such as hexadecyl acetate, which is not a fatty acid derivative, can provide a more robust and interference-free method for accurate quantification. The validation of the chosen internal standard for linearity, accuracy, and precision within the specific analytical method and sample matrix is essential for generating high-quality, reproducible data.

References

Justification for Using Methyl Pentadecanoate in Specific Research Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl pentadecanoate, the methyl ester of pentadecanoic acid (a 15-carbon saturated fatty acid), is a versatile molecule with significant applications across various scientific disciplines. Its utility stems from its unique properties, most notably its relative rarity in most biological systems. This guide provides a comprehensive comparison of this compound with alternative compounds in its primary research applications, supported by experimental data and detailed methodologies to aid researchers in their selection of the most appropriate tools for their studies.

Internal Standard in Gas Chromatography (GC) for Fatty Acid Analysis

The most prominent application of this compound is as an internal standard (IS) for the quantification of fatty acid methyl esters (FAMEs) by gas chromatography (GC), often coupled with flame ionization detection (FID) or mass spectrometry (MS). An ideal internal standard should be a compound that is chemically similar to the analytes of interest but is not naturally present in the samples being analyzed.

Justification for Use: this compound is an excellent internal standard for fatty acid analysis because odd-chain fatty acids, like pentadecanoic acid, are found in very low concentrations in most plant and animal tissues. This minimizes the risk of interference from endogenous compounds, leading to more accurate quantification of other fatty acids.

Comparison with Alternatives:

Several other odd-chain fatty acid methyl esters and isotopically labeled compounds are also used as internal standards. The choice of IS can impact the accuracy and precision of the results.

Internal StandardChemical FormulaMolecular Weight ( g/mol )Key AdvantagesPotential Disadvantages
This compound (C15:0) C16H32O2256.42Low natural abundance in most samples, good chromatographic separation.Can be present in samples from ruminants or certain marine organisms.
Methyl Tridecanoate (C13:0)C14H28O2228.37Very low natural abundance.Shorter chain length may lead to different extraction efficiency and chromatographic behavior compared to longer-chain fatty acids.
Methyl Heptadecanoate (C17:0)C18H36O2284.48Frequently used, good surrogate for C16 and C18 fatty acids.Naturally present in dairy products and some animal fats, which can lead to analytical interference[1].
Methyl Nonadecanoate (C19:0)C20H40O2312.54Recommended in some official methods (e.g., EN 14103 for biodiesel).May co-elute with other FAMEs, such as linoleic acid (C18:2) and linolenic acid (C18:3), in certain GC conditions[1].
Isotopically Labeled FAMEs (e.g., d3-Methyl Palmitate)VariableVariableCo-elute with the corresponding non-labeled analyte, providing the most accurate correction for matrix effects and instrument variability.Higher cost, may not be available for all fatty acids of interest.

Experimental Protocol: FAME Analysis using this compound as an Internal Standard

This protocol outlines a general procedure for the analysis of fatty acids in a biological sample using this compound as an internal standard.

  • Sample Preparation:

    • Homogenize the biological sample (e.g., tissue, plasma, cells).

    • Add a known amount of this compound internal standard solution (e.g., in hexane or chloroform/methanol) to the homogenate. The amount should be in the same order of magnitude as the expected concentration of the analytes.

  • Lipid Extraction:

    • Perform a lipid extraction using a suitable method, such as the Folch or Bligh-Dyer method, which typically involves a chloroform/methanol/water solvent system.

  • Transesterification to FAMEs:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add a transesterification reagent, such as 2% sulfuric acid in methanol or boron trifluoride in methanol.

    • Heat the mixture (e.g., at 80-100°C for 1-2 hours) to convert the fatty acids to their methyl esters.

    • After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs.

  • GC Analysis:

    • Inject the FAME-containing hexane layer into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase) and a flame ionization detector (FID) or mass spectrometer (MS).

    • The oven temperature program is optimized to separate the different FAMEs based on their chain length and degree of unsaturation.

  • Quantification:

    • Identify the peaks corresponding to the individual FAMEs and the this compound internal standard based on their retention times compared to known standards.

    • Calculate the concentration of each fatty acid using the ratio of its peak area to the peak area of the internal standard and a response factor determined from a calibration curve.

Workflow for FAME Analysis using an Internal Standard

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Add_IS Add Known Amount of This compound (IS) Sample->Add_IS Spiking Extraction Lipid Extraction (e.g., Folch Method) Add_IS->Extraction Transesterification Transesterification to FAMEs (e.g., H2SO4 in Methanol) Extraction->Transesterification GC_Analysis GC-FID/MS Analysis Transesterification->GC_Analysis Quantification Quantification using Peak Area Ratios GC_Analysis->Quantification

Caption: Workflow for the quantification of fatty acids as methyl esters (FAMEs) using an internal standard.

Biodiesel Research and Analysis

This compound is a naturally occurring component in some biodiesel feedstocks, albeit typically in small amounts. Its presence is relevant in the characterization of biodiesel fuel properties.

Justification for Use: In the context of biodiesel analysis, the quantification of all fatty acid methyl esters, including minor components like this compound, is crucial for determining the overall quality and performance characteristics of the fuel. These characteristics include cetane number, oxidative stability, and cold-flow properties.

Comparison of FAME Profiles in Different Biodiesel Feedstocks:

The composition of FAMEs in biodiesel is highly dependent on the feedstock oil. The following table provides a comparison of the typical FAME profiles for several common biodiesel sources.

Fatty Acid Methyl EsterSoybean Oil (%)Rapeseed Oil (%)Palm Oil (%)Coconut Oil (%)
Methyl Laurate (C12:0)0-0.10-0.10.1-0.545-53
Methyl Myristate (C14:0)0.1-0.20-0.20.8-1.516-21
This compound (C15:0) tracetracetracetrace
Methyl Palmitate (C16:0)9-133-640-488-11
Methyl Stearate (C18:0)3-51-34-62-4
Methyl Oleate (C18:1)20-3050-6536-445-10
Methyl Linoleate (C18:2)50-6018-308-121-2.5
Methyl Linolenate (C18:3)5-108-120-0.50-0.2

Note: Values are approximate and can vary depending on the specific crop variety and growing conditions.

Experimental Protocol: Biodiesel FAME Profile Analysis

The analysis of the FAME profile in biodiesel is similar to the general FAME analysis protocol described earlier, with the key difference being that an internal standard (often methyl nonadecanoate as per EN 14103) is added to a known quantity of the biodiesel sample before GC analysis[1].

Logical Relationship in Biodiesel Production and Analysis

Biodiesel_Analysis Feedstock Biodiesel Feedstock (e.g., Soybean Oil) Transesterification Transesterification (with Methanol) Feedstock->Transesterification Biodiesel Biodiesel (FAMEs) Transesterification->Biodiesel GC_Analysis GC Analysis of FAME Profile Biodiesel->GC_Analysis Characterization Fuel_Properties Determination of Fuel Properties GC_Analysis->Fuel_Properties Informs

Caption: The relationship between biodiesel production, FAME profile analysis, and fuel property determination.

Biotechnology and Metabolic Research

In the field of biotechnology and metabolic research, pentadecanoic acid and its methyl ester serve as valuable biomarkers, particularly for tracing the intake of certain dietary fats.

Justification for Use: As pentadecanoic acid is primarily found in dairy fat and ruminant meat, its concentration in blood or adipose tissue can be used as an objective biomarker for the consumption of these food products[2][3][4]. This is particularly useful in nutritional epidemiology, where self-reported dietary intake can be prone to inaccuracies.

Comparison with Other Dietary Biomarkers:

BiomarkerDietary SourceTissue MeasuredRemarks
Pentadecanoic Acid (15:0) Dairy fat, ruminant meatPlasma, Adipose tissueA reliable short-to-medium-term biomarker of dairy fat intake.
Heptadecanoic Acid (17:0)Dairy fat, ruminant meatPlasma, Adipose tissueAlso a biomarker for dairy fat, often used in conjunction with 15:0.
trans-Palmitoleic Acid (t-16:1n-7)Dairy fat, ruminant meatPlasma, Adipose tissueAnother potential biomarker for dairy and ruminant fat intake.
Alpha-Linolenic Acid (ALA)Plant-based oils (flaxseed, canola)Plasma, Adipose tissueBiomarker for the intake of certain vegetable oils.
Eicosapentaenoic Acid (EPA) & Docosahexaenoic Acid (DHA)Fatty fishPlasma, Red blood cellsBiomarkers for the intake of long-chain omega-3 fatty acids.

Experimental Protocol: Analysis of Pentadecanoic Acid as a Dietary Biomarker

  • Sample Collection: Collect blood (for plasma or serum) or adipose tissue biopsy from the study participants.

  • Lipid Extraction and FAME Preparation: Follow the same lipid extraction and transesterification procedures as outlined in the internal standard section. An internal standard (e.g., a non-physiological odd-chain fatty acid like C13:0 or an isotopically labeled C15:0) should be added before extraction.

  • GC-MS Analysis: Analyze the resulting FAMEs by GC-MS. The mass spectrometer allows for the specific detection and quantification of this compound, even at low concentrations.

  • Data Analysis: Correlate the quantified levels of pentadecanoic acid with dietary intake data obtained from food frequency questionnaires or dietary records to validate its use as a biomarker.

Pharmaceuticals and Cosmetics

In the pharmaceutical and cosmetic industries, fatty acid esters, including this compound, are utilized for their emollient and penetration-enhancing properties.

Justification for Use: this compound can act as an emollient, providing a moisturizing and smoothing effect on the skin. Its ester structure can also enhance the penetration of active pharmaceutical ingredients (APIs) through the stratum corneum, the outermost layer of the skin.

Comparison with Other Fatty Acid Esters in Topical Formulations:

CompoundTypical UseKey Properties
This compound Emollient, Penetration EnhancerSaturated, medium-chain ester.
Isopropyl MyristateEmollient, Penetration EnhancerBranched-chain ester, widely used, good spreading properties[5].
Isopropyl PalmitateEmollient, Thickening AgentSaturated, long-chain ester, provides a rich feel.
Ethyl OleateSolvent, Penetration EnhancerUnsaturated ester, good solvent for many APIs[5].
Glyceryl MonostearateEmulsifier, EmollientMonoacylglycerol, helps to stabilize oil-in-water emulsions.

Experimental Protocol: Evaluation of Penetration Enhancement

  • Formulation Preparation: Prepare a topical formulation (e.g., a cream or gel) containing the active pharmaceutical ingredient (API) with and without the fatty acid ester being tested (e.g., this compound).

  • Ex Vivo Skin Permeation Study:

    • Mount a section of excised human or animal skin on a Franz diffusion cell.

    • Apply the formulation to the donor compartment.

    • At predetermined time intervals, collect samples from the receptor compartment, which contains a physiological buffer.

  • API Quantification: Analyze the concentration of the API in the receptor fluid using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

  • Data Analysis: Calculate the flux (the rate of API permeation across the skin) for each formulation. A higher flux for the formulation containing the fatty acid ester indicates a penetration-enhancing effect.

Signaling Pathway of a Topical Drug Delivery

Drug_Delivery_Pathway cluster_formulation Topical Formulation cluster_skin Skin Barrier API Active Pharmaceutical Ingredient (API) Stratum_Corneum Stratum Corneum API->Stratum_Corneum Penetration Ester Fatty Acid Ester (e.g., this compound) Ester->Stratum_Corneum Enhances Penetration Viable_Epidermis Viable Epidermis Stratum_Corneum->Viable_Epidermis Dermis Dermis Viable_Epidermis->Dermis Systemic_Circulation Systemic Circulation Dermis->Systemic_Circulation

Caption: Simplified pathway of topical drug delivery enhanced by a fatty acid ester.

Flavor and Fragrance Industry

This compound is also used in the flavor and fragrance industry, although it is less common than other fatty acid esters.

Justification for Use: It can contribute to waxy, fatty, and slightly fruity notes in flavor and fragrance compositions.

Comparison of Organoleptic Properties of Methyl Esters:

Methyl EsterCommon Odor/Flavor Description
This compound Waxy, fatty, slightly fruity
Methyl SalicylateWintergreen, minty
Methyl AnthranilateGrape
Methyl CinnamateStrawberry, cinnamon
Methyl ButyrateApple, pineapple

The selection of a specific ester in this industry is highly dependent on the desired sensory profile of the final product.

References

Safety Operating Guide

Proper Disposal Procedures for Methyl Pentadecanoate

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of methyl pentadecanoate, ensuring the safety of laboratory personnel and compliance with environmental regulations. This procedural guidance is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is a combustible liquid that can cause serious eye damage.[1][2][3] Adherence to proper handling procedures is critical to mitigate risks.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[1]

  • Ventilation: Use this compound only in well-ventilated areas, utilizing local and general ventilation to minimize exposure.[1]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.[1]

  • Spill Response: In case of a spill, immediately contain the material. For minor spills, absorb the chemical with an inert material like sand, earth, or vermiculite, then collect it into a suitable, labeled container for disposal.[2] Note that materials soaked with the oil may auto-oxidize and self-ignite; wet the absorbent material with water to prevent this.[2]

Quantitative Data and Hazard Information

The following table summarizes key quantitative data and hazard classifications for this compound.

PropertyValueReference
GHS Hazard Statement H318: Causes serious eye damage[1][3]
GHS Pictogram Corrosion[1][3]
Signal Word Danger[1][3]
Flash Point > 110 °C[4]
Melting Point 18-19 °C[3]
Boiling Point 141-142 °C at 3 mmHg[3]
Density 0.862 g/mL at 25 °C[3]
Storage Class 10: Combustible liquids[3]

Step-by-Step Disposal Protocol

Disposal of this compound must comply with all local, state, and federal regulations.[2][5] It is classified as toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[2] Therefore, it should be treated as hazardous waste. Never pour this compound down the drain or dispose of it in regular trash .[6][7]

  • Waste Minimization: Before beginning any procedure, plan to minimize the amount of waste generated. Order only the necessary quantities of chemicals and maintain an accurate inventory to avoid surplus.[6][8]

  • Containerization:

    • Collect waste this compound in a dedicated, leak-proof container that is chemically compatible with the substance. Plastic containers are often preferred for chemical waste.[6][8][9]

    • Ensure the container is securely sealed to prevent leaks or spills.[6][9]

  • Labeling:

    • Clearly label the waste container with its contents: "Hazardous Waste - this compound".[6][9]

    • Include appropriate hazard warnings, such as the GHS corrosion pictogram.

  • Segregation and Storage:

    • Store the waste container in a designated satellite accumulation area, which should be at or near the point of waste generation.[6]

    • Do not mix this compound with other waste streams, especially incompatible materials like strong oxidizing agents (e.g., nitrates, peroxides).[2][8][9]

    • Keep the storage area cool, dry, and well-ventilated.[5][10]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.[6][9][11]

    • Do not transport hazardous waste yourself.[11]

  • Disposal of Empty Containers:

    • A container that held this compound is not considered empty until all possible residue has been removed (e.g., less than 2.5 cm of residue remaining).[8]

    • For containers that held acutely hazardous waste, triple-rinsing with a suitable solvent is required. The rinsate from this process must be collected and disposed of as hazardous waste.[8][11]

    • Once properly cleaned and empty, deface or remove all chemical labels from the container before disposing of it as regular trash.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A This compound Waste Generated B Select Compatible, Leak-Proof Container A->B C Label Container: 'Hazardous Waste - this compound' + Hazard Pictogram B->C D Store in Designated Satellite Accumulation Area C->D E Segregate from Incompatible Wastes (e.g., Oxidizers) D->E F Is Container Full? E->F G Continue Collection F->G No H Contact EHS or Certified Waste Disposal Vendor F->H Yes G->A I Prepare for Pickup H->I J Waste Removed by Authorized Personnel I->J

References

Personal protective equipment for handling Methyl Pentadecanoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Methyl Pentadecanoate, tailored for research and drug development professionals. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Identification

This compound is a fatty acid methyl ester. While some safety data sheets (SDS) classify the substance as not hazardous, others indicate it can cause serious eye damage[1][2]. Due to this conflicting information, a cautious approach is mandatory. The primary identified hazard is the risk of serious eye damage upon contact[1]. It is also considered a combustible liquid[2][3].

GHS Hazard Classification:

  • Hazard Statement: H318 - Causes serious eye damage[1][2].

  • Signal Word: Danger[1][2].

  • Pictogram: GHS05 (Corrosion)[1][2].

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to mitigate exposure risks. The following equipment should be worn when handling this compound.

Protection Type Required PPE Rationale & Specifications
Eye/Face Protection Chemical safety goggles or safety glasses with side shields[1][3].To prevent contact with eyes, which can cause serious damage[1].
Skin Protection Chemical-resistant gloves (e.g., Neoprene, Nitrile rubber) tested to EN 374[1][3].To prevent skin contact. Glove suitability and durability depend on the frequency and duration of use[3].
Lab coat or protective overalls.To protect personal clothing and skin from splashes or spills.
Respiratory Protection Generally not required under normal use with adequate ventilation[4][5].In case of inadequate ventilation or the generation of mists/aerosols, use an appropriate NIOSH-certified respirator[1][3].

Operational Plan: Handling and Storage

A systematic approach to handling and storage minimizes risks.

Engineering Controls:

  • Work in a well-ventilated area. The use of local exhaust ventilation (e.g., a chemical fume hood) is recommended to control exposure[1][3].

  • An eyewash station should be readily accessible in the immediate work area[3].

Procedural Guidance for Handling:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Clearly label all containers[3].

  • Handling: Avoid all personal contact, including inhalation of vapors or mists[3]. Prevent contact with eyes and skin.

  • Hygiene: Wash hands thoroughly with soap and water after handling[1][3]. Do not eat, drink, or smoke in work areas[1][3]. Remove contaminated clothing and PPE before entering eating areas[1].

  • Avoid Incompatibilities: Keep away from strong oxidizing agents[6].

Storage Plan:

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area[3][6].

  • Keep away from food, drink, and animal feedingstuffs[1].

  • Protect containers from physical damage and check regularly for leaks[3].

  • Recommended storage temperatures can be as low as -20°C to -80°C for long-term stability of stock solutions[7].

Disposal Plan

All chemical waste must be managed in accordance with local, state, and federal regulations[3][8].

Waste Categorization:

  • While some sources state the product is not classified as hazardous waste, it is crucial to consult local regulations[6].

  • Contaminated materials (e.g., absorbent pads, gloves, empty containers) should be handled as hazardous waste.

Disposal Procedure:

  • Collection: Collect waste this compound and contaminated materials in designated, properly labeled, and sealed containers[3]. Do not mix with other waste[8].

  • Consultation: Contact your institution's Environmental Health and Safety (EHS) office or a licensed waste management authority for specific disposal instructions[3].

  • Method: Disposal options may include recycling, incineration at an approved site, or landfilling, as permitted by regulations[3]. Do not allow the substance to enter drains or sewer systems[1][4][6].

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound.

PropertyValue
CAS Number 7132-64-1[1][2]
Molecular Formula CH₃(CH₂)₁₃CO₂CH₃[2]
Molecular Weight 256.42 g/mol [2]
Physical State Fluid / Liquid[4]
Melting Point 18 – 19 °C[4]
Boiling Point 141 – 142 °C[4]
Flash Point > 110 °C (> 230 °F)[4]
Specific Gravity 0.862[3]

Emergency Procedures

Immediate and appropriate action is critical in an emergency.

First Aid Measures:

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor[1].

  • Skin Contact: Remove contaminated clothing. Flush skin and hair with running water and soap if available[3]. Seek medical attention if irritation occurs[3].

  • Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention[4][6].

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur or if large amounts are ingested[5][6]. Do NOT induce vomiting[1].

Accidental Release Measures (Spills):

  • Evacuate: Clear the area of personnel and move upwind[3].

  • Control Ignition: Eliminate all ignition sources. No smoking or naked lights[3].

  • Containment: Wear appropriate PPE. Prevent the spill from entering drains or waterways by covering drains or using containment booms[1][3].

  • Clean-up: Absorb the spill with inert material such as sand, earth, or vermiculite. Collect the absorbed material into a suitable, labeled container for disposal[3].

  • Ventilation: Ventilate the affected area[1].

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_storage 3. Storage cluster_disposal 4. Disposal Phase cluster_emergency Emergency Response A Assess Risks & Review SDS B Select & Don Appropriate PPE A->B C Work in Well-Ventilated Area (Fume Hood) B->C Proceed to Handling D Perform Experiment C->D E Practice Good Hygiene (Wash Hands) D->E K Spill or Exposure Occurs D->K F Store in Tightly Sealed Container E->F After Use H Segregate Chemical Waste E->H Generate Waste G Place in Cool, Dry, Ventilated Area F->G I Label Waste Container H->I J Dispose via Approved EHS Procedure I->J L Follow First Aid & Spill Cleanup Protocol K->L

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl Pentadecanoate
Reactant of Route 2
Reactant of Route 2
Methyl Pentadecanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.